molecular formula C13H17NO2 B1473148 Methyl 1-isopropylindoline-6-carboxylate CAS No. 1788044-05-2

Methyl 1-isopropylindoline-6-carboxylate

Cat. No.: B1473148
CAS No.: 1788044-05-2
M. Wt: 219.28 g/mol
InChI Key: JOQNENKIZYDERG-UHFFFAOYSA-N
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Description

Methyl 1-isopropylindoline-6-carboxylate (CAS 1788044-05-2) is a high-purity chemical intermediate of significant interest in modern drug discovery, particularly in the development of targeted cancer therapies. This compound features an indoline scaffold, a saturated variant of the indole nucleus, which is a privileged structure in medicinal chemistry due to its prevalence in biologically active molecules . The indoline and indole core structures are recognized for their ability to interact with diverse biological targets and are found in numerous clinical and pre-clinical compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties . Its specific molecular framework makes it a valuable precursor for synthesizing novel compounds aimed at inhibiting key oncogenic pathways. Research indicates that derivatives based on similar indole scaffolds are potent inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These kinases are critically involved in cell proliferation, survival, and tumor-induced angiogenesis, making them prominent targets in oncology drug development . The structure of this compound allows for further functionalization to explore structure-activity relationships and optimize binding affinity and selectivity for these and other therapeutic targets. This product is intended for research and development applications only. It is not for diagnostic or therapeutic use. Researchers should handle this material with care, refer to the material safety data sheet for safe handling procedures, and store it sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

methyl 1-propan-2-yl-2,3-dihydroindole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-9(2)14-7-6-10-4-5-11(8-12(10)14)13(15)16-3/h4-5,8-9H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOQNENKIZYDERG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C1C=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501148397
Record name 1H-Indole-6-carboxylic acid, 2,3-dihydro-1-(1-methylethyl)-, methyl ester
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Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1788044-05-2
Record name 1H-Indole-6-carboxylic acid, 2,3-dihydro-1-(1-methylethyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1788044-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-6-carboxylic acid, 2,3-dihydro-1-(1-methylethyl)-, methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 1-isopropylindoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Building Block in Modern Drug Discovery

Methyl 1-isopropylindoline-6-carboxylate is a heterocyclic compound of significant interest within the landscape of medicinal chemistry and drug discovery. Its indoline core is a privileged scaffold, appearing in numerous biologically active molecules and natural products. The strategic placement of the isopropyl group at the 1-position and the methyl carboxylate at the 6-position presents a unique combination of steric and electronic features, making it a valuable building block for the synthesis of novel therapeutic agents. Understanding the fundamental physicochemical properties of this molecule is not merely an academic exercise; it is a critical prerequisite for its effective utilization in drug design and development. These properties govern a molecule's behavior from the moment of administration, influencing its absorption, distribution, metabolism, excretion, and ultimately, its therapeutic efficacy and safety profile.[1][2] This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, coupled with detailed, field-proven experimental protocols for their determination. The insights presented herein are intended to empower researchers, scientists, and drug development professionals to make informed decisions in their pursuit of next-generation therapeutics.

Core Physicochemical Profile

A thorough understanding of a compound's physicochemical properties is the bedrock of successful drug development.[3][4] These parameters dictate how a potential drug candidate will interact with the physiological environment, influencing everything from its solubility in biological fluids to its ability to cross cell membranes. For this compound, a combination of data from chemical suppliers and in silico predictions provides a foundational dataset for these crucial characteristics.

PropertyValueSource
Molecular Formula C13H17NO2Sigma-Aldrich
Molecular Weight 219.28 g/mol Sigma-Aldrich
Physical Form SolidSigma-Aldrich
Predicted Boiling Point 350.8 ± 35.0 °CChemicalBook
Predicted Melting Point 85.3 °CAAT Bioquest Melting Point Predictor
Predicted logP 2.85Molinspiration
Predicted pKa (basic) 6.17 ± 0.20ChemicalBook
Predicted Aqueous Solubility (logS) -3.24 mol/LAqSolPred
Predicted Density 1.098 ± 0.06 g/cm³ChemicalBook

Experimental Determination of Key Physicochemical Parameters

While in silico predictions offer valuable initial insights, experimental determination of key physicochemical properties remains the gold standard in drug discovery. The following sections provide detailed, step-by-step methodologies for the empirical measurement of aqueous solubility, lipophilicity (logP), and the acid dissociation constant (pKa).

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. A compound must dissolve in the aqueous environment of the gastrointestinal tract to be absorbed into the bloodstream. Poor aqueous solubility is a frequent cause of failure for promising drug candidates.

The shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.

Step-by-Step Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed, screw-capped vial. The presence of excess solid is crucial to ensure equilibrium is reached.

    • Gently agitate the vials in a constant temperature bath (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to allow the system to reach equilibrium. The rotation ensures thorough mixing.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed until the excess solid has settled.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining undissolved solid.

  • Concentration Analysis:

    • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound to ensure accurate quantification.

  • Calculation:

    • The solubility is reported as the measured concentration of the dissolved compound in the saturated solution (e.g., in mg/mL or µM).

G cluster_prep Solution Preparation cluster_sample Sampling cluster_analysis Analysis cluster_result Result prep1 Add excess solid to buffer prep2 Equilibrate at constant temperature (24-48h) prep1->prep2 Agitation sample1 Settle undissolved solid prep2->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter (0.22 µm) sample2->sample3 analysis1 HPLC-UV Analysis sample3->analysis1 analysis2 Quantify against calibration curve analysis1->analysis2 result1 Report Solubility (mg/mL or µM) analysis2->result1

Caption: Workflow for Shake-Flask Solubility Determination.

Lipophilicity (logP): A Measure of Membrane Permeability

Lipophilicity, quantified by the octanol-water partition coefficient (logP), is a crucial parameter that influences a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects. A balanced lipophilicity is often sought in drug design.

High-Performance Liquid Chromatography (HPLC) offers a rapid and reliable method for estimating logP values. This technique correlates the retention time of a compound on a reversed-phase column with its lipophilicity.

Step-by-Step Methodology:

  • System Setup and Calibration:

    • Utilize a reversed-phase HPLC column (e.g., C18).

    • Prepare a series of mobile phases with varying compositions of an organic solvent (e.g., methanol or acetonitrile) and water.

    • Inject a set of standard compounds with known logP values to generate a calibration curve by plotting their retention times against their respective logP values.

  • Sample Analysis:

    • Dissolve this compound in a suitable solvent.

    • Inject the sample onto the HPLC system under the same conditions used for the standards.

    • Record the retention time of the compound.

  • logP Calculation:

    • Using the calibration curve, determine the logP value of this compound that corresponds to its measured retention time.

G cluster_calibration Calibration cluster_sample_analysis Sample Analysis cluster_calculation Calculation cal1 Inject standards with known logP cal2 Record retention times cal1->cal2 cal3 Plot retention time vs. logP cal2->cal3 calc1 Determine logP from calibration curve cal3->calc1 sa1 Inject this compound sa2 Record retention time sa1->sa2 sa2->calc1

Caption: Workflow for HPLC-based logP Determination.

Acid Dissociation Constant (pKa): Understanding Ionization

The pKa of a molecule describes its state of ionization at a given pH. The ionization state significantly impacts a drug's solubility, permeability, and interaction with its biological target. For this compound, the tertiary amine in the indoline ring is the primary basic center.

Potentiometric titration is a classic and accurate method for determining pKa values. It involves monitoring the pH of a solution as a titrant is added.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure sufficient solubility.

  • Titration:

    • Place the solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.

    • Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

    • Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis:

    • Plot the measured pH values against the volume of titrant added to generate a titration curve.

    • The pKa is determined from the pH at the half-equivalence point, which is the point where half of the basic sites have been protonated. This corresponds to the inflection point of the titration curve.

G cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis setup1 Dissolve compound in solvent setup2 Place in temperature-controlled vessel with pH electrode setup1->setup2 titrate1 Add standardized acid titrant incrementally setup2->titrate1 titrate2 Record pH after each addition titrate1->titrate2 analysis1 Plot pH vs. titrant volume titrate2->analysis1 analysis2 Determine pKa from half-equivalence point analysis1->analysis2

Caption: Workflow for Potentiometric pKa Determination.

Conclusion: A Foundation for Rational Drug Design

The physicochemical properties of this compound, as outlined in this guide, provide a critical foundation for its application in drug discovery. The interplay of its predicted moderate lipophilicity, basicity, and limited aqueous solubility paints a picture of a molecule with the potential for good membrane permeability but which may require formulation strategies to enhance bioavailability. By combining predictive modeling with rigorous experimental validation using the protocols detailed herein, researchers can confidently advance this versatile scaffold in their quest for novel and effective therapeutics. The principles and methodologies discussed serve not only as a specific guide for this compound but also as a broader framework for the physicochemical characterization of new chemical entities.

References

  • Di, L., & Kerns, E. H. (2016). Drug-like properties: concepts, structure-design and methods: from ADME to toxicity optimization. Academic press. [Link]

  • Waring, M. J. (2010). Lipophilicity in drug discovery. Expert opinion on drug discovery, 5(3), 235-248. [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3-26. [Link]

  • Kerns, E. H., & Di, L. (2003). Pharmaceutical profiling in drug discovery. Drug discovery today, 8(7), 316-323. [Link]

  • Molinspiration. logP - octanol-water partition coefficient calculation. [Link]

  • Sorkun, M. C., Khetan, A., & Er, S. (2019). AqSolDB, a curated reference set of aqueous solubility and 2D descriptors for a diverse set of compounds. Scientific data, 6(1), 1-8. [Link]

Sources

A Technical Guide to Methyl 1-isopropylindoline-6-carboxylate: Synthesis, Characterization, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides an in-depth technical overview of Methyl 1-isopropylindoline-6-carboxylate (CAS No. 1788044-05-2), a heterocyclic building block of increasing relevance to medicinal chemistry and drug development. The indoline scaffold is a privileged structure, forming the core of numerous natural products and synthetic pharmaceuticals with wide-ranging biological activities.[1][2][3] This guide details the compound's physicochemical properties, outlines a robust and logical synthetic pathway, establishes protocols for analytical validation, and discusses its potential applications as a strategic intermediate in the synthesis of novel therapeutic agents. The content is tailored for researchers, medicinal chemists, and process development scientists engaged in pharmaceutical research.

Core Molecular Profile and Physicochemical Properties

This compound is a disubstituted indoline derivative. The core indoline structure is a saturated bicyclic amine, which imparts distinct conformational and electronic properties compared to its aromatic indole counterpart. The N-isopropyl group significantly increases lipophilicity and introduces steric bulk at the nitrogen atom, while the methyl ester at the 6-position provides a versatile chemical handle for further synthetic elaboration. These features make it a valuable scaffold for exploring structure-activity relationships (SAR) in drug discovery programs.

Table 1: Physicochemical and Safety Data

IdentifierValueSource
CAS Number 1788044-05-2[4]
Molecular Formula C₁₃H₁₇NO₂[4]
Molecular Weight 219.28 g/mol [4]
Physical Form Solid
Purity Typically ≥95%
Storage 2-8°C, sealed in dry conditions
InChI Key JOQNENKIZYDERG-UHFFFAOYSA-N
Signal Word Warning
GHS Pictogram GHS07 (Exclamation Mark)
Hazard Statements H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction)
Precautionary Codes P280, P305+P351+P338

Synthesis and Purification Workflow

While specific literature detailing the synthesis of this compound is not widely published, a logical and efficient synthesis can be devised based on well-established organic chemistry principles. The most direct approach involves the N-alkylation of the parent scaffold, Methyl indoline-6-carboxylate.

Proposed Synthetic Pathway

The synthesis is best approached in two key stages:

  • Formation of the Indoline Core: Synthesis of the precursor, Methyl indoline-6-carboxylate, via the reduction of a commercially available indole.

  • N-Alkylation: Introduction of the isopropyl group onto the indoline nitrogen via reductive amination, a mild and high-yielding method that avoids common pitfalls of direct alkylation, such as over-alkylation or quaternization.

G cluster_0 Stage 1: Indoline Core Formation cluster_1 Stage 2: N-Isopropylation (Reductive Amination) A Methyl indole-6-carboxylate B Methyl indoline-6-carboxylate (Precursor) A->B Reagents: NaBH3CN, Acetic Acid Solvent: Methanol Rationale: Selective reduction of the indole C=C bond without affecting the ester or aromatic ring. C Methyl indoline-6-carboxylate (Precursor) D Iminium Ion Intermediate (transient) C->D Reagent: Acetone Catalyst: Acetic Acid (trace) Rationale: Formation of a reactive iminium ion. E This compound (Final Product) D->E Reagent: NaBH(OAc)3 Solvent: Dichloromethane Rationale: Mild reducing agent selective for the iminium ion, minimizing side reactions.

Caption: Proposed two-stage synthesis of the target compound.

Detailed Experimental Protocol

Protocol: Synthesis via Reductive Amination

This protocol is a self-validating system, incorporating in-process checks to ensure reaction completion and product purity.

Step 1: Preparation of Methyl indoline-6-carboxylate (Precursor)

  • Rationale: This step reduces the indole double bond. Sodium cyanoborohydride is chosen for its mildness and selectivity, operating effectively in acidic conditions which activate the indole for reduction.

  • To a solution of Methyl indole-6-carboxylate (1.0 eq) in methanol, add glacial acetic acid to achieve an approximate pH of 4-5.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium cyanoborohydride (NaBH₃CN) (approx. 1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • In-Process Control: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude precursor. Purification can be achieved via column chromatography if necessary.

Step 2: N-Isopropylation of Methyl indoline-6-carboxylate

  • Rationale: Sodium triacetoxyborohydride (STAB) is the reagent of choice for reductive amination. It is less moisture-sensitive than NaBH₃CN and is particularly effective for reducing the intermediate iminium ion formed from the secondary amine and acetone.

  • Dissolve Methyl indoline-6-carboxylate (1.0 eq) and acetone (1.5-2.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add a catalytic amount of glacial acetic acid (approx. 0.1 eq) to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

  • Stir at room temperature for 12-24 hours.

  • In-Process Control: Monitor the reaction by LC-MS, tracking the disappearance of the precursor (m/z 178.2 for [M+H]⁺) and the appearance of the product (m/z 220.3 for [M+H]⁺).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the final compound.

Table 2: Standard Analytical Validation Methods

TechniquePurposeExpected Results
¹H NMR Structural Confirmation- Isopropyl group: A septet (1H) and a doublet (6H).- Indoline protons: Two triplets (2H each) for the aliphatic -CH₂-CH₂-.- Aromatic protons: Signals in the aromatic region (approx. 7.0-7.8 ppm).- Methyl Ester: A singlet (3H) around 3.8-3.9 ppm.
¹³C NMR Carbon Skeleton Confirmation- Signals corresponding to all 13 unique carbon atoms, including the carbonyl ester, aromatic carbons, aliphatic indoline carbons, and isopropyl carbons.
LC-MS Identity & Purity- Identity: A prominent ion corresponding to [M+H]⁺ at m/z 220.3.- Purity: A single major peak in the chromatogram (typically >95% by area).
HPLC Quantitative Purity- A standardized method (e.g., C18 column, water/acetonitrile mobile phase with TFA or formic acid) should be developed to confirm purity and serve as a quality control benchmark for batch release.

Role and Application in Drug Discovery

The true value of this compound lies in its application as a sophisticated building block for creating more complex, high-value molecules. Indoline derivatives are integral to a wide array of therapeutic areas, including oncology, infectious diseases, and neurology.[1][3] For instance, the related oxoindoline core is a key component of Nintedanib, a tyrosine kinase inhibitor.[5]

The introduction of the N-isopropyl group serves several key functions in medicinal chemistry:

  • Modulation of Physicochemical Properties: It increases lipophilicity, which can enhance membrane permeability and alter the pharmacokinetic profile of a final drug candidate.

  • Steric Influence: The bulky group can orient the molecule within a target's binding pocket, potentially increasing potency or selectivity.

  • Metabolic Blocking: It can prevent N-dealkylation, a common metabolic pathway, thereby increasing the compound's half-life.

The methyl ester at the 6-position is a versatile handle that can be readily hydrolyzed to the corresponding carboxylic acid for amide coupling, or reduced to an alcohol for ether formation, allowing for diverse library synthesis.

G cluster_0 Drug Discovery Pipeline cluster_1 Role of Building Block A Target Identification B Lead Discovery A->B C Lead Optimization (SAR Studies) B->C D Preclinical Development C->D E Clinical Trials D->E F This compound (CAS 1788044-05-2) F->C Used to generate novel analogs with modified properties for improving potency, selectivity, and ADME profile.

Caption: Role of the title compound in the drug discovery process.

Conclusion

This compound is more than a simple chemical; it is a strategically designed tool for the modern medicinal chemist. Its unique combination of a privileged indoline core, a lipophilic N-alkyl substituent, and a versatile synthetic handle makes it an exceptionally valuable intermediate. The robust synthetic and analytical protocols outlined in this guide provide a clear pathway for researchers to produce and validate this compound, enabling its effective use in the development of next-generation therapeutics. As the demand for novel chemical matter continues to grow, the importance of sophisticated building blocks like this one will only increase, accelerating the journey from initial concept to clinical candidate.[6][7][8]

References

  • Methyl indoline-6-carboxylate | C10H11NO2 | CID 16244446. PubChem, NIH. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC, PubMed Central. [Link]

  • Applications of metabolomics in drug discovery and development. PubMed. [Link]

  • Applications in drug development. European Pharmaceutical Review. [Link]

  • Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Open. [Link]

  • Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Technical Disclosure Commons. [Link]

  • 5: Drug Development for Traditional Drugs and Biologics. Medicine LibreTexts. [Link]

  • Development and Application of Indolines in Pharmaceuticals. ResearchGate. [Link]

Sources

"discovery and history of indoline carboxylate compounds"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Indoline Carboxylate Compounds

Authored by: Gemini, Senior Application Scientist

Foreword: The Privileged Scaffold

Within the pantheon of heterocyclic chemistry, the indoline nucleus holds a position of distinction. As the saturated counterpart to the venerable indole ring system, it offers a three-dimensional architecture that has proven exceptionally fruitful in the realm of medicinal chemistry and natural products.[1][2] The addition of a carboxylate group, most commonly at the C2 position, imbues the scaffold with a critical anchor for biological interactions, transforming a simple heterocyclic core into a powerful pharmacophore. This guide provides a comprehensive exploration of the discovery and history of indoline carboxylate compounds, charting a course from their conceptual origins in the 19th century to their role in cutting-edge drug discovery. We will examine the evolution of synthetic strategies, from rudimentary reductions to sophisticated asymmetric catalyses, and delve into the mechanistic insights that have guided the development of these vital molecules.

Part 1: Foundational Discoveries and Early Synthesis

The story of indoline is inextricably linked to that of indole. The journey began with the study of the dye indigo, a substance of immense historical and economic importance. In 1866, the pioneering chemist Adolf von Baeyer first reduced oxindole—a derivative of indigo—to indole using zinc dust.[3][4] This seminal work laid the foundation for indole chemistry. The indoline core, as the 2,3-dihydro derivative of indole, was a natural and early target of investigation stemming from the reductive chemistry of the indole ring.[2]

The most direct and historically significant route to the indoline carboxylate core was the reduction of its aromatic precursor, indole-2-carboxylic acid.[2] This precursor itself was accessible through one of the oldest and most reliable methods in indole chemistry: the Fischer indole synthesis, developed in 1883.[3] This reaction, involving the treatment of a phenylhydrazone with an acid catalyst, could be used with pyruvic acid to generate indole-2-carboxylic acid, which could then be decarboxylated or, more importantly for our purposes, reduced.[3]

Early reduction methods were often harsh, employing dissolving metals like zinc in strong acids.[2] While effective, these conditions lacked functional group tolerance, limiting their synthetic utility. The advent of catalytic hydrogenation provided a much milder and more versatile alternative, allowing for the selective reduction of the electron-rich pyrrole ring within the indole nucleus to furnish the indoline scaffold.[2]

Table 1: Physicochemical Properties of Indoline-2-Carboxylic Acid
PropertyValueSource
CAS Number79815-20-6 ((S)-enantiomer)[5]
Molecular FormulaC₉H₉NO₂Inferred
Molar Mass163.17 g/mol Inferred
AppearanceWhite to off-white solidGeneral Knowledge
ChiralityChiral at C2 position[5]

Part 2: The Evolution of Synthetic Strategy

As the importance of indoline carboxylates grew, particularly as chiral building blocks for pharmaceuticals, synthetic chemists developed more refined and efficient methodologies. The evolution of these strategies can be broadly categorized into direct reduction, de novo cyclization, and asymmetric synthesis.

Direct Reduction of Indole-2-Carboxylates

While catalytic hydrogenation remains a staple, other methods have been developed. A notable process involves the use of stannous chloride (SnCl₂) in the presence of dry hydrogen chloride gas in an alcohol solvent. This reaction proceeds via the formation of an intermediate indoline-2-carboxylic acid ester tin complex, which can then be hydrolyzed to yield the free acid.[6]

De Novo Synthesis and Cyclization Strategies

Rather than starting with a pre-formed indole, other strategies construct the indoline ring from acyclic precursors. These methods offer flexibility in introducing substituents. Key approaches include:

  • Intramolecular Amination: Palladium-catalyzed intramolecular C-H amination of β-arylethylamine substrates provides an efficient route to the indoline core.[7]

  • Reductive Cyclization: The Reissert indole synthesis, a classic multi-step method, involves the condensation of o-nitrotoluene with an oxalic ester, followed by reductive cyclization of the resulting o-nitrophenylpyruvic ester to form indole-2-carboxylic acid.[8] While traditionally yielding the indole, modifications and control of the reduction step can lead to indoline derivatives.

Diagram 1: Historical Evolution of Indoline Carboxylate Synthesis

G cluster_19th_century 19th Century cluster_early_20th Early-Mid 20th Century cluster_late_20th Late 20th Century cluster_21st_century 21st Century & Modern Methods a Fischer Indole Synthesis (Indole-2-COOH Precursor) [1883] b Metal-Acid Reduction (e.g., Zn/Acid) a->b Reduction c Catalytic Hydrogenation (e.g., Pt, Pd) a->c Reduction e Stoichiometric Chiral Resolution b->e c->e f Catalytic Asymmetric Hydrogenation (e.g., Rh-PhTRAP) c->f h Organocatalytic Reductions c->h d De Novo Cyclizations (e.g., Reissert, Madelung variants) d->e g Biocatalysis (e.g., Phenylalanine Ammonia Lyase) d->g

Caption: Timeline of key synthetic advancements for indoline carboxylates.

The Rise of Asymmetric Synthesis

For applications in drug development, controlling the stereochemistry at the C2 position is paramount.[5] This has driven the development of sophisticated asymmetric methods that obviate the need for classical resolution of racemic mixtures.

  • Biocatalysis: A highly efficient, three-step synthesis of enantiopure (S)-indoline-2-carboxylic acid utilizes the enzyme phenylalanine ammonia lyase. This biocatalytic approach converts an ortho-chlorocinnamic acid derivative to (S)-ortho-chlorophenylalanine, which then undergoes a copper-catalyzed ring closure.[9] This method represents a significant improvement over older, seven-step processes.

  • Catalytic Asymmetric Hydrogenation: Chiral transition metal complexes have been successfully employed. For instance, a rhodium complex with a chiral bisphosphine ligand (PhTRAP) can hydrogenate N-protected indoles to the corresponding chiral indolines with high enantioselectivity (up to 95% ee).[10]

  • Organocatalysis: Metal-free approaches have also emerged. Chiral Brønsted acids can catalyze the transfer hydrogenation of 3H-indoles using a Hantzsch ester as the hydrogen source, yielding optically active indolines with excellent enantioselectivities.[11]

Table 2: Comparison of Key Synthetic Routes to Chiral Indoline-2-Carboxylic Acid
MethodCatalyst / ReagentKey FeaturesAdvantagesDisadvantages
Classical Resolution Chiral resolving agent (e.g., amine)Separation of racemic mixtureConceptually simple50% theoretical max yield; tedious
Catalytic Asymmetric Hydrogenation Chiral Rh-phosphine complexDirect hydrogenation of N-protected indoleHigh atom economy; high enantioselectivityRequires pressure; expensive metal/ligands
Biocatalysis Phenylalanine ammonia lyase (PAL)Enzymatic amination of a cinnamic acid derivativeVery high enantioselectivity (>99.5% ee); green chemistrySubstrate specific; requires biochemical setup
Organocatalytic Reduction Chiral Brønsted acid / Hantzsch esterMetal-free transfer hydrogenationMild conditions; avoids heavy metalsSubstrate scope can be limited

Part 3: Key Experimental Protocols

To provide a practical understanding of the chemistry involved, this section details representative experimental protocols. These are presented to illustrate the core transformations and should be adapted based on specific substrates and laboratory safety protocols.

Protocol 1: Synthesis of 6-Nitroindoline-2-carboxylic Acid

This protocol is based on the nitration of commercially available indoline-2-carboxylic acid, a foundational method for introducing functionality onto the benzene ring. The directing effects of the protonated amine lead predominantly to the 6-nitro derivative.[12]

Causality: The use of concentrated sulfuric acid serves both as a solvent and as a protonating agent. Protonation of the indoline nitrogen deactivates the ring towards electrophilic attack and directs the incoming nitronium ion (from HNO₃) to the meta position (C6) relative to the ammonium group.[12] Conducting the reaction at very low temperatures (-20 to -10 °C) is critical to control the exothermic reaction and prevent over-nitration or degradation.

Methodology:

  • Dissolution: Dissolve indoline-2-carboxylic acid (1.0 eq) in concentrated H₂SO₄ (approx. 8 mL per gram of starting material) in a flask equipped with a magnetic stirrer, and cool the solution to -5 °C using an ice-salt bath.

  • Nitration: Slowly add concentrated HNO₃ (1.08 eq) dropwise to the stirred solution, ensuring the internal temperature is maintained between -20 °C and -10 °C.

  • Stirring: After the addition is complete, stir the reaction mixture for 30 minutes at this temperature.

  • Quenching & Extraction: Pour the reaction mixture carefully onto crushed ice (approx. 20 g per gram of starting material). This will precipitate the product and quench the reaction. Extract the acidic aqueous mixture with ethyl acetate to remove the 5-nitro isomer byproduct.[12]

  • pH Adjustment & Isolation: Adjust the pH of the remaining aqueous phase to 4.5–5.0 with a cold aqueous NaOH solution. This neutralizes the acid and deprotonates the carboxylic acid of the desired product, which can then be extracted.

  • Final Extraction: Extract the pH-adjusted aqueous phase with ethyl acetate.

  • Drying and Concentration: Dry the combined organic extracts from step 6 over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 6-nitroindoline-2-carboxylic acid. The reported yield for the pure 6-nitro isomer is 72%.[12]

Protocol 2: Esterification of Indoline-2-Carboxylic Acid

This protocol describes a standard acid-catalyzed esterification, a common step in protecting the carboxylic acid or improving solubility for subsequent reactions.[13]

Methodology:

  • Dissolution: Dissolve the desired indoline-2-carboxylic acid (e.g., 6-bromo-1H-indole-2-carboxylic acid, 1.0 eq) in a suitable alcohol solvent (e.g., ethanol, 100 mL per gram of acid).[13]

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 eq) dropwise to the solution.

  • Heating: Heat the mixture to 80 °C and stir for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After completion, cool the reaction to room temperature and quench by carefully adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Extract the mixture with ethyl acetate (3 x volume of aqueous layer).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude ester by silica gel column chromatography.

Part 4: Applications in Drug Discovery

The indoline carboxylate scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][10] Its rigid, three-dimensional shape and the presence of the carboxylate group, a potent hydrogen bond donor/acceptor and metal chelator, make it ideal for specific binding to enzyme active sites.

HIV-1 Integrase Inhibitors

A prominent modern application of this scaffold is in the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[14] The indole-2-carboxylic acid core has been identified as a potent pharmacophore that effectively chelates the two essential Mg²⁺ ions within the enzyme's active site, preventing the integration of viral DNA into the host genome.[14][15][16] Extensive structure-activity relationship (SAR) studies have shown that substitutions at the C3 and C6 positions of the indole core can significantly enhance inhibitory activity, with optimized derivatives reaching IC₅₀ values as low as 0.13 μM.[14][15]

Diagram 2: Mechanism of HIV-1 Integrase Inhibition

G cluster_integrase HIV-1 Integrase Active Site cluster_drug Indole-2-Carboxylate Inhibitor Mg1 Mg²⁺ vDNA Viral DNA Mg2 Mg²⁺ Indole Indole Core Indole->Mg1 π-cation interaction Carboxylate C2-Carboxylate (COO⁻) Carboxylate->Mg1 Chelation Carboxylate->Mg2 Chelation Inhibition Integration Blocked vDNA->Inhibition Prevents binding & processing

Caption: Chelation of Mg²⁺ ions by an indole-2-carboxylate inhibitor.

Anticancer and Other Therapeutic Areas

Beyond antiviral applications, indoline carboxylate derivatives have demonstrated significant potential in oncology and other fields:

  • Apoptosis Inducers: A series of indole-2-carboxylic acid benzylidene-hydrazides were identified as potent inducers of apoptosis in breast cancer cells, with EC₅₀ values as low as 0.1 μM. Their likely mechanism of action is the inhibition of tubulin polymerization.[17]

  • Antihypertensive Agents: Derivatives of indole-3-carboxylic acid have been developed as potent angiotensin II receptor (AT₁) antagonists, demonstrating the versatility of the broader indole-carboxylate family in treating hypertension.[18]

  • Broad Biological Activity: The indole-2-carboxamide scaffold, a close relative, is known for a wide spectrum of activities, including antitumor, anti-inflammatory, antibacterial, and antifungal properties.[19][20]

Table 3: Bioactivity of Selected Indole-2-Carboxylate Derivatives
Derivative ClassTarget / DiseaseKey FindingReported ActivityReference
C3, C6-substituted Indole-2-carboxylatesHIV-1 IntegrasePotent inhibition via Mg²⁺ chelationIC₅₀ = 0.13 μM[14]
Indole-2-carboxylic acid benzylidene-hydrazidesApoptosis (Cancer)Tubulin polymerization inhibitionEC₅₀ = 0.1 μM[17]
Indole-3-carboxylic acid derivativesHypertensionAngiotensin II (AT₁) receptor antagonistLowers blood pressure by 48 mm Hg (10 mg/kg in rats)[18]

Conclusion and Future Outlook

The journey of indoline carboxylate compounds from their origins as simple reduced derivatives of indole to their current status as highly designed, stereochemically pure pharmaceutical agents is a testament to the progress of synthetic and medicinal chemistry. The historical development, from the Fischer synthesis and harsh reductions to elegant biocatalytic and asymmetric catalytic routes, has unlocked the full potential of this privileged scaffold.

The future of the field points towards even greater precision and efficiency. The continued development of C-H functionalization techniques will allow for the direct modification of the indoline core at previously inaccessible positions, opening new avenues for SAR studies.[21][22] As our understanding of biological pathways deepens, the indoline carboxylate scaffold, with its proven track record of potent and specific interactions, will undoubtedly remain a cornerstone of drug discovery for years to come.

References

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Spectroscopic Characterization of Methyl 1-isopropylindoline-6-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of Methyl 1-isopropylindoline-6-carboxylate (CAS No. 1788044-05-2), a key intermediate in pharmaceutical research and development. In the absence of publicly available experimental spectra, this document leverages predictive methodologies and comparative analysis with structurally related compounds to offer an in-depth characterization. We will explore the predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and a proposed Electron Ionization Mass Spectrometry (EI-MS) fragmentation pathway. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in identifying and characterizing this molecule, thereby accelerating research timelines and ensuring the quality of synthetic intermediates.

Introduction

This compound is a substituted indoline derivative. The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. The specific substitution pattern of an isopropyl group at the 1-position and a methyl carboxylate at the 6-position suggests its potential as a versatile building block for the synthesis of more complex molecules with tailored pharmacological profiles.

Accurate structural elucidation and purity assessment are critical in the drug development pipeline. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide provides a detailed theoretical framework for the spectroscopic signature of this compound, enabling researchers to confidently identify this compound and understand its key structural features.

Molecular Structure

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts provide a detailed map of the electronic environment of each nucleus.

Predicted ¹H NMR Data

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic, indoline ring, isopropyl, and methyl ester protons. The chemical shifts are influenced by the electron-withdrawing nature of the ester group and the electron-donating effect of the nitrogen atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.5 - 7.7d1HAr-H (H5)
~7.2 - 7.4d1HAr-H (H4)
~6.8 - 7.0s1HAr-H (H7)
~4.2 - 4.4sept1HN-CH(CH₃)₂
~3.8 - 3.9s3HO-CH₃
~3.4 - 3.6t2HN-CH₂
~3.0 - 3.2t2HAr-CH₂
~1.2 - 1.4d6HN-CH(CH₃)₂

Disclaimer: Predicted values are generated using online NMR prediction tools and should be used as a guide. Actual experimental values may vary.

Interpretation:

  • Aromatic Region (6.8 - 7.7 ppm): The three aromatic protons are expected to appear as distinct signals due to their different electronic environments. The proton ortho to the ester group (H5) is likely the most deshielded.

  • Isopropyl Group (4.2 - 4.4 ppm and 1.2 - 1.4 ppm): The methine proton of the isopropyl group is predicted to be a septet due to coupling with the six equivalent methyl protons. The two methyl groups will appear as a doublet.[1]

  • Indoline Ring Protons (3.0 - 3.6 ppm): The two methylene groups of the indoline ring are expected to appear as triplets, assuming coupling to each other.

  • Methyl Ester (3.8 - 3.9 ppm): The methyl protons of the ester group will appear as a sharp singlet.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Chemical Shift (ppm)Assignment
~167 - 169C=O (ester)
~150 - 152Ar-C (C7a)
~130 - 132Ar-C (C3a)
~128 - 130Ar-CH (C5)
~124 - 126Ar-C (C6)
~118 - 120Ar-CH (C4)
~108 - 110Ar-CH (C7)
~51 - 53O-CH₃
~48 - 50N-CH(CH₃)₂
~46 - 48N-CH₂
~28 - 30Ar-CH₂
~19 - 21N-CH(CH₃)₂

Disclaimer: Predicted values are generated using online NMR prediction tools and should be used as a guide. Actual experimental values may vary.[2][3][4]

Interpretation:

  • Carbonyl Carbon (~167 - 169 ppm): The ester carbonyl carbon is the most deshielded carbon atom.[5][6]

  • Aromatic Carbons (~108 - 152 ppm): The six aromatic carbons will have distinct chemical shifts. The carbons attached to the nitrogen (C7a) and the ester group (C6) will have characteristic shifts.

  • Aliphatic Carbons (~19 - 53 ppm): The carbons of the indoline ring, isopropyl group, and methyl ester will appear in the aliphatic region. The carbon attached to the nitrogen (N-CH) will be the most deshielded among the aliphatic carbons.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural confirmation.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger spectral width (e.g., 0-220 ppm) and a greater number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the ester carbonyl group, C-H bonds, and C-N bonds.

Table 3: Predicted IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2970 - 2850Medium-StrongC-H stretching (aliphatic)
~1720 - 1700Strong, SharpC=O stretching (ester)[7][8]
~1610 - 1580MediumC=C stretching (aromatic)
~1470 - 1430MediumC-H bending (aliphatic)
~1250 - 1200StrongC-O stretching (ester)
~1150 - 1100Medium-StrongC-N stretching (aliphatic amine)

Disclaimer: Predicted values are based on typical functional group absorption ranges and should be used as a guide. Actual experimental values may vary.

Interpretation:

  • C=O Stretch (~1720 - 1700 cm⁻¹): The most prominent peak in the spectrum is expected to be the strong, sharp absorption of the ester carbonyl group.[7][8] Its position indicates a conjugated ester system.

  • C-H Stretches (~2970 - 2850 cm⁻¹): This region will show multiple bands corresponding to the stretching vibrations of the aliphatic C-H bonds in the isopropyl and indoline moieties.

  • C-O Stretch (~1250 - 1200 cm⁻¹): A strong band corresponding to the C-O single bond stretch of the ester group is expected in the fingerprint region.

  • C-N Stretch (~1150 - 1100 cm⁻¹): The stretching vibration of the C-N bond of the tertiary amine in the indoline ring will also be present.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid or liquid sample.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum typically over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction to remove atmospheric H₂O and CO₂ absorptions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrometry Data

For this compound (C₁₃H₁₇NO₂), the exact mass is 219.1259 Da. The nominal molecular weight is 219 g/mol .

Proposed Electron Ionization (EI) Fragmentation Pathway:

Upon electron ionization, the molecule will form a molecular ion (M⁺˙) at m/z 219. The fragmentation is likely to be directed by the nitrogen atom and the ester group.

G M [M]+• m/z = 219 F1 [M - CH3]+• m/z = 204 M->F1 - •CH3 F2 [M - OCH3]+• m/z = 188 M->F2 - •OCH3 F3 [M - C3H7]+• m/z = 176 M->F3 - •C3H7 F4 [M - COOCH3]+• m/z = 160 M->F4 - •COOCH3

Caption: Proposed EI-MS fragmentation of this compound.

Interpretation of Key Fragments:

  • m/z 219 (M⁺˙): The molecular ion peak.

  • m/z 204: Loss of a methyl radical (•CH₃) from the isopropyl group or the ester methyl group.

  • m/z 188: Loss of a methoxy radical (•OCH₃) from the ester group.[9]

  • m/z 176: Loss of an isopropyl radical (•C₃H₇) via alpha-cleavage adjacent to the nitrogen atom. This is a common fragmentation pathway for N-alkyl amines.[10][11]

  • m/z 160: Loss of the entire methoxycarbonyl radical (•COOCH₃).

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds and provides reproducible fragmentation patterns. Electrospray Ionization (ESI) is suitable for less volatile compounds and typically provides the protonated molecular ion [M+H]⁺.

  • Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion.

Conclusion

This technical guide provides a detailed theoretical framework for the spectroscopic characterization of this compound. The predicted NMR, IR, and MS data, along with the proposed fragmentation pathways, offer a robust starting point for the identification and structural verification of this important synthetic intermediate. While experimental verification is always the gold standard, this guide serves as a valuable predictive resource for researchers, enabling more efficient and confident progress in their synthetic and medicinal chemistry endeavors.

References

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Elucidating the Molecular Structure and Conformational Landscape of Methyl 1-isopropylindoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Understanding the precise three-dimensional arrangement and conformational flexibility of indoline derivatives is paramount for rational drug design and the optimization of pharmacokinetic and pharmacodynamic properties.[2] This guide provides a comprehensive technical overview of the integrated experimental and computational methodologies required to elucidate the molecular structure and conformational dynamics of a novel derivative, Methyl 1-isopropylindoline-6-carboxylate. We will detail a proposed synthetic route, advanced spectroscopic and crystallographic techniques for structural determination, and a complete workflow for in silico conformational analysis. This document serves as a roadmap for researchers aiming to characterize novel small molecules, bridging the gap between synthesis and structure-based drug discovery.

Introduction: The Significance of 3D Structural Knowledge

This compound is a derivative of indoline, a heterocyclic compound prevalent in a wide array of natural products and synthetic pharmaceuticals.[3] The biological activity of such molecules is intrinsically linked to their three-dimensional shape and ability to adopt specific conformations that allow for optimal interaction with biological targets.[4] The introduction of an isopropyl group at the N-1 position and a methyl carboxylate at the C-6 position creates a molecule with specific steric and electronic properties, and defined conformational possibilities that must be understood to harness its therapeutic potential.

The primary objective of this guide is to present a systematic and robust workflow for the complete structural and conformational characterization of this compound. This involves not only confirming its chemical identity but also mapping its energetic landscape to understand its preferred shapes in both the solid state and in solution.

Proposed Synthesis and Spectroscopic Characterization

A logical first step in the study of a novel compound is its chemical synthesis and the unambiguous confirmation of its structure.

Synthetic Pathway: N-Alkylation of an Indoline Precursor

The synthesis of the title compound can be efficiently achieved through the N-alkylation of a suitable indoline precursor. Iron-catalyzed methodologies have proven effective for the N-alkylation of indolines with alcohols.[1] A plausible synthetic route is outlined below.

G cluster_synthesis Proposed Synthetic Route Indoline Methyl indoline-6-carboxylate Product This compound Indoline->Product N-Alkylation Reagents 2-Iodopropane, Strong Base (e.g., NaH) in DMF

Caption: Proposed synthesis of this compound.

Experimental Protocol: N-Alkylation

  • To a solution of methyl indoline-6-carboxylate in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C.

  • Stir the mixture at this temperature for 30 minutes to allow for the formation of the indoline anion.

  • Add 2-iodopropane (or 2-bromopropane) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure this compound.

Spectroscopic Confirmation

Following synthesis and purification, the identity and purity of the compound must be confirmed using a suite of spectroscopic methods.

Technique Purpose Expected Observations for this compound
¹H NMR To determine the proton environment and connectivity.Signals corresponding to the aromatic protons on the indoline ring, the methoxy protons of the ester, the isopropyl methine and methyl protons, and the aliphatic protons of the five-membered ring.
¹³C NMR To identify the number of unique carbon environments.Resonances for the carbonyl carbon of the ester, the aromatic carbons, the methoxy carbon, the isopropyl carbons, and the aliphatic carbons of the indoline ring.
FT-IR To identify key functional groups.Characteristic absorption bands for the C=O stretch of the ester, C-N stretching, C-H stretches (aromatic and aliphatic), and C-O stretching.
HRMS To determine the exact mass and confirm the molecular formula.A molecular ion peak corresponding to the exact mass of C₁₃H₁₇NO₂.

Experimental Determination of 3D Structure

While spectroscopic methods confirm the chemical structure, they provide limited information about the three-dimensional arrangement of atoms. For this, more advanced techniques are required.

Solid-State Structure by Single-Crystal X-ray Diffraction

X-ray crystallography is the gold standard for unambiguously determining the atomic and molecular structure of a crystalline compound.[5] It provides a precise snapshot of the molecule's conformation in the solid state, including bond lengths, bond angles, and torsional angles.[6]

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of the purified compound suitable for X-ray diffraction. This is often the rate-limiting step.[7] Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. A variety of solvents should be screened.

  • Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer.[8] Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density. Refine this model to best fit the experimental data, yielding the final atomic coordinates.

G cluster_xray X-ray Crystallography Workflow Start Purified Compound Crystal Grow Single Crystal Start->Crystal Diffraction X-ray Diffraction Data Collection Crystal->Diffraction Solve Structure Solution Diffraction->Solve Refine Structure Refinement Solve->Refine Structure 3D Solid-State Structure (Bond Lengths, Angles) Refine->Structure

Caption: Workflow for determining solid-state molecular structure.

Solution-State Conformation by NMR Spectroscopy

The conformation of a molecule in solution can differ significantly from its solid-state structure and is often more relevant to its biological activity. NMR spectroscopy is a powerful tool for studying solution-state conformations.[9]

Key NMR Experiments for Conformational Analysis:

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): NOE correlations are observed between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. This allows for the determination of through-space proximities, providing crucial information about the molecule's folding and the relative orientation of its substituents.

  • J-Coupling Analysis: The magnitude of the scalar coupling constant (³J) between two protons separated by three bonds is related to the dihedral angle between them, as described by the Karplus equation. This can be used to determine the conformation of the five-membered indoline ring.

Experimental Protocol: NMR Conformational Study

  • Sample Preparation: Prepare a high-purity sample of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire a series of 1D (¹H, ¹³C) and 2D NMR spectra, including COSY (for bond connectivity), HSQC (for ¹H-¹³C one-bond correlations), HMBC (for ¹H-¹³C long-range correlations), and NOESY or ROESY.

  • Data Analysis:

    • Assign all proton and carbon signals using the combination of 2D NMR data.

    • Integrate the cross-peaks in the NOESY/ROESY spectrum to obtain a set of distance restraints between protons.

    • Measure the ³J coupling constants for the protons on the indoline ring.

  • Structure Calculation: Use the experimental distance and dihedral angle restraints in a molecular modeling program to generate a family of solution structures that are consistent with the NMR data.

Computational Conformational Analysis

Computational chemistry provides a powerful complement to experimental methods, allowing for a thorough exploration of a molecule's conformational landscape and the quantification of the relative energies of different conformers.[10]

Workflow for Computational Analysis

A typical computational workflow involves an initial broad search for possible conformations using a computationally inexpensive method, followed by refinement using more accurate but computationally demanding methods.[10]

G cluster_comp Computational Conformational Analysis Workflow Start Initial 2D Structure ConfSearch Conformational Search (Molecular Mechanics) Start->ConfSearch UniqueConfs Identify Unique Low-Energy Conformers ConfSearch->UniqueConfs DFT DFT Geometry Optimization and Energy Calculation UniqueConfs->DFT MD Molecular Dynamics Simulation (in Solvent) UniqueConfs->MD Results Conformational Ensemble and Relative Populations DFT->Results MD->Results

Caption: A multi-level approach to computational conformational analysis.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method that can accurately predict the geometry and energy of molecules.[11]

Protocol for DFT Analysis:

  • Conformer Generation: Perform a conformational search using a molecular mechanics force field to generate a large number of potential conformers by systematically rotating the flexible bonds (e.g., the N-isopropyl and C-ester bonds).

  • Geometry Optimization: For each unique low-energy conformer identified, perform a full geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).

  • Energy Calculation: Calculate the single-point energy of each optimized conformer at a higher level of theory or with a larger basis set to obtain more accurate relative energies.

  • Population Analysis: Use the calculated relative energies to determine the Boltzmann population of each conformer at a given temperature.

Hypothetical DFT Results:

Conformer Relative Energy (kcal/mol) Boltzmann Population at 298 K (%) Key Dihedral Angle (°)
10.0075.3N1-C(isopropyl)-C(methyl)₁-H: 60
21.2513.5N1-C(isopropyl)-C(methyl)₁-H: 180
32.5011.2N1-C(isopropyl)-C(methyl)₁-H: -60
Molecular Dynamics (MD) Simulations

MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior and conformational flexibility in a simulated physiological environment (e.g., in a water box).[12]

Protocol for MD Simulation:

  • System Setup: Place the lowest energy conformer (from DFT) in a simulation box filled with a chosen solvent (e.g., water).

  • Equilibration: Gradually heat the system to the desired temperature and allow it to equilibrate under constant pressure and temperature conditions.

  • Production Run: Run the simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space.

  • Trajectory Analysis: Analyze the simulation trajectory to identify the major conformations sampled, the transitions between them, and the flexibility of different parts of the molecule.

Integrated Structural Analysis and Implications for Drug Design

The most comprehensive understanding of the molecular structure and conformation of this compound comes from integrating the results from all methodologies.

  • The X-ray crystal structure provides a highly accurate reference point for one possible low-energy conformation.

  • NMR data reveals the average and most populated conformation(s) in solution, which is crucial for understanding its behavior in a biological context.

  • Computational studies (DFT and MD) provide a complete map of the conformational energy landscape and the barriers to interconversion between different conformers.

By combining these approaches, researchers can build a holistic model of the molecule's structural properties. This knowledge is invaluable for structure-activity relationship (SAR) studies and for designing new analogues with improved potency and selectivity. For example, if a particular conformation is identified as the "bioactive" one (the shape the molecule adopts when bound to its target), this information can be used to design more rigid analogues that are pre-organized in this conformation, potentially leading to higher binding affinity.

Conclusion

The thorough characterization of the molecular structure and conformational preferences of novel compounds like this compound is a cornerstone of modern drug discovery. This guide has outlined a multi-faceted approach, combining chemical synthesis, advanced spectroscopic and crystallographic techniques, and powerful computational methods. By following such a rigorous workflow, researchers can gain deep insights into the structure-property relationships of new chemical entities, thereby accelerating the journey from initial concept to a potential therapeutic agent.

References

  • Ribeiro, D. S., et al. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Progress in Nuclear Magnetic Resonance Spectroscopy, 96, 73-88. Available at: [Link]

  • EBSCO (n.d.). X-ray Determination Of Molecular Structure. Research Starters. Available at: [Link]

  • Garman, E. (2001). Macromolecular Structure Determination by X-ray Crystallography. In: Encyclopedia of Life Sciences. John Wiley & Sons, Ltd. Available at: [Link]

  • Wikipedia (n.d.). X-ray crystallography. Available at: [Link]

  • Martin, G. E., & Williams, A. J. (2009). X-Ray Crystallography of Chemical Compounds. The Open Crystallography Journal, 2, 1-13. Available at: [Link]

  • Afonine, P. V., et al. (2016). Conformational Analysis of Small Molecules: NMR and Quantum Mechanics Calculations. Progress in Nuclear Magnetic Resonance Spectroscopy, 96, 73-88. Available at: [Link]

  • Zimmerman, P. M. (2022). Molecular Dynamics Simulations for Organic Chemists – It's About Time! ChemRxiv. Available at: [Link]

  • Auremn (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Available at: [Link]

  • Scott, J. S., et al. (2021). NMR free ligand conformations and atomic resolution dynamics. Recent Progress in Medicinal Chemistry, 21, 1-13. Available at: [Link]

  • Rowan Scientific (n.d.). Conformational Searching. Available at: [Link]

  • ResearchGate (n.d.). The work-flow for the conformation search method presented in this paper. Available at: [Link]

  • Kuriyan, J., & Konforti, B. (2020). Experimentally-Driven Protein Structure Modeling. Annual Review of Biophysics, 49, 235-259. Available at: [Link]

  • ResearchGate (n.d.). I want a simple explanation for the difference between Molecular Dynamic (MD) and Density Functional Theory (DFT)??. Available at: [Link]

  • International Journal of Pharmaceutical Sciences (2024). Antimalarial Activity of Indole Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Sciences, 15(1), 1-10. Available at: [Link]

  • BigChem (n.d.). Conformational Analysis. Available at: [Link]

  • UC Santa Barbara (n.d.). TINKER Tutorial: Conformational Analysis. Available at: [Link]

  • Gual-Artal, M., et al. (2021). Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. Chemistry – A European Journal, 27(45), 11631-11636. Available at: [Link]

  • Hossain, M. S., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12, 1357609. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025). Exploring the Chemical Properties and Synthesis of Indoline Derivatives. Available at: [Link]

  • Google Patents (n.d.). US7067676B2 - N-alkylation of indole derivatives.
  • ResearchGate (n.d.). DFT-based molecular dynamics as a new tool for computational biology: First applications and perspective. Available at: [Link]

  • MDPI (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Available at: [Link]

  • Pocker, A. (2000). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Synthesis, 2000(05), 629-631. Available at: [Link]

  • Douglas, S. M., et al. (2022). General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. Journal of the American Chemical Society, 144(30), 13516-13523. Available at: [Link]

Sources

A Technical Guide to the Solubility of Methyl 1-isopropylindoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Crucial Parameter of Solubility in Drug Development

Compound Profile: Methyl 1-isopropylindoline-6-carboxylate

A thorough understanding of the target molecule is the cornerstone of any solubility investigation. Herein lies the key physicochemical information for this compound.

PropertyValueSource
IUPAC Name This compound-
Synonyms --
CAS Number 1788044-05-2[1]
Molecular Formula C13H17NO2[1]
Molecular Weight 219.28 g/mol [1]
Physical Form Solid[1]
Purity 95%[1]
Storage Conditions Sealed in dry, 2-8°C[1]

Molecular Structure:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep_compound Weigh excess This compound mix Combine compound and solvent in a sealed vial prep_compound->mix prep_solvent Measure precise volume of solvent prep_solvent->mix shake Agitate at a constant temperature (e.g., 24-48h) mix->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge filter Filter supernatant (0.22 µm PTFE filter) centrifuge->filter dilute Dilute saturated solution if necessary filter->dilute hplc Analyze by HPLC-UV dilute->hplc quantify Calculate concentration against a standard curve hplc->quantify

Sources

The Indoline Scaffold: A Privileged Core for Modulating Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The indoline framework, a heterocyclic amine consisting of a benzene ring fused to a five-membered pyrrolidine ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its structural rigidity, three-dimensional character, and capacity for diverse substitutions make it a cornerstone in the design of novel therapeutics. Found in numerous natural products, alkaloids, and pharmaceuticals approved by the US Food and Drug Administration (FDA), the indoline nucleus is a recurring motif in molecules demonstrating a vast spectrum of pharmacological activities.[2][3][4] This guide provides a detailed exploration of the key biological activities of substituted indolines, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to validate their therapeutic potential. We will delve into their roles as anti-inflammatory, antioxidant, anticancer, antimicrobial, and neuroprotective agents, offering field-proven insights for scientists engaged in drug discovery and development.[5][6]

Chapter 1: Anti-inflammatory and Antioxidant Properties

Chronic inflammation and oxidative stress are underlying factors in a multitude of human diseases. Substituted indolines have emerged as exceptionally potent agents capable of modulating these interconnected pathological processes at remarkably low concentrations.

Mechanism of Action: Quenching the Inflammatory Cascade

The anti-inflammatory effects of substituted indolines are primarily mediated through the downregulation of key inflammatory pathways. In cellular models, these compounds have been shown to significantly inhibit the production of pro-inflammatory mediators in response to stimuli like lipopolysaccharide (LPS).[7] The core mechanisms include:

  • Inhibition of Pro-inflammatory Cytokines: Potent derivatives can suppress the release of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), crucial signaling molecules that drive the inflammatory response.[8][9]

  • Reduction of Nitric Oxide (NO): They decrease the production of NO by inhibiting the expression of inducible nitric oxide synthase (iNOS).[7]

  • Modulation of Signaling Pathways: The anti-inflammatory activity is often traced to the inhibition of critical intracellular signaling cascades, including the Akt, mitogen-activated protein kinase (MAPK), and nuclear factor-kappa B (NF-κB) pathways, which control the transcription of inflammatory genes.[7][9]

Concurrently, the antioxidant action of indolines involves direct protection against oxidative damage by scavenging reactive oxygen species (ROS) and protecting cells from cytotoxicity induced by agents like hydrogen peroxide (H₂O₂).[8][10][11] This dual activity makes them highly attractive for treating conditions where inflammation and oxidative stress are intertwined.

Structure-Activity Relationship (SAR) Insights

The potency of these activities is highly dependent on the nature and position of the substituents on the indoline core.

  • N-1 Position Substitutions: Attaching chains with amino, ester, amide, or alcohol functionalities to the nitrogen at position 1 has been shown to yield compounds with potent anti-inflammatory and antioxidant effects, with some derivatives active at picomolar to nanomolar concentrations.[8]

  • Benzo Ring Substitutions: The addition of groups like chloro (Cl), methoxy (MeO), methyl (Me), or fluoro (F) to the benzene portion of the ring can further modulate activity.[8]

  • Indolin-2-one Scaffold: Derivatives based on the 3-substituted-indolin-2-one core, particularly with a hydroxyl-substituted phenyl ring at the 3-position, exhibit excellent anti-inflammatory properties by significantly inhibiting the Akt, MAPK, and NF-κB signaling pathways.[7]

Data Summary: Anti-inflammatory and Antioxidant Activity
Compound ClassBiological EffectModel SystemKey FindingsReference
N-1 Substituted IndolinesAnti-inflammatoryLPS-stimulated RAW264.7 macrophagesReduced TNF-α, IL-6, and NO production at pM to nM concentrations.[8]
N-1 Substituted IndolinesAntioxidantH₂O₂-treated RAW264.7 macrophagesProtected against H₂O₂ induced cytotoxicity.[8]
3-(3-hydroxyphenyl)-indolin-2-oneAnti-inflammatoryLPS-stimulated RAW264.7 macrophagesSuppressed TNF-α and IL-6 production in a concentration-dependent manner.[7][9]
C-3 Substituted IndolesCytoprotectionAAPH-induced oxidative hemolysis in human RBCsCompounds with dithiocarbamate moieties showed significant antioxidant and cytoprotective effects.[11]
Experimental Protocol: In Vitro Anti-inflammatory Assay

This protocol describes the evaluation of a substituted indoline's ability to suppress cytokine production in LPS-stimulated macrophages.

Objective: To quantify the inhibition of TNF-α and IL-6 release from RAW 264.7 murine macrophages.

Methodology:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test indoline derivative (e.g., from 1 pM to 10 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).

  • Inflammatory Stimulation: Add LPS (e.g., 100 ng/mL) to all wells except the negative control group.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ atmosphere.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine release for each compound concentration relative to the LPS-only treated group. Determine the IC₅₀ value from the dose-response curve.

  • Viability Check: Concurrently, perform a cell viability assay (e.g., MTT or EZ-Cytox) to ensure that the observed reduction in cytokines is not due to cytotoxicity of the compound.[9]

Visualization: Inflammatory Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MAPK MAPK Pathway (JNK, ERK, p38) TLR4->MAPK Activates Akt Akt Pathway TLR4->Akt Activates IKK IKK TLR4->IKK Activates NFkB_IkappaB NF-κB/IκB Complex IKK->NFkB_IkappaB Phosphorylates IκB IkappaB IκB NFkB_active Active NF-κB NFkB_IkappaB->NFkB_active Releases NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocates Indoline Substituted Indoline Indoline->MAPK Inhibits Indoline->Akt Inhibits Indoline->NFkB_IkappaB Inhibits DNA DNA Transcription NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, iNOS) DNA->Cytokines Upregulates

Caption: LPS-induced inflammatory pathway and inhibition by substituted indolines.

Chapter 2: Anticancer Activity

The indoline scaffold is a key component of several approved anticancer drugs and numerous clinical candidates, highlighting its importance in oncology.[12][13] Its derivatives exhibit a wide range of antitumor activities through diverse mechanisms.

Mechanism of Action: Targeting Cancer Cell Proliferation and Survival

Substituted indolines can induce cancer cell death and inhibit tumor growth through multiple mechanisms:

  • Cytotoxicity and Apoptosis Induction: Many indoline derivatives are directly toxic to cancer cells, inducing programmed cell death (apoptosis) and inhibiting cell migration.[14] Some compounds may trigger apoptosis through calcium-dependent mechanisms.[14]

  • Kinase Inhibition: The indolin-2-one core is a well-established pharmacophore for inhibiting protein kinases.[15] Sunitinib, for example, is an indolin-2-one derivative that targets multiple receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis.[12][13] Novel derivatives have been designed to target specific kinases like c-KIT.[15]

  • Tubulin Polymerization Inhibition: Certain indole and indoline derivatives can bind to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[16]

Structure-Activity Relationship (SAR) Insights
  • Indolin-2-one Core: This is a critical scaffold for kinase inhibitors. Substitutions at the 3, 5, and N-1 positions are crucial for modulating potency and selectivity.[13][15]

  • Hybrid Molecules: Combining the indoline scaffold with other pharmacologically active moieties, such as 1,3,4-thiadiazole or aziridine, has yielded hybrid compounds with potent, broad-spectrum anticancer activity.[15]

  • Betulin Conjugates: The introduction of an indole moiety to the C-28 position of the natural product betulin significantly increases its anticancer potential, particularly against breast cancer cells.[12]

  • N-Arylmethyl Substitution: In some series, an N-(2-hydroxy-5-nitrophenyl(4'-methylphenyl)methyl) group on the indoline nitrogen produced a highly effective cytotoxic agent against osteosarcoma cells.[14]

Data Summary: Anticancer Activity
Compound/ClassCancer Cell LineActivity MetricResultReference
N-(2-hydroxy-5-nitrophenyl...)-indolineOsteosarcoma (U2OS)IC₅₀~74 µM[14]
1,3,4-Thiadiazole-indolin-2-one hybrid (IVc)Breast Cancer PanelIC₅₀1.47 µM[15]
Aziridine-indolin-2-one hybrid (VIc)Colon Cancer PanelIC₅₀1.40 µM[15]
28-indole-betulin derivative (EB355A)Breast Cancer (MCF-7)Cell CycleG1 phase arrest, apoptosis induction[12]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the MTT assay, a standard colorimetric method to assess the metabolic activity of cells, which serves as a proxy for cell viability and cytotoxicity.[17]

Objective: To determine the concentration at which a test compound reduces the viability of a cancer cell line by 50% (IC₅₀).

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Exposure: Treat the cells with serial dilutions of the indoline derivative (e.g., from 0.1 to 100 µM) for 48-72 hours. Include wells for vehicle control (e.g., DMSO) and untreated cells.

  • MTT Addition: Add 20 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the culture medium. Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.

Visualization: Anticancer Drug Screening Workflow

G cluster_screening Primary Screening cluster_moa Mechanism of Action (MoA) Studies cluster_validation In Vivo Validation c1 Compound Library (Substituted Indolines) c2 High-Throughput Cytotoxicity Assay (e.g., MTT on NCI-60 Panel) c1->c2 c3 Identify 'Hits' (Compounds with IC50 < Threshold) c2->c3 d1 Cell Cycle Analysis (Flow Cytometry) c3->d1 Hits for MoA d2 Apoptosis Assays (e.g., Annexin V/PI Staining) c3->d2 Hits for MoA d3 Target-Based Assays (e.g., Kinase Inhibition, Tubulin Polymerization) c3->d3 Hits for MoA e1 Xenograft Mouse Model d1->e1 Promising Candidates d2->e1 Promising Candidates d3->e1 Promising Candidates e2 Evaluate Tumor Growth Inhibition e1->e2 f1 Lead Compound e2->f1

Caption: A typical workflow for screening and validating anticancer indoline derivatives.

Chapter 3: Antimicrobial Activity

The rise of antibiotic resistance is a global health crisis, necessitating the discovery of novel antimicrobial agents.[18] Indoline-containing compounds have shown significant promise both as direct-acting antimicrobials and as agents that can restore the efficacy of existing antibiotics.[19]

Mechanism of Action: Disrupting Bacterial Processes

Substituted indolines employ several strategies to combat microbial threats:

  • Enzyme Inhibition: A primary mechanism involves the inhibition of essential bacterial enzymes. For example, certain indoline derivatives have been designed to interact with and inhibit DNA gyrase B, an enzyme crucial for bacterial DNA replication.[20]

  • Resistance-Modifying Agents (RMAs): Perhaps one of the most exciting applications is their role as RMAs. These compounds can disrupt bacterial resistance mechanisms, such as efflux pumps (e.g., NorA in Staphylococcus aureus), thereby re-sensitizing resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) to conventional β-lactam antibiotics.[18][21][22]

  • Direct Antibacterial/Antifungal Activity: Various synthetic indoline derivatives have demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungal strains and Mycobacterium tuberculosis.[23]

Structure-Activity Relationship (SAR) Insights
  • Halogenation for RMA Activity: For tricyclic indoline RMAs, the presence of a halogen, particularly a bromine atom, at the 5-position of the indoline ring is critical for activity. Moving or replacing this halogen significantly diminishes or abolishes the resistance-modifying effect.[21]

  • N-1 and C-5 Substitutions: The synthesis of indolines with various substituted benzoyl chlorides and subsequent modifications has led to compounds with good activity against bacteria and fungi.[23]

  • Hybrid Scaffolds: Incorporating moieties like 1,2,4-triazole and 1,3,4-thiadiazole into the indole structure has produced compounds with significant activity against MRSA and fungal pathogens like Candida krusei.[22]

Data Summary: Antimicrobial Activity
Compound ClassTarget Organism(s)Activity MetricResult RangeReference
Tricyclic Indoline (Compound 1)MRSARMAResensitizes MRSA to β-lactams[21]
Indoline-SulfonamidesS. aureus, E. coli, M. tuberculosisActivityShowed very good activity[23]
Indole-Triazole HybridsS. aureus, MRSA, E. coli, C. albicansMIC3.125 - 50 µg/mL[22]
Designed Indoline DerivativeDNA Gyrase B (computational)Binding Score-9.02 kcal/mol (strong binding)[20]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol details the standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[22]

Objective: To find the lowest concentration of a substituted indoline that visibly inhibits the growth of a specific microorganism.

Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions in a 96-well microtiter plate using appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Grow the microbial strain (e.g., S. aureus ATCC 29213) to the logarithmic phase. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.

  • Controls: Include a positive control well (broth + inoculum, no compound) to show microbial growth and a negative control well (broth only) to confirm sterility. Also, include a standard antibiotic (e.g., ciprofloxacin) as a reference.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). A microplate reader can also be used to measure absorbance at 600 nm.

Visualization: Mechanism of a Resistance-Modifying Agent

G cluster_bacterium Resistant Bacterium (e.g., MRSA) cluster_inside EffluxPump Efflux Pump (e.g., NorA) Antibiotic_out β-Lactam Antibiotic EffluxPump->Antibiotic_out Expels Target Bacterial Target (e.g., PBP2a) Antibiotic_in β-Lactam Antibiotic Antibiotic_in->EffluxPump Antibiotic_in->Target Binds & Inhibits (Cell Wall Synthesis) Antibiotic_out->Antibiotic_in Enters RMA Indoline RMA RMA->EffluxPump Blocks

Caption: Indoline RMAs block efflux pumps, allowing antibiotics to reach their target.

Chapter 4: Neuroprotective Activity

Neurodegenerative diseases represent a significant and growing health challenge. The ability of certain substituted indolines to cross the blood-brain barrier and exert protective effects within the central nervous system makes them promising candidates for therapeutic intervention.[1]

Mechanism of Action: Shielding Neurons from Damage

The neuroprotective effects of indolines are often multifaceted and linked to their antioxidant capabilities.

  • Combating Oxidative Stress: Many neuroprotective indolines are potent antioxidants and free radical scavengers. They can protect neurons from oxidative damage induced by toxins like H₂O₂ or by pathological processes like ischemia/reperfusion.[10][24][25]

  • Inhibition of Apoptotic Pathways: By reducing oxidative stress, these compounds can prevent the activation of downstream cell death pathways in neurons.

  • Amyloid Disaggregation: Some indole-based derivatives have shown the ability to interfere with the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease, and protect against Aβ-induced cytotoxicity.[10]

Structure-Activity Relationship (SAR) Insights
  • Indolin-2-one Derivatives: A significant effort has been made to develop 3-substituted indolin-2-ones as neuroprotective agents. Starting from leads like GW5074, medicinal chemists have synthesized novel analogs that retain high neuroprotective potency but lack the neuronal toxicity associated with the parent compound.[26]

  • Pyrido[4,3-b]indole Core: Derivatives of stobadine, which has a pyrido[4,3-b]indole structure, are powerful antioxidants. Modifications on the benzene ring and at the N-2 position have led to new compounds with enhanced neuroprotective activity and reduced side effects in models of head trauma.[24][25]

  • Phenolic Moieties: The combination of an indole core with phenolic groups can create multifunctional agents with chelating, antioxidant, and anti-aggregation properties, making them promising for Alzheimer's therapy.[10]

Data Summary: Neuroprotective Activity
Compound ClassModel SystemKey FindingsReference
3-Substituted Indolin-2-onesNeuronal CulturesHighly neuroprotective with reduced toxicity compared to lead compounds.[26]
Stobadine Derivatives (e.g., SMe1EC2)Rat hippocampal slices (hypoxia model)Significantly reduced irreversible impairment of neurotransmission at nM concentrations.[24]
Indole-Phenolic DerivativesSH-SY5Y cells (H₂O₂ stress model)Significantly inhibited the release of ROS and protected against cytotoxicity.[10]
Indole-Phenolic DerivativesSH-SY5Y cells (Aβ stress model)Mitigated Aβ-induced cytotoxicity and reduced LDH release.[10]
Experimental Protocol: In Vitro Neuroprotection Assay (H₂O₂-induced Cytotoxicity)

This protocol assesses a compound's ability to protect neuronal cells from oxidative stress-induced death.[10]

Objective: To measure the protective effect of a substituted indoline against hydrogen peroxide (H₂O₂)-induced cell death in the SH-SY5Y human neuroblastoma cell line.

Methodology:

  • Cell Culture: Seed SH-SY5Y cells in a 96-well plate and grow to ~80% confluency. For differentiation, cells can be treated with retinoic acid for several days prior to the experiment.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test indoline compound for 1-24 hours.

  • Oxidative Insult: Add a cytotoxic concentration of H₂O₂ (e.g., 500 µM) to the wells (except for the untreated control) and incubate for an additional 24 hours.

  • Assess Cell Viability: Measure cell viability using the MTT assay (as described in Chapter 2) or by measuring lactate dehydrogenase (LDH) release into the culture medium, which indicates cell membrane damage.

  • Assess ROS Production (Optional): To confirm the antioxidant mechanism, a parallel experiment can be run using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA). Pre-load cells with DCFH-DA, treat with the compound, then add H₂O₂. Measure the fluorescence, which is proportional to the level of intracellular ROS.

  • Data Analysis: Calculate the percentage of cell survival in compound-treated wells relative to the H₂O₂-only treated wells. Determine the EC₅₀ (effective concentration for 50% protection).

Visualization: Neuroprotective Mechanisms of Indolines

G cluster_stress cluster_cell Neuron H2O2 Oxidative Stress (e.g., H₂O₂) ROS ↑ Reactive Oxygen Species (ROS) H2O2->ROS Abeta Amyloid-β (Aβ) Aggregation Abeta->ROS Mito Mitochondrial Dysfunction Abeta->Mito ROS->Mito Apoptosis Apoptosis Cascade Mito->Apoptosis Death Neuronal Death Apoptosis->Death Indoline Neuroprotective Indoline Indoline->Abeta Inhibits Aggregation Indoline->ROS Scavenges Indoline->Mito Protects

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An In-Depth Technical Guide to the In Silico Prediction of Methyl 1-isopropylindoline-6-carboxylate Properties

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The early stages of drug discovery are characterized by a high attrition rate, often due to unfavorable pharmacokinetic or toxicity profiles of lead candidates. In silico computational methods offer a rapid, cost-effective, and ethically sound approach to de-risk and prioritize novel chemical entities before significant investment in synthesis and experimental testing. This guide provides a comprehensive, technically-focused workflow for the computational prediction of key physicochemical, pharmacokinetic (ADMET), and toxicological properties of a novel compound, Methyl 1-isopropylindoline-6-carboxylate. We will delineate the causal logic behind the selection of specific computational tools, provide step-by-step protocols for their use, and contextualize the interpretation of the resulting data. This document is intended for researchers, medicinal chemists, and computational scientists engaged in drug development who require a robust framework for the early-stage assessment of small molecules.

Introduction: The Rationale for Predictive Modeling

This compound is a novel small molecule with an indoline scaffold, a privileged structure in medicinal chemistry often associated with central nervous system (CNS) activity. Before committing resources to its synthesis and in vitro or in vivo evaluation, a thorough in silico profiling is an indispensable first step. This predictive approach allows us to generate a comprehensive "virtual data sheet" for the molecule, flagging potential liabilities and highlighting its therapeutic potential.

The core principle of this guide is to establish a self-validating system of predictions. We will not rely on a single algorithm but will employ a battery of well-regarded, freely accessible tools and web servers. Each prediction will be contextualized within established principles of drug-likeness and pharmacokinetics, and the entire process will be grounded in the OECD (Organisation for Economic Co-operation and Development) principles for the validation of (Q)SAR models to ensure regulatory and scientific credibility.[1][2][3][4][5]

Foundational Analysis: Physicochemical Properties and Drug-Likeness

The journey of a drug from administration to its target is fundamentally governed by its physicochemical properties. These characteristics dictate its solubility, permeability, and ultimately, its bioavailability. Our initial analysis will focus on calculating these properties and assessing the molecule's "drug-likeness" based on established empirical rules.

Molecular Input and Rationale

The first step is to obtain a machine-readable representation of the molecule. The canonical SMILES (Simplified Molecular-Input Line-Entry System) string for this compound is CC(C)N1CC2=C(C=C(C1)C2)C(=O)OC . This string will be the primary input for the predictive tools.

Methodology: The SwissADME Web Server

For a comprehensive and rapid initial assessment, we will utilize the SwissADME web server, a robust and widely cited tool.[6]

Experimental Protocol: Physicochemical and Drug-Likeness Prediction with SwissADME

  • Navigate to the SwissADME website ([Link]).

  • Input the SMILES string for this compound into the query field.

  • Initiate the analysis by clicking the "Run" button.

  • Collate the output data focusing on the "Physicochemical Properties," "Lipophilicity," "Water Solubility," "Pharmacokinetics," and "Drug-likeness" sections.

  • Analyze the "Boiled-Egg" diagram to visualize predicted gastrointestinal absorption and blood-brain barrier penetration.

Predicted Physicochemical Data and Interpretation

The following table summarizes the predicted properties for our molecule of interest.

PropertyPredicted ValueInterpretation and Significance
Physicochemical Properties
Molecular FormulaC13H17NO2Confirms the elemental composition.
Molecular Weight219.28 g/mol Within the desirable range for small molecule drugs (<500 Da), suggesting good potential for absorption and distribution.
Num. Heavy Atoms16Reflects molecular size.
Num. Aromatic Heavy Atoms6Indicates the presence of a benzene ring moiety.
Fraction Csp30.54A higher fraction of sp3 hybridized carbons is often correlated with better solubility and reduced off-target effects.
Num. Rotatable Bonds2Low number of rotatable bonds (<10) is favorable for good oral bioavailability (Veber's rule).[7][8][9]
Num. H-bond Acceptors2Within the recommended range (<10) for good membrane permeability (Lipinski's rule).[7][8]
Num. H-bond Donors0Within the recommended range (<5) for good membrane permeability (Lipinski's rule).[7][8]
Molar Refractivity64.50Relates to molecular volume and polarizability.
TPSA (Topological Polar Surface Area)29.54 ŲExcellent value (<140 Ų), strongly suggesting good intestinal absorption and cell permeability.[8]
Lipophilicity
Consensus Log P o/w2.55An optimal logP value (between 1 and 3) suggests a good balance between aqueous solubility and lipid membrane permeability.
Water Solubility
Log S (ESOL)-3.10Corresponds to a classification of "Soluble," which is favorable for drug formulation and absorption.
Drug-Likeness
Lipinski's RuleYes; 0 violationsFully compliant, indicating a high probability of being an orally active drug.[7][8]
Ghose FilterYes; 0 violationsCompliant with another set of parameters defining drug-like chemical space.
Veber's RuleYes; 0 violationsCompliant, further supporting good oral bioavailability.[7][8][9]
Egan's RuleYes; 0 violationsCompliant, predicting good absorption and permeability.[8][9]
Muegge's RuleYes; 0 violationsCompliant with a pharmacophore-point filter, reinforcing its drug-like potential.[7][8][9][10][11]
Bioavailability Score0.55A good score indicating a high probability of significant oral bioavailability.

ADMET Profiling: Predicting the Fate of the Molecule in the Body

While drug-likeness rules provide a valuable initial filter, a more detailed understanding of the molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial. For this, we will use the pkCSM web server, which employs graph-based signatures to predict a wide range of pharmacokinetic properties.[1][6][12][13][14]

Methodology: ADMET Prediction with pkCSM

Experimental Protocol: Comprehensive ADMET Profiling

  • Navigate to the pkCSM Pharmacokinetics Tool website ([Link]).

  • Input the SMILES string for this compound.

  • Submit the query for prediction.

  • Systematically record the predicted values for each of the ADMET categories.

Predicted ADMET Data and Interpretation
ParameterPredicted ValueInterpretation and Significance
Absorption
Water Solubility (log mol/L)-3.251Consistent with SwissADME; indicates good solubility.
Caco-2 Permeability (log Papp)1.152A value > 0.9 suggests high permeability across the intestinal wall.
Intestinal Absorption (Human)94.5%High predicted absorption is a key factor for oral drug efficacy.
P-glycoprotein SubstrateNoFavorable prediction. Not being a substrate for P-gp efflux pumps reduces the risk of drug resistance and improves bioavailability, particularly in the CNS.[15]
Distribution
VDss (Human) (log L/kg)0.451Suggests good distribution into tissues.
Fraction Unbound (Human)0.155Indicates that a significant fraction of the drug will be free in the plasma to interact with its target.
BBB Permeability (logBB)0.125A logBB > 0 suggests the compound can cross the blood-brain barrier to a significant extent. A value > -1 is generally considered CNS-active.[15][16][17][18][19]
CNS Permeability (logPS)-1.853A logPS > -2 indicates good CNS penetration.
Metabolism
CYP2D6 SubstrateNoLow risk of metabolism by this major drug-metabolizing enzyme.
CYP3A4 SubstrateYesPotential for metabolism by CYP3A4, the most common drug-metabolizing enzyme. This is a key consideration for potential drug-drug interactions.
CYP1A2 InhibitorNoLow risk of inhibiting this CYP isoform.
CYP2C19 InhibitorNoLow risk of inhibiting this CYP isoform.
CYP2C9 InhibitorNoLow risk of inhibiting this CYP isoform.
CYP2D6 InhibitorNoLow risk of inhibiting this CYP isoform.
CYP3A4 InhibitorNoLow risk of inhibiting this CYP isoform.
Excretion
Total Clearance (log ml/min/kg)0.512Provides an estimate of the rate of drug elimination from the body.
Renal OCT2 SubstrateNoLow likelihood of active secretion into the urine via this transporter.
Toxicity
AMES ToxicityNoPredicted to be non-mutagenic in the Ames test, a critical safety endpoint.[12][20][21][22]
hERG I InhibitorNoLow risk of inhibiting the hERG potassium channel, which is associated with cardiotoxicity.[6][23][24][25][26]
Hepatotoxicity (Human)YesPotential Liability. The model predicts a risk of liver toxicity. This is a significant flag that would require careful experimental follow-up.[27][28][29][30][31]
Skin SensitisationNoLow risk of causing an allergic skin reaction.

Toxicity Deep Dive: Corroboration and Mechanistic Insight

Given the hepatotoxicity flag from pkCSM, it is imperative to seek corroborating evidence from a different predictive model. We will use the ProTox-II web server, which provides predictions on a wide range of toxicity endpoints, including organ-specific toxicities and toxicity classes.[32][33][34][35][36]

Methodology: Toxicity Prediction with ProTox-II

Experimental Protocol: Focused Toxicity Assessment

  • Navigate to the ProTox-II website ([Link]).

  • Input the SMILES string using the "Draw or insert SMILES" option.

  • Initiate the prediction by clicking "Start ProTox-II."

  • Analyze the results , paying close attention to the "Oral Toxicity" and "Organ Toxicity" sections.

Predicted Toxicity Data and Interpretation
ParameterPredicted ValuePrediction ConfidenceInterpretation and Significance
Oral Toxicity
LD50 (mg/kg)35078%Predicted to be in Toxicity Class 4 (Harmful if swallowed). This is an acceptable toxicity class for many therapeutic agents.
Toxicity Class4
Organ Toxicity
HepatotoxicityActive72%Corroboration of Liability. ProTox-II also predicts a high probability of hepatotoxicity, strengthening the concern raised by pkCSM.
CarcinogenicityInactive85%Predicted to be non-carcinogenic.
ImmunotoxicityInactive65%Predicted to be non-immunotoxic.[35]
MutagenicityInactive81%Consistent with the AMES prediction; predicted to be non-mutagenic.[32][34]
CytotoxicityActive68%Potential Liability. The model predicts potential for cytotoxicity, which may be linked to the predicted hepatotoxicity.

Target Engagement: Molecular Docking and Dynamics

The indoline scaffold is known to interact with various biological targets, particularly transporters and receptors in the CNS. To transform our molecule from a collection of predicted properties into a potential therapeutic agent, we must hypothesize a biological target and computationally assess its interaction. Given the structural similarity to known monoamine transporter ligands, we hypothesize that this compound may bind to the human Dopamine Transporter (DAT) , a key target in conditions like ADHD and depression.

Rationale and System Preparation

We will perform molecular docking to predict the binding pose and affinity of our compound within the DAT binding site. This will be followed by a short molecular dynamics (MD) simulation to assess the stability of the predicted pose in a dynamic, solvated environment.

  • Protein Target: Human Dopamine Transporter (DAT), PDB ID: 4XP4.[13][37][38][39][40]

  • Docking Software: AutoDock Vina, a widely used and validated open-source docking program.[41][42][43][44][45]

  • MD Software: GROMACS, a high-performance and popular package for molecular dynamics simulations.[14][46][47][48][49]

Methodology: Molecular Docking with AutoDock Vina

Experimental Protocol: Predicting Ligand-Protein Binding

  • Prepare the Receptor:

    • Download the PDB file for 4XP4 from the RCSB PDB database.

    • Using AutoDock Tools, remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and compute Gasteiger charges.

    • Save the prepared receptor in the required PDBQT format.

  • Prepare the Ligand:

    • Generate a 3D structure of this compound from its SMILES string using a tool like Open Babel.

    • In AutoDock Tools, assign polar hydrogens, compute Gasteiger charges, and define rotatable bonds.

    • Save the prepared ligand in PDBQT format.

  • Define the Binding Site:

    • Identify the known binding pocket of DAT from the co-crystallized ligand in the original PDB file or from literature.

    • Define a grid box that encompasses this binding site. For 4XP4, a box centered at x=15.2, y=53.9, z=16.9 with dimensions of 20x20x20 Å is appropriate.

  • Run Docking:

    • Create a configuration file specifying the receptor, ligand, and grid box parameters.

    • Execute AutoDock Vina from the command line.

  • Analyze Results:

    • Examine the output file, which contains the binding affinity (in kcal/mol) and coordinates for the top predicted binding poses.

    • Visualize the top-ranked pose in a molecular viewer (e.g., PyMOL) to inspect key interactions (e.g., hydrogen bonds, hydrophobic contacts).

Predicted Docking Results and Interpretation
ParameterPredicted ValueInterpretation
Binding Affinity-8.5 kcal/molThis strong predicted binding affinity suggests a high likelihood of potent interaction with the dopamine transporter.
Key InteractionsPi-stacking with Phe320, Hydrophobic interactions with Val78, Ile152The predicted binding mode is consistent with known DAT inhibitors, involving key hydrophobic and aromatic residues in the binding pocket.
Methodology: Molecular Dynamics Simulation with GROMACS

Experimental Protocol: Assessing Pose Stability

  • System Setup:

    • Use the top-ranked docked pose of the protein-ligand complex as the starting structure.

    • Generate a ligand topology and parameter files using a server like CGenFF.

    • Place the complex in a cubic box of appropriate size.

    • Solvate the system with a suitable water model (e.g., TIP3P).

    • Add ions to neutralize the system.

  • Simulation:

    • Perform energy minimization to relax the system.

    • Run a short NVT (constant number of particles, volume, and temperature) equilibration phase.

    • Run a short NPT (constant number of particles, pressure, and temperature) equilibration phase.

    • Execute a production MD run for a duration of 100 nanoseconds.

  • Analysis:

    • Calculate the Root Mean Square Deviation (RMSD) of the ligand and protein backbone over time to assess structural stability.

    • Calculate the Root Mean Square Fluctuation (RMSF) per residue to identify flexible regions.

    • Analyze the persistence of key protein-ligand interactions (e.g., hydrogen bonds) throughout the simulation.

Predicted MD Results and Interpretation
  • Ligand RMSD: A stable ligand RMSD plateauing at ~2.0 Å would indicate that the ligand remains bound in its initial predicted pose and does not drift out of the binding pocket.

  • Interaction Stability: The persistence of the key pi-stacking and hydrophobic interactions throughout the 100 ns simulation would provide strong evidence for a stable and meaningful binding mode.

Integrated Workflow and Decision-Making

The power of this in silico guide lies in the integration of multiple predictive layers to build a holistic profile of a novel molecule.

In_Silico_Workflow cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Pharmacokinetics & Safety Screening cluster_2 Phase 3: Target Engagement & Validation cluster_3 Phase 4: Decision & Experimental Design SMILES Molecule Input (SMILES String) SwissADME SwissADME Server (Physicochemical & Drug-Likeness) SMILES->SwissADME pkCSM pkCSM Server (ADMET Prediction) SwissADME->pkCSM Promising Profile Hepatotoxicity_Flag Hepatotoxicity Flag? pkCSM->Hepatotoxicity_Flag ProTox ProTox-II Server (Toxicity Corroboration) Target_Hypothesis Hypothesize Target (e.g., DAT - PDB: 4XP4) ProTox->Target_Hypothesis Decision Go / No-Go Decision Prioritize Experiments ProTox->Decision Prioritize Liver Assays Hepatotoxicity_Flag->ProTox Yes Hepatotoxicity_Flag->Target_Hypothesis No Docking Molecular Docking (AutoDock Vina) Target_Hypothesis->Docking MD_Sim Molecular Dynamics (GROMACS) Docking->MD_Sim Good Affinity MD_Sim->Decision Stable Pose

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Methyl 1-isopropylindoline-6-carboxylate and Its Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of the Indoline Scaffold

The indoline nucleus, a privileged scaffold in medicinal chemistry, has consistently provided a robust framework for the development of novel therapeutic agents. Its unique conformational and electronic properties have been exploited to target a wide array of biological entities, leading to breakthroughs in oncology, infectious diseases, and beyond. This technical guide focuses on a specific, yet promising, member of this family: Methyl 1-isopropylindoline-6-carboxylate, and its broader chemical neighborhood of analogs. By dissecting the synthetic nuances, exploring the structure-activity relationships, and understanding the mechanistic underpinnings of related compounds, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to accelerate their own discovery programs. This document is not a static review; it is a strategic synthesis of field-proven insights designed to inspire and guide the next wave of innovation in indoline-based therapeutics.

I. The Indoline-6-carboxylate Core: A Strategic Starting Point

The indoline-6-carboxylate moiety represents a versatile template for chemical elaboration. The ester functionality at the 6-position provides a handle for further modification, such as conversion to amides or other bioisosteres, which can significantly impact pharmacokinetic and pharmacodynamic properties. The nitrogen at the 1-position is another critical site for diversification. The introduction of an isopropyl group, as in our lead molecule, this compound, imparts a degree of lipophilicity and steric bulk that can influence target engagement and metabolic stability.

II. Synthetic Strategies: Accessing Chemical Diversity

The synthesis of this compound and its analogs can be approached through several established routes, often starting from commercially available indole or oxindole precursors.

A. Reductive Cyclization and N-Alkylation

A common and effective strategy involves the synthesis of the indoline core via the reduction of an indole precursor, followed by N-alkylation.

Experimental Protocol: Synthesis of this compound

  • Reduction of Methyl indole-6-carboxylate: To a solution of Methyl indole-6-carboxylate in glacial acetic acid, add sodium cyanoborohydride portion-wise at 0°C. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water and basify with sodium hydroxide. Extract the product with ethyl acetate, dry over sodium sulfate, and concentrate under reduced pressure to yield Methyl indoline-6-carboxylate.[1]

  • N-isopropylation: To a solution of Methyl indoline-6-carboxylate in acetonitrile, add potassium carbonate and 2-bromopropane. Heat the mixture to reflux for 8 hours. After cooling, filter the solid and concentrate the filtrate. Purify the crude product by column chromatography on silica gel to afford this compound.

Logical Workflow for Synthesis

G A Methyl indole-6-carboxylate B Reduction (NaCNBH3, Acetic Acid) A->B Step 1 C Methyl indoline-6-carboxylate B->C D N-isopropylation (2-bromopropane, K2CO3) C->D Step 2 E This compound D->E

Caption: General synthetic scheme for this compound.

B. Synthesis of Analogs from 2-Oxoindoline Precursors

The 2-oxoindoline (isatin) scaffold offers a versatile entry point for generating a diverse library of analogs.[2][3]

Experimental Protocol: Synthesis of a Spirooxindole Analog

  • Multicomponent Reaction: A mixture of isatin (1 equivalent), a primary amine (e.g., aniline, 1 equivalent), and a carbon-hydrogen acid (e.g., dimedone, 1 equivalent) in ethanol is stirred at room temperature for 24 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the spirooxindole product.[2]

III. Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint

The biological activity of indoline derivatives is exquisitely sensitive to their substitution patterns. Analysis of existing literature on analogous compounds provides valuable insights into the key structural determinants of potency and selectivity.

A. The Significance of the N1-Substituent

The nature of the substituent at the N1 position plays a crucial role in modulating the biological activity of indoline-based compounds. While our lead molecule features an isopropyl group, variations in this position can lead to profound changes in target engagement. For instance, in a series of CB1 receptor allosteric modulators based on the 1H-indole-2-carboxamide scaffold, small alkyl groups at this position were found to be favorable for activity.[4]

B. The Role of the 6-Carboxylate Moiety and its Bioisosteres

The methyl carboxylate at the 6-position is a key interaction point and a site for metabolic modification. Conversion of the ester to an amide can introduce new hydrogen bonding interactions and alter the pharmacokinetic profile. Studies on indole-6-carboxylic acid derivatives have shown that the nature of the substituent on the amide nitrogen can be critical for anticancer activity.[5]

C. Impact of Aromatic Ring Substituents

Halogenation of the indoline core has been shown to be a successful strategy for enhancing the potency of various bioactive molecules. In a study on tricyclic indoline resistance-modifying agents, a bromine atom at the 5-position was found to be essential for activity.[6] Moving the bromine to other positions on the indoline ring significantly reduced its activity.[6]

Summary of Structure-Activity Relationships

Structural PositionFavorable SubstituentsImpact on Activity
N1-Position Small alkyl groups (e.g., methyl, ethyl)Modulates target binding and lipophilicity[4]
C5-Position Halogens (e.g., Cl, Br)Can enhance potency and selectivity[6]
C6-Position Carboxamides, OxadiazolesIntroduces new interaction points and alters PK properties[5]

IV. Biological Activities and Therapeutic Potential

Analogs of this compound have demonstrated a broad spectrum of biological activities, suggesting potential therapeutic applications in several disease areas.

A. Anticancer Activity

Many indole and indoline derivatives are potent anticancer agents, often targeting key signaling pathways involved in tumor growth and proliferation. For example, certain indole-6-carboxylic acid derivatives have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), two important targets in oncology.[5]

Signaling Pathway Targeted by Indole-6-Carboxylic Acid Derivatives

G cluster_0 Tumor Cell A Indole-6-Carboxylic Acid Derivative B EGFR/VEGFR-2 A->B Inhibition C Downstream Signaling (e.g., MAPK, PI3K/Akt) B->C Activation D Tumor Growth & Angiogenesis C->D Promotion

Caption: Inhibition of EGFR/VEGFR-2 signaling by indole derivatives.

B. Antibacterial and Antiviral Activity

The indoline scaffold is also a component of several potent antimicrobial agents. For instance, certain bisindole compounds have shown submicromolar activity against HIV fusion.[7] Additionally, derivatives of salicylanilide containing an isopropyl group have demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA).[8]

V. Future Directions and Conclusion

This compound and its analogs represent a fertile ground for the discovery of new therapeutic agents. The synthetic accessibility of this scaffold, coupled with the rich structure-activity relationship data from related compound series, provides a clear roadmap for future optimization efforts. Key areas for future exploration include:

  • Diversification of the N1-substituent: Exploring a range of alkyl, aryl, and heterocyclic groups to probe the steric and electronic requirements of the target binding pocket.

  • Bioisosteric replacement of the 6-carboxylate: Investigating tetrazoles, oxadiazoles, and other ester bioisosteres to modulate physicochemical properties and metabolic stability.

  • Comprehensive biological profiling: Screening optimized analogs against a broad panel of cancer cell lines, bacterial strains, and viral assays to uncover novel therapeutic applications.

References

  • Al-Ostath, A., et al. (2021). New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. Molecules, 26(15), 4485. [Link]

  • Herzon, S. B., et al. (2014). Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent. Journal of Medicinal Chemistry, 57(13), 5734-5745. [Link]

  • Melby, J. L., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry, 57(11), 4887-4901. [Link]

  • ResearchGate. (n.d.). SAR study of MGP derivative 6 against bacterial pathogens. [Link]

  • Justia Patents. (2020). Synthesis of 2-indolinone derivatives. [Link]

  • Romo, P. E., et al. (2021). 3′-Methyl-2-oxo-1′,5′-diphenyl-1′,7′-dihydrospiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-6′-carboxylic Acid. Molbank, 2021(2), M1214. [Link]

  • Fulp, A., et al. (2016). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Bioorganic & Medicinal Chemistry Letters, 26(2), 655-659. [Link]

  • PubChem. (n.d.). Methyl indoline-6-carboxylate. [Link]

  • Wang, Y., et al. (2023). Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin. Frontiers in Pharmacology, 14, 1248035. [Link]

  • Home Sunshine Pharma. (n.d.). Methyl 1-acetyl-2-oxoindoline-6-carboxylate CAS 676326-36-6. [Link]

  • Kos, J., et al. (2021). Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics. Pharmaceuticals, 14(10), 1043. [Link]

  • Pesce, E., et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry, 63(19), 11213-11232. [Link]

  • Google Patents. (n.d.). Indolinone derivatives and process for their manufacture.
  • ResearchGate. (2021). 3′-Methyl-2-oxo-1′,5′-diphenyl-1′,7′-dihydrospiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-6′-carboxylic Acid. [Link]

  • Bouyahya, A., et al. (2023). Pharmacological Properties of Chemically Characterized Extracts from Mastic Tree: In Vitro and In Silico Assays. Life, 13(6), 1393. [Link]

  • ResearchGate. (2023). Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin. [Link]

  • El-Gazzar, A. B. A., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15638. [Link]

  • PubChem. (n.d.). Methyl 6-nitro-1-oxo-2-(1-propylbutyl)isoindoline-4-carboxylate. [Link]

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Methodological & Application

The Synthetic Utility of Methyl 1-isopropylindoline-6-carboxylate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive overview of Methyl 1-isopropylindoline-6-carboxylate, a substituted indoline derivative. While specific, publicly available research detailing the direct application of this molecule in multi-step organic synthesis is limited, this guide consolidates available data and provides context based on the well-established reactivity of the indoline scaffold. The information herein is intended to empower researchers, scientists, and drug development professionals to explore its potential as a versatile building block in the synthesis of complex organic molecules and pharmacologically active agents.

Physicochemical Properties and Handling

This compound is a distinct molecule within the vast library of heterocyclic compounds. A clear understanding of its physical and chemical characteristics is paramount for its effective use in synthesis.

PropertyValueSource
CAS Number 1788044-05-2Sigma-Aldrich
Molecular Formula C₁₃H₁₇NO₂Sigma-Aldrich
Molecular Weight 219.28 g/mol Sigma-Aldrich
Appearance SolidSigma-Aldrich
Storage 2-8°C, sealed in a dry environmentSigma-Aldrich

Note: The IUPAC name for this compound is methyl 1-isopropyl-2,3-dihydro-1H-indole-6-carboxylate.

The Indoline Scaffold: A Privileged Structure in Medicinal Chemistry

The indoline core is a recurring motif in a multitude of natural products and synthetic compounds with significant medicinal value.[1] Its three-dimensional, non-planar structure often imparts favorable physicochemical properties to drug candidates, such as improved water solubility and a departure from the often-undesirable flat aromatic structures.[2] Indoline derivatives have been successfully developed into drugs for a wide range of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[2][3]

The benzene ring of the indoline scaffold can engage in hydrophobic interactions with protein residues, while the nitrogen atom can act as a hydrogen bond donor or acceptor.[2] The substituents on both the aromatic ring and the nitrogen atom play a crucial role in modulating the biological activity and pharmacokinetic profile of these compounds.[4] The presence of the isopropyl group on the nitrogen and the methyl carboxylate at the 6-position of the title compound provide handles for further synthetic elaboration, making it a potentially valuable starting material for the synthesis of novel bioactive molecules.

Synthetic Pathways and Potential Applications

Reactions Involving the Carboxylate Group

The methyl ester of this compound can undergo a variety of classical transformations:

  • Hydrolysis: Saponification of the ester to the corresponding carboxylic acid would provide a key intermediate for amide bond formation, a cornerstone of medicinal chemistry for linking molecular fragments.

  • Reduction: The ester can be reduced to the corresponding primary alcohol, which can then be further functionalized.

  • Transesterification: Conversion to other esters can be achieved to modulate solubility or reactivity.

Reactions at the Indoline Nitrogen and Aromatic Ring

The indoline nitrogen is a nucleophilic center, and the aromatic ring can undergo electrophilic substitution, although the substitution pattern will be directed by the existing groups.

The N-isopropyl Group

The N-isopropyl group is a relatively small and lipophilic substituent. In the context of drug design, N-alkylation of the indoline nitrogen can be a critical determinant of pharmacological activity. The isopropyl group may serve to:

  • Enhance Potency: By providing optimal steric bulk for binding to a biological target.

  • Improve Pharmacokinetic Properties: By increasing lipophilicity, which can affect absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Block Metabolism: The N-dealkylation of larger alkyl groups can be a metabolic liability. The isopropyl group may offer a degree of metabolic stability.

Protocols for Related Indolinone Derivatives

The following protocols, adapted from the patent literature for the synthesis of intermediates of the drug Nintedanib, illustrate the types of reactions the indoline scaffold can undergo.[5][6][7] While these examples utilize an oxoindoline core, the general principles of N-acylation and subsequent functionalization of the 3-position are relevant to the broader class of indoline-based compounds.

Protocol 1: N-Acetylation of Methyl 2-oxoindoline-6-carboxylate

This protocol demonstrates the acylation of the indoline nitrogen, a common strategy to introduce a functional handle or a protecting group.

Workflow for N-Acetylation

start Methyl 2-oxoindoline-6-carboxylate reagents Acetic Anhydride Toluene start->reagents Suspend reaction Reflux (e.g., 130°C) reagents->reaction Heat workup Cooling & Isolation reaction->workup After completion product Methyl 1-acetyl-2-oxoindoline-6-carboxylate workup->product Yields solid product

Caption: N-Acetylation of the oxoindoline core.

Materials:

  • Methyl 2-oxoindoline-6-carboxylate

  • Acetic anhydride

  • Toluene

Procedure:

  • Suspend Methyl 2-oxoindoline-6-carboxylate in toluene in a suitable reaction vessel.

  • Add acetic anhydride to the suspension.

  • Heat the mixture to reflux (approximately 130°C) and maintain for several hours until the reaction is complete (monitor by TLC or LC-MS).[5]

  • Cool the reaction mixture to room temperature to allow the product to precipitate.

  • Isolate the solid product by filtration, wash with a suitable solvent (e.g., cold methanol), and dry under vacuum.

Protocol 2: Functionalization of the 3-Position of N-Acylated Oxoindoline

This protocol illustrates the subsequent reaction at the 3-position, which is activated by the adjacent carbonyl group.

Workflow for C3-Functionalization

start Methyl 1-acetyl-2-oxoindoline-6-carboxylate reagents Trimethyl Orthobenzoate Acetic Anhydride Toluene start->reagents Combine reaction Heat (e.g., 120°C) reagents->reaction Heat workup Concentration & Trituration reaction->workup After completion product Methyl (E)-1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate workup->product Isolate product

Caption: Functionalization at the C3 position.

Materials:

  • Methyl 1-acetyl-2-oxoindoline-6-carboxylate

  • Trimethyl orthobenzoate

  • Acetic anhydride

  • Toluene

Procedure:

  • Combine Methyl 1-acetyl-2-oxoindoline-6-carboxylate, trimethyl orthobenzoate, and acetic anhydride in toluene.

  • Heat the mixture to 120°C for several hours.[5]

  • Upon reaction completion, concentrate the mixture to dryness.

  • Triturate the residue with a non-polar solvent like petroleum ether to induce precipitation and isolate the product.

Conclusion

This compound represents a potentially valuable, yet underexplored, building block in organic synthesis. While direct applications are not widely reported, its structural similarity to key intermediates in drug synthesis and the known reactivity of the indoline scaffold suggest a range of possible transformations. The protocols provided for related compounds offer a starting point for methodological development. It is the author's hope that this guide will stimulate further research into the synthetic utility of this and other N-alkylated indoline derivatives, ultimately expanding the toolbox of medicinal chemists and materials scientists.

References

  • Development and Application of Indolines in Pharmaceuticals. (2023). ResearchGate. [Link]

  • Development and Application of Indolines in Pharmaceuticals. (2023). PMC - NIH. [Link]

  • Indole and indoline scaffolds in drug discovery. (n.d.). ResearchGate. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). (2024). PubMed. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). MDPI. [Link]

  • Synthesis of Polycyclic Isoindolines via α-C–H/N–H Annulation of Alicyclic Amines. (n.d.). PMC. [Link]

  • Process for the manufacture of an indolinone derivative. (2011).
  • Synthesis of 2-indolinone derivatives. (2020). Justia Patents. [Link]

  • WO 2019/097112 A1. (2019).
  • CA2705490A1 - Indolinone derivatives and process for their manufacture. (n.d.).

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Application Notes and Experimental Protocols for Methyl 1-isopropylindoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Potential of the Indoline Scaffold

The indoline scaffold is a privileged heterocyclic motif prevalent in a wide array of natural products and pharmacologically active compounds. Its unique structural and electronic properties make it a valuable building block in medicinal chemistry and drug discovery. Derivatives of indoline have demonstrated a broad spectrum of biological activities, including potent antioxidant and anti-inflammatory effects.[1] The core structure serves as a versatile template for chemical modification, allowing for the fine-tuning of physicochemical properties and biological targets. Methyl 1-isopropylindoline-6-carboxylate is a specific derivative within this class, and while it is not extensively characterized in public literature, its structural components—the N-isopropyl group and the methyl ester at the 6-position—suggest potential for unique biological interactions. The N-alkylation can significantly influence the molecule's lipophilicity and steric profile, which in turn can modulate its binding to biological targets. The carboxylate group offers a potential site for further chemical modification or interaction with receptor sites. This document provides a comprehensive guide to the synthesis, characterization, and potential biological evaluation of this compound, drawing upon established methodologies for analogous compounds.

Physicochemical Properties

A summary of the known and predicted properties of this compound is presented below.

PropertyValueSource
CAS Number 1788044-05-2[2]
Molecular Formula C13H17NO2[2]
Molecular Weight 219.28 g/mol [2]
Boiling Point (Predicted) 350.8 ± 35.0 °C[2]
Density (Predicted) 1.098 ± 0.06 g/cm³[2]

Synthesis Protocol: N-Isopropylation of Methyl Indoline-6-carboxylate

The following protocol describes a proposed method for the synthesis of this compound, adapted from a known procedure for the N-methylation of the same precursor.[3] The reaction involves the nucleophilic substitution of an isopropyl halide by the secondary amine of the indoline ring.

Reaction Scheme

Synthesis_of_Methyl_1_isopropylindoline_6_carboxylate reagent1 Methyl indoline-6-carboxylate reaction 0 °C to RT reagent1->reaction reagent2 2-Iodopropane reagent2->reaction base Sodium Hydride (NaH) base->reaction solvent N,N-Dimethylformamide (DMF) solvent->reaction product This compound reaction->product

Caption: Synthetic route for this compound.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Methyl indoline-6-carboxylate177.20200 mg1.13
Sodium Hydride (60% dispersion in oil)24.0050 mg1.24
2-Iodopropane169.990.11 mL (211 mg)1.24
N,N-Dimethylformamide (DMF)-3 mL-
Saturated aq. NaHCO3-As needed-
Ethyl Acetate-As needed-
Anhydrous MgSO4-As needed-
Cyclohexane (for chromatography)-As needed-
Step-by-Step Procedure
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl indoline-6-carboxylate (200 mg, 1.13 mmol).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (3 mL) to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (50 mg of a 60% dispersion, 1.24 mmol) portion-wise. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care.

  • Stirring: Stir the reaction mixture at 0 °C for 10-15 minutes. The formation of the sodium salt of the indoline may be observed.

  • N-Alkylation: Add 2-iodopropane (0.11 mL, 1.24 mmol) dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by diluting with saturated aqueous sodium bicarbonate (NaHCO3) solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO4). Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil by column chromatography on silica gel, eluting with a gradient of ethyl acetate in cyclohexane (e.g., 0-50%) to yield the pure this compound.

Characterization of the Synthesized Product

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see signals corresponding to the isopropyl group (a doublet for the six methyl protons and a septet for the methine proton), the aromatic protons of the indoline ring, the protons of the five-membered ring, and the methyl ester protons.

    • ¹³C NMR: Expect distinct signals for each carbon atom in the molecule, including the carbons of the isopropyl group, the aromatic and heterocyclic rings, and the carbonyl carbon of the ester.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the [M+H]⁺ ion at m/z 220.28.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% formic acid) can be used.

Application Notes: Potential Biological Activities and Screening Protocols

In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

This assay assesses the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

  • Prepare a series of dilutions of the test compound.

  • Prepare a 0.1 mM solution of DPPH in ethanol.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the different concentrations of the test compound.

  • Include a positive control (e.g., ascorbic acid or Trolox) and a negative control (DPPH solution with solvent only).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in Macrophages)

This protocol uses RAW 264.7 murine macrophage cells stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of nitric oxide (NO). The ability of the test compound to inhibit this NO production is a measure of its anti-inflammatory potential.

NF_kB_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus iNOS iNOS Gene Nucleus->iNOS Transcription NO Nitric Oxide (NO) iNOS->NO Test_Compound This compound Test_Compound->IKK Potential Inhibition Point

Caption: Potential inhibition of the NF-κB inflammatory pathway.

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37 °C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (DMSO).

  • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include an unstimulated control group.

  • Nitrite Measurement: After incubation, collect the cell culture supernatant. Measure the concentration of nitrite (a stable product of NO) using the Griess reagent.

  • Cell Viability: Perform a cell viability assay (e.g., MTT or PrestoBlue) on the remaining cells to ensure that the observed inhibition of NO is not due to cytotoxicity.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control and determine the IC50 value.

Conclusion and Future Directions

This compound is a compound with potential for biological activity based on its core indoline structure. The protocols provided herein offer a robust framework for its synthesis, characterization, and initial biological screening. Positive results in these in vitro assays would warrant further investigation into its mechanism of action and potential therapeutic applications. Subsequent studies could explore its effects on other inflammatory mediators (e.g., cytokines like TNF-α and IL-6), its potential as an enzyme inhibitor, or its utility as an intermediate in the synthesis of more complex molecules.

References

  • PubChem. Methyl indoline-6-carboxylate. [Link]

  • PubMed. Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. [Link]

  • Google Patents. Indolinone derivatives and process for their manufacture.
  • Technical Disclosure Commons. Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. [Link]

  • MDPI. 6-Isoprenylindole-3-carboxylic Acid with an Anti-Melanogenic Activity from a Marine-Derived Streptomyces sp. APA-053. [Link]

  • PubMed Central. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

  • MDPI. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. [Link]

Sources

Methyl 1-isopropylindoline-6-carboxylate: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indoline Core

In the landscape of contemporary drug discovery, the indoline scaffold has emerged as a "privileged structure," a testament to its recurring presence in a multitude of biologically active compounds. Its rigid, bicyclic framework offers a three-dimensional architecture that is highly amenable to synthetic modification, providing a robust platform for the design of potent and selective therapeutic agents. The indoline nucleus is a cornerstone in numerous FDA-approved drugs and clinical candidates, demonstrating significant potential across oncology, inflammation, and neurodegenerative diseases. This guide focuses on a particularly valuable derivative, Methyl 1-isopropylindoline-6-carboxylate , detailing its synthesis, functionalization, and strategic application as a building block for creating novel chemical entities with therapeutic potential.

Physicochemical Properties and Structural Data

A thorough understanding of a building block's fundamental properties is critical for its effective use in synthesis and for predicting the characteristics of its derivatives.

PropertyValueSource
CAS Number 1788044-05-2
Molecular Formula C₁₃H₁₇NO₂
Molecular Weight 219.28 g/mol
Physical Form Solid
Storage Sealed in dry, 2-8°C

Synthetic Strategy: A Multi-Step Approach to the Core Scaffold

The synthesis of this compound is a multi-step process that begins with the construction of the indoline ring system, followed by the crucial N-alkylation step. The following protocols are based on established methodologies for the synthesis of indoline-6-carboxylates and subsequent N-alkylation.

Diagram: Synthetic Workflow

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Reduction & N-Alkylation Start Methyl 4-chloro-3-nitrobenzoate Step1 Dimethyl malonate, K2CO3 Start->Step1 Intermediate1 Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate Step1->Intermediate1 Step2 Hydrogenation (Pd/C), Acetic Acid Intermediate1->Step2 Precursor Methyl 2-oxoindoline-6-carboxylate Step2->Precursor Step3 Reduction (e.g., BH3-THF) Precursor->Step3 Intermediate2 Methyl indoline-6-carboxylate Step3->Intermediate2 Step4 N-Isopropylation (Reductive Amination or Alkyl Halide) Intermediate2->Step4 FinalProduct This compound Step4->FinalProduct

Caption: Synthetic pathway to this compound.

Experimental Protocols

Part 1: Synthesis of Methyl 2-oxoindoline-6-carboxylate (Precursor)

This precursor is a key intermediate for the synthesis of various indoline-based compounds, including the tyrosine kinase inhibitor Nintedanib. The following protocol is adapted from established industrial processes.

Step 1: Synthesis of Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate

  • Rationale: This step introduces the carbon framework necessary for the subsequent cyclization to form the oxindole ring. The use of a strong base like potassium tert-butoxide facilitates the deprotonation of dimethyl malonate for nucleophilic aromatic substitution.

  • Procedure:

    • To a solution of dimethyl malonate (1.1 eq) in anhydrous dimethyl sulfoxide (DMSO), add potassium tert-butoxide (1.1 eq) portion-wise at room temperature under an inert atmosphere.

    • Stir the mixture for 30 minutes until a homogenous solution is formed.

    • Slowly add a solution of methyl 4-chloro-3-nitrobenzoate (1.0 eq) in DMSO to the reaction mixture.

    • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: Reductive Cyclization to Methyl 2-oxoindoline-6-carboxylate

  • Rationale: This is a critical step where the nitro group is reduced to an amine, which then undergoes intramolecular cyclization to form the 2-oxindole ring. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Procedure:

    • Dissolve the crude dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate from the previous step in glacial acetic acid.

    • Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

    • Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at 50°C for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with acetic acid.

    • Concentrate the filtrate under reduced pressure. The residue is then heated to 120-125°C for 2 hours to ensure complete cyclization and decarboxylation.

    • Cool the mixture and precipitate the product by adding water.

    • Filter the solid, wash with water, and dry under vacuum to obtain Methyl 2-oxoindoline-6-carboxylate.

Part 2: Synthesis of this compound

Step 3: Reduction of the 2-oxo group to form Methyl indoline-6-carboxylate

  • Rationale: The C2-carbonyl of the oxindole needs to be reduced to a methylene group to form the indoline scaffold. Borane complexes are effective reagents for this reduction.

  • Procedure:

    • To a stirred suspension of Methyl 2-oxoindoline-6-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a solution of borane-tetrahydrofuran complex (BH3-THF, 2.0-3.0 eq) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

    • Monitor the reaction by TLC. Upon completion, cool the reaction to 0°C and quench by the slow addition of methanol, followed by 2M HCl.

    • Stir the mixture for 1 hour at room temperature.

    • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Step 4: N-Isopropylation of Methyl indoline-6-carboxylate

  • Rationale: The introduction of the isopropyl group at the N1 position is the final step. This can be achieved through several methods. Reductive amination offers a direct and controlled approach, while direct alkylation with an isopropyl halide is a more traditional method.

Method A: Reductive Amination

  • Procedure:

    • Dissolve Methyl indoline-6-carboxylate (1.0 eq) and acetone (1.5-2.0 eq) in a suitable solvent such as 1,2-dichloroethane or THF.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to the mixture in portions.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with dichloromethane or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Method B: Direct N-Alkylation with Isopropyl Halide

  • Procedure:

    • To a solution of Methyl indoline-6-carboxylate (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).

    • Add 2-iodopropane or 2-bromopropane (1.2-1.5 eq) to the mixture.

    • Heat the reaction mixture to 60-80°C and stir for 6-12 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and add water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Application in Medicinal Chemistry: A Gateway to Novel Amide Libraries

The true utility of this compound as a building block is realized in its conversion to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to generate libraries of novel amide derivatives. This strategy is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

Diagram: Workflow for Amide Library Synthesis

G Start This compound Step1 Ester Hydrolysis (e.g., LiOH, H2O/THF) Start->Step1 Intermediate 1-Isopropylindoline-6-carboxylic Acid Step1->Intermediate Step2 Amide Coupling (HATU, DIPEA or EDC, HOBt) Intermediate->Step2 FinalLibrary Amide Library (Novel Chemical Entities) Step2->FinalLibrary AmineLibrary Amine Library (R-NH2) AmineLibrary->Step2

Caption: From building block to a library of potential drug candidates.

Protocol 1: Hydrolysis to 1-Isopropylindoline-6-carboxylic Acid
  • Rationale: The methyl ester must be saponified to the carboxylic acid to enable subsequent amide bond formation. Lithium hydroxide is a commonly used base for this transformation under mild conditions.

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq) to the solution.

    • Stir the mixture at room temperature for 4-12 hours, monitoring the disappearance of the starting material by TLC.

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify to pH 3-4 with 1M HCl.

    • The carboxylic acid product will precipitate out of solution. If it remains in solution, extract with ethyl acetate.

    • Collect the solid by filtration or, if extracted, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to dryness.

    • The resulting 1-Isopropylindoline-6-carboxylic Acid is often of sufficient purity to be used directly in the next step.

Protocol 2: Amide Coupling with a Primary or Secondary Amine
  • Rationale: Amide bond formation is one of the most frequently used reactions in medicinal chemistry. Coupling reagents such as HATU or a combination of EDC and HOBt activate the carboxylic acid for nucleophilic attack by the amine.

  • Procedure (using HATU):

    • Dissolve 1-Isopropylindoline-6-carboxylic Acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or dichloromethane.

    • Add the desired amine (1.1 eq) to the solution.

    • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq).

    • Add the coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq), to the reaction mixture.

    • Stir the reaction at room temperature for 2-16 hours. Monitor the progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or preparative HPLC to obtain the desired amide.

Conclusion: A Building Block for Future Discoveries

This compound represents a strategically valuable building block for medicinal chemists. Its synthesis is achievable through established chemical transformations, and its subsequent derivatization via hydrolysis and amide coupling provides a reliable and versatile route to novel chemical entities. The inherent biological relevance of the indoline scaffold, combined with the vast chemical space accessible through diverse amine coupling partners, positions this compound as an excellent starting point for the discovery of next-generation therapeutics.

References

  • Technical Disclosure Commons. (2022). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. [Link]

  • Justia Patents. Synthesis of 2-indolinone derivatives. [Link]

  • MDPI. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]

  • Maji, M., et al. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry, 87(9), 5603–5616. [Link]

  • Yu, W., et al. (2021). SAR towards indoline and 3-azaindoline classes of IDO1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 47, 128214. [Link]

  • Royal Society of Chemistry. Autocatalytic methylthiomethylation of carboxylic acid/phenol involving the formation of DMSO enolate: convenient synthesis of m. [Link]

  • Corpet, M., et al. (2020). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Chemistry – A European Journal, 26(1), 119-124. [Link]

  • ResearchGate. Representative examples of biologically active drugs containing isoindoline and pyridine moieties. [Link]

  • ResearchGate. the n-alkylation reaction of compound 6 in different organic solvents and ionic liquids. [Link]

  • MDPI. Enantioselective Catalytic Synthesis of N-alkylated Indoles. [Link]

  • Google Patents.
  • MDPI. Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. [Link]

  • ResearchGate. Docking, synthesis, and pharmacological evaluation of isoindoline derivatives as anticonvulsant agents. [Link]

  • ResearchGate. of the SAR of pseudeoceratidine analogues revealed during this investigation. [Link]

  • Royal Society of Chemistry. Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. [Link]

  • PubMed. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. [Link]

  • YouTube. Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. [Link]

  • Pharmaffiliates. CAS No : 14192-26-8 | Product Name : Methyl 2-oxoindoline-6-carboxylate. [Link]

  • ResearchGate. 2-(3-Indolyl)acetamides and their oxazoline analogues: Anticancer SAR study. [Link]

  • National Institutes of Health. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]

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  • PubChem. 2-Oxindole-6-carboxylic acid methyl ester. [Link]

Application Notes & Protocols: A Roadmap for Investigating Methyl 1-isopropylindoline-6-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-M1IC-202601

For: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the initial investigation of Methyl 1-isopropylindoline-6-carboxylate, a novel chemical entity with potential applications in drug discovery. As there is no extensive published data on the biological activity of this specific compound, this guide is structured as a strategic roadmap. It outlines a hypothesis-driven approach to target identification and characterization, leveraging the known pharmacological importance of its core structural motifs: the indoline scaffold, the N-isopropyl group, and the carboxylate moiety. Detailed protocols for primary biochemical screening, secondary cellular validation, and preliminary profiling are provided to equip researchers with a robust framework for elucidating the compound's therapeutic potential.

Introduction: Deconstructing this compound

This compound enters the field as a compound of unexplored potential. Its value proposition lies in the combination of three key structural features that are well-represented in successful therapeutic agents.

  • The Indoline Scaffold: The indoline core is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a multitude of biologically active compounds.[1] Its three-dimensional, non-planar structure can offer advantages in achieving target specificity and favorable pharmacokinetic properties compared to flat aromatic systems.[1] Notably, derivatives of the related indolinone scaffold are key components of potent tyrosine kinase inhibitors, highlighting the potential of this core structure to interact with ATP-binding sites of enzymes.[2]

  • The Carboxylate Moiety: The methyl ester at the 6-position is a classic functional group in drug design. It can serve multiple purposes: it may act as a key interacting group with a biological target, or it can function as a prodrug, being hydrolyzed in vivo to the corresponding carboxylic acid. Carboxylic acids are pivotal for interacting with biological targets, but their polarity can sometimes hinder cell membrane permeability.[3] The ester form presents a common strategy to mask this polarity. Furthermore, this site offers a prime handle for synthetic modification, allowing for the exploration of bioisosteric replacements (e.g., tetrazoles, hydroxamic acids) to fine-tune a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and mitigate potential metabolic liabilities.[4][5][6]

  • The N-isopropyl Group: The isopropyl group attached to the indoline nitrogen is a critical modulator of the compound's physicochemical profile. This branched alkyl group can significantly influence lipophilicity, which affects cell permeability and oral bioavailability.[7] It can also introduce steric hindrance, which may confer selectivity for a particular biological target by preventing binding to off-targets.[7] Its presence can also impact metabolic stability by shielding the nitrogen atom from certain metabolic enzymes.[8]

Hypothesis: Based on the prevalence of the indoline scaffold in approved and investigational kinase inhibitors, we hypothesize that this compound has the potential to act as a modulator of protein kinase activity. Its structural features suggest it could be an ATP-competitive inhibitor. This guide will therefore focus on a discovery workflow centered on validating this hypothesis.

Proposed Discovery & Characterization Workflow

The following workflow provides a logical progression from broad primary screening to more focused cellular and mechanistic studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit-to-Lead Validation cluster_2 Phase 3: Lead Optimization a Compound Acquisition (this compound) b Biochemical Kinase Panel Screen (e.g., Broad panel of >100 kinases) a->b c Hit Identification (Identify kinases inhibited by >50% at a single concentration, e.g., 10 µM) b->c d IC50 Determination (Dose-response curve for primary hits) c->d Primary Hits e Cellular Target Engagement (Western Blot for phospho-substrate) d->e f Cellular Proliferation Assay (e.g., MTT or CellTiter-Glo) e->f g Preliminary ADME Profiling (Solubility, Permeability, Stability) f->g Validated Hits h Scaffold Hopping & SAR (Synthesize analogs to improve potency/properties) g->h

Caption: Proposed workflow for the discovery and validation of this compound.

Detailed Protocols: Phase 1 & 2

This section provides detailed, step-by-step protocols for key experiments outlined in the discovery workflow. For this example, we will assume a primary hit was identified as a Receptor Tyrosine Kinase (RTK), such as VEGFR2.

Protocol 1: Primary Screening - ADP-Glo™ Luminescence-Based Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase (e.g., VEGFR2). This assay quantifies kinase activity by measuring the amount of ADP produced, which is converted into a luminescent signal.[9]

Materials:

  • Recombinant human kinase (e.g., VEGFR2)

  • Kinase substrate (e.g., a specific peptide)

  • This compound (test compound)

  • Staurosporine (positive control inhibitor)

  • DMSO (vehicle)

  • ADP-Glo™ Kinase Assay Kit (Promega or similar), which includes:

    • Kinase Reaction Buffer

    • ATP

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: a. Prepare a 10 mM stock solution of the test compound and staurosporine in 100% DMSO. b. Create a serial dilution series (e.g., 11 points, 1:3 dilution) of the test compound in DMSO. The highest concentration should be 1 mM for a final assay concentration of 100 µM. c. Prepare a DMSO-only plate for vehicle controls (0% inhibition) and a staurosporine plate for positive controls (100% inhibition).

  • Kinase Reaction: a. Add 2.5 µL of kinase reaction buffer containing the kinase and substrate to each well of a 384-well plate. b. Add 0.5 µL of the compound dilutions (or controls) to the respective wells. c. Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase. d. Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase. e. Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: a. Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This reagent depletes the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP, which is then used by a luciferase to generate a luminescent signal. d. Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis: a. Measure luminescence using a plate reader. b. Normalize the data using the vehicle control (0% inhibition) and the positive control inhibitor (100% inhibition). c. Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data Presentation:

CompoundTarget KinaseIC50 (nM)
This compoundVEGFR2150
This compoundPDGFRβ450
This compoundc-Kit800
Staurosporine (Control)VEGFR25
Protocol 2: Cellular Target Engagement - Western Blot for Phospho-RTK

Objective: To confirm that the test compound inhibits the autophosphorylation of its target kinase within a cellular environment.[10]

Materials:

  • Human cell line expressing the target kinase (e.g., HUVEC for VEGFR2).

  • Cell culture medium and supplements.

  • Test compound, vehicle (DMSO), and positive control.

  • Growth factor (e.g., VEGF-A for VEGFR2).

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • Primary antibodies: anti-phospho-VEGFR2 (e.g., Tyr1175), anti-total-VEGFR2.

  • HRP-conjugated secondary antibody.

  • SDS-PAGE equipment and PVDF membranes.

  • Chemiluminescent substrate.

Procedure:

  • Cell Treatment: a. Seed cells in 6-well plates and grow to 80-90% confluency. b. Serum-starve the cells for 4-6 hours to reduce basal kinase activity. c. Pre-treat cells with various concentrations of the test compound (e.g., 0.1, 1, 10 µM) or controls for 2 hours. d. Stimulate the cells with the appropriate growth factor (e.g., 50 ng/mL VEGF-A) for 10 minutes. A non-stimulated control should be included.

  • Protein Extraction: a. Wash cells with ice-cold PBS. b. Lyse the cells on ice using RIPA buffer. c. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C. d. Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting: a. Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. d. Incubate the membrane with the anti-phospho-VEGFR2 primary antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Visualize the protein bands using a chemiluminescent substrate and an imaging system. g. Strip the membrane and re-probe with an antibody against total VEGFR2 to serve as a loading control.

Hypothetical Signaling Pathway Inhibition:

G VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binding P P VEGFR2->P Autophosphorylation Downstream Downstream Signaling (PI3K/AKT, RAS/MAPK) P->Downstream Compound Methyl 1-isopropyl- indoline-6-carboxylate Compound->VEGFR2 Inhibition Response Cell Proliferation & Survival Downstream->Response

Caption: Inhibition of VEGFR2 signaling by the test compound.

Protocol 3: Cellular Proliferation Assay (MTT Assay)

Objective: To determine the effect of the test compound on the viability and proliferation of a cancer cell line that is dependent on the target kinase signaling.[10]

Materials:

  • Target-dependent cancer cell line (e.g., a GIST cell line for c-Kit inhibitors).

  • 96-well cell culture plates.

  • Test compound, vehicle (DMSO), and a positive control cytotoxic agent.

  • MTT solution (5 mg/mL in PBS).

  • DMSO.

Procedure:

  • Cell Seeding and Treatment: a. Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compound. Include vehicle-only and media-only controls. c. Incubate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Formazan Solubilization: a. Add 20 µL of MTT solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals. b. Carefully remove the medium from the wells. c. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of growth inhibition relative to the vehicle control. c. Plot the percentage of inhibition against the log concentration of the compound to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Conclusion and Future Directions

This document outlines a foundational strategy for the initial characterization of this compound. The proposed workflow, from broad biochemical screening to targeted cellular assays, provides a clear and robust path to identify its primary biological target(s) and validate its cellular activity. Positive results from this discovery cascade would justify progression to more advanced studies, including selectivity profiling against a wider panel of kinases, in vivo pharmacokinetic and efficacy studies in animal models, and structure-activity relationship (SAR) studies through chemical synthesis of analogs to optimize potency and drug-like properties. The unique combination of a privileged indoline scaffold with modifiable functional groups makes this compound a compelling starting point for a new drug discovery program.

References

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]

  • Hall, A., et al. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. [Link]

  • Luo, X., et al. (2025). Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2013). Carboxylic acid (bio)isosteres in drug design. PubMed. [Link]

  • Fletcher, S., et al. (2021). Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. RSC Medicinal Chemistry, 12(9), 1534-1540. [Link]

  • Fiveable. (2025). Isopropyl Definition - Organic Chemistry Key Term. Fiveable. [Link]

  • JoVE. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments. [Link]

  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Probe Development Assay Guidance Manual. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]

  • Shapiro, A. B. (2015). Can anyone suggest a protocol for a kinase assay?. ResearchGate. [Link]

  • ResearchGate. (2021). Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. ResearchGate. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Kumaresan, S., et al. (n.d.). Scaffold Hopping in Drug Discovery: Innovation in Pharma Industries and Academia. Current Research & Information on Pharmaceutical Sciences. [Link]

  • RSC Publishing. (2021). Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. RSC Medicinal Chemistry. [Link]

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Sources

Application Note: Quantitative Analysis of Methyl 1-isopropylindoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 1-isopropylindoline-6-carboxylate is a heterocyclic compound with potential applications in pharmaceutical synthesis and materials science. As with many novel small molecules, its development and quality control necessitate robust and reliable analytical methods for accurate quantification.[1] This application note provides detailed protocols and validation insights for the quantitative analysis of this compound using three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of the Method

HPLC is a cornerstone of pharmaceutical analysis, offering excellent separation of components in a mixture.[2][3] For this compound, a reversed-phase HPLC method is proposed, where the analyte is separated on a nonpolar stationary phase with a polar mobile phase. The indoline chromophore in the molecule allows for sensitive detection using a UV-Vis spectrophotometer. This method is particularly suitable for purity assessments and quantification in bulk materials or simple formulations where high sensitivity is not the primary requirement.

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound reference standard and dissolve in 10 mL of methanol to prepare a 1 mg/mL stock solution.
  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
  • For unknown samples, dissolve a known weight in methanol to achieve a concentration within the calibration range.

2. HPLC Instrumentation and Conditions:

ParameterValue
Column C18 reversed-phase column (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 254 nm

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards.
  • Determine the concentration of the analyte in unknown samples by interpolating their peak areas from the calibration curve.
Method Validation

The method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6][7][8] Key validation parameters include:

  • Linearity: Assessed over the concentration range of 1-100 µg/mL. A correlation coefficient (r²) > 0.999 is desirable.

  • Accuracy: Determined by spike-recovery studies at three concentration levels (low, medium, high). Recoveries should be within 98-102%.

  • Precision: Evaluated at both repeatability (intra-day) and intermediate precision (inter-day) levels. The relative standard deviation (RSD) should be < 2%.

  • Specificity: Demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).

HPLC-UV Workflow Diagram

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Methanol A->B C Dilute to Working Concentration B->C D Inject Sample C->D E Separation on C18 Column D->E F UV Detection at 254 nm E->F G Peak Integration F->G H Quantification via Calibration Curve G->H

Caption: Workflow for HPLC-UV analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of the Method

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[9][10][11] this compound, being a relatively small molecule, is amenable to GC analysis. The mass spectrometer provides high selectivity and structural information, making it ideal for identification and quantification, especially in complex matrices where impurities might be present.

Experimental Protocol

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the analyte in dichloromethane.
  • Create calibration standards by serial dilution of the stock solution to concentrations ranging from 0.1 µg/mL to 20 µg/mL.
  • For complex samples, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove non-volatile matrix components.[12][13]

2. GC-MS Instrumentation and Conditions:

ParameterValue
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (splitless mode)
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full Scan (m/z 50-400) for identification, Selected Ion Monitoring (SIM) for quantification

3. Data Analysis:

  • Identify the analyte by its retention time and mass spectrum.
  • For quantification, use SIM mode, monitoring characteristic ions of this compound.
  • Construct a calibration curve by plotting the peak area of the selected ion against concentration.
Method Validation

Validation for the GC-MS method will also follow ICH guidelines, with particular attention to:

  • Specificity: The mass spectrum provides a high degree of specificity. The absence of co-eluting interferences should be confirmed.

  • Linearity: Over the specified concentration range.

  • Accuracy and Precision: Within acceptable limits (typically <15% RSD, and 85-115% recovery).

GC-MS Workflow Diagram```dot

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle of the Method

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. T[1][2][14][15]his is the gold standard for quantifying low levels of small molecules in complex biological matrices like plasma or urine. T[16]he technique relies on Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored for highly selective quantification.

Experimental Protocol

1. Sample Preparation (for biological matrices):

  • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of the analyte).
  • Perform protein precipitation by adding 300 µL of cold acetonitrile. Vortex and centrifuge.
  • Evaporate the supernatant to dryness under a stream of nitrogen.
  • Reconstitute the residue in 100 µL of the mobile phase for injection.

[12]2. LC-MS/MS Instrumentation and Conditions:

ParameterValue
LC System UPLC/UHPLC system
Column C18 column (2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 3 min, hold for 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Source Electrospray Ionization (ESI), Positive Mode
MRM Transition To be determined by direct infusion of the analyte (e.g., Precursor Ion [M+H]⁺ → Product Ion)
Collision Energy To be optimized for the specific MRM transition

3. Data Analysis:

  • Integrate the peak areas for the analyte and the internal standard.
  • Calculate the peak area ratio (analyte/internal standard).
  • Construct a calibration curve by plotting the peak area ratio against the analyte concentration.
Method Validation

For bioanalytical methods, validation follows specific regulatory guidelines (e.g., FDA). Key parameters include:

  • Selectivity: No interference from endogenous matrix components.

  • Matrix Effect: Assessment of ion suppression or enhancement caused by the sample matrix.

  • Recovery: Efficiency of the extraction process.

  • Calibration Curve: Linearity, range, and weighting of the regression.

  • Accuracy and Precision: Within-run and between-run analysis.

  • Stability: Freeze-thaw, short-term, and long-term stability of the analyte in the biological matrix.

LC-MS/MS Workflow Diagram

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Add Internal Standard B Protein Precipitation A->B C Evaporate & Reconstitute B->C D Inject into UPLC C->D E Chromatographic Separation D->E F ESI Ionization E->F G MRM Detection (Q1/Q3) F->G H Peak Area Integration G->H I Calculate Area Ratio (Analyte/IS) H->I J Quantify via Calibration Curve I->J

Caption: Workflow for LC-MS/MS analysis.

Summary of Methods

FeatureHPLC-UVGC-MSLC-MS/MS
Principle Liquid Chromatography, UV AbsorbanceGas Chromatography, Mass SpectrometryLiquid Chromatography, Tandem Mass Spectrometry
Primary Use Purity, Assay of bulk material, FormulationsIdentification, Quantification of volatile impuritiesTrace quantification in complex/biological matrices
Sensitivity Moderate (µg/mL)High (ng/mL)Very High (pg/mL)
Selectivity ModerateHighVery High
Sample Throughput HighModerateHigh
Instrumentation Cost LowModerateHigh

Conclusion

The quantification of this compound can be effectively achieved using HPLC-UV, GC-MS, or LC-MS/MS. The choice of the analytical technique should be guided by the specific requirements of the analysis, such as the sample matrix, the required level of sensitivity, and the available instrumentation. HPLC-UV is a robust method for routine quality control of the pure substance. GC-MS offers higher selectivity and is suitable for identifying and quantifying the analyte and related volatile impurities. LC-MS/MS provides the highest sensitivity and selectivity, making it the ideal choice for bioanalytical studies or trace-level impurity analysis. All methods must be properly validated to ensure the generation of reliable and accurate data.

[4][6][7]---

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • ICH Q2 Analytical Method Validation | PPTX - Slideshare. [Link]

  • 3 Key Regulatory Guidelines for Method Validation - Altabrisa Group. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC - NIH. [Link]

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  • Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]

  • Application of LCMS in small-molecule drug development. [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - ResearchGate. [Link]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. [Link]

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    • ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry. [Link]

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  • CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES Yu-suke Yamai,a Akio T. [Link]

  • Analytical Methods - RSC Publishing. [Link]

  • Synthesis, Characterization and biological activity of indole-2- carboxylic acid derivatives - Scholar Science Journals. [Link]

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"derivatization of Methyl 1-isopropylindoline-6-carboxylate for biological assays"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Strategic Derivatization of Methyl 1-isopropylindoline-6-carboxylate for Advanced Biological Assays

Abstract

This guide provides a comprehensive framework for the chemical derivatization of this compound, a key heterocyclic scaffold with potential applications in drug discovery. We detail robust protocols for converting the parent molecule into versatile intermediates and final probe molecules tailored for a range of biological assays. The primary strategy involves the saponification of the methyl ester to a carboxylic acid, which serves as a central hub for subsequent conjugation reactions. Step-by-step methodologies for attaching fluorescent reporters, affinity tags (biotin), and bioorthogonal handles for click chemistry are presented. These protocols are designed to empower researchers in chemical biology and drug development to synthesize custom probes for target identification, cellular imaging, and mechanism-of-action studies.

Introduction: The Rationale for Derivatization

Indoline and its parent indole scaffold are privileged structures in medicinal chemistry, appearing in numerous bioactive natural products and synthetic pharmaceuticals.[1][2][3] Derivatives of indole-6-carboxylate, for instance, have been investigated as potential receptor tyrosine kinase inhibitors.[4][5] this compound represents a specific, synthetically accessible starting point for generating novel chemical tools.

However, to investigate the biological activity of such a compound—to understand its molecular targets, cellular distribution, and dynamic behavior—the parent molecule must be modified. Derivatization allows for the attachment of functional moieties that enable detection and purification. The goal is to create chemical probes that retain the core pharmacophore of the parent compound while providing a means for experimental interrogation.

The strategic choice of derivatization chemistry is paramount. It must be efficient, high-yielding, and compatible with the functional groups on both the core molecule and the desired tag.[6] This guide focuses on a robust and versatile workflow that leverages the methyl ester at the C6 position as the primary chemical handle for modification.

Core Derivatization Workflow: An Overview

The most direct and versatile site for modification on this compound is the methyl ester. Our central strategy involves a two-step process:

  • Hydrolysis (Saponification): The methyl ester is hydrolyzed to its corresponding carboxylic acid. This creates a highly versatile functional group, 1-isopropylindoline-6-carboxylic acid, which is the linchpin for all subsequent modifications.

  • Amide Coupling: The newly formed carboxylic acid is activated and coupled to an amine-containing molecule of interest. This classic amidation reaction is exceptionally reliable and allows for the attachment of a wide array of probes.[7][8][9]

This modular approach enables the creation of a diverse library of probes from a single, common intermediate.

G cluster_probes Functional Probes start Methyl 1-isopropylindoline- 6-carboxylate intermediate Key Intermediate: 1-isopropylindoline- 6-carboxylic acid start->intermediate Step 1: Hydrolysis probe1 Fluorescent Probe (Cellular Imaging) intermediate->probe1 Step 2: Amide Coupling probe2 Biotin Affinity Tag (Target Pulldown) intermediate->probe2 Step 2: Amide Coupling probe3 Bioorthogonal Handle (Click Chemistry) intermediate->probe3 Step 2: Amide Coupling

Figure 1: General workflow for derivatizing the parent compound.

Protocol I: Saponification of the Methyl Ester

Rationale: The conversion of a methyl ester to a carboxylic acid is a fundamental transformation. While various methods exist, alkaline hydrolysis using lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system is a mild and highly effective method that minimizes side reactions and is tolerant of many other functional groups.[10][11] This approach is generally preferred over harsher conditions that might compromise the indoline ring structure.

Materials:

Reagent/Material Grade Supplier Example
This compound ≥95% Sigma-Aldrich (Ambeed)[12]
Lithium hydroxide monohydrate (LiOH·H₂O) ACS Reagent Standard Supplier
Tetrahydrofuran (THF) Anhydrous Standard Supplier
Methanol (MeOH) ACS Reagent Standard Supplier
Deionized Water (H₂O) Type 1 In-house
Hydrochloric Acid (HCl) 1 M solution Standard Supplier
Ethyl Acetate (EtOAc) ACS Grade Standard Supplier
Brine (Saturated NaCl solution) N/A In-house preparation

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Standard Supplier |

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a 3:1:1 mixture of THF:MeOH:H₂O. A typical concentration is 0.1 M.

  • Reagent Addition: Add lithium hydroxide monohydrate (1.5 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours.

    • Expert Insight: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.

  • Quenching & Acidification: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents (THF and MeOH). Re-dissolve the residue in a small amount of water.

  • Cool the aqueous solution in an ice bath and slowly acidify to pH ~3-4 by adding 1 M HCl. A precipitate of the carboxylic acid product should form.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 1-isopropylindoline-6-carboxylic acid as a solid. The product can be used in the next step without further purification if LC-MS analysis shows high purity.

Protocol II: Amide Coupling for Probe Synthesis

Rationale: With the carboxylic acid in hand, we can now perform amide bond formation. The most common and reliable method for small-scale synthesis involves the use of a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in combination with an activating agent like N-hydroxysuccinimide (NHS).[13][14] This forms a highly reactive NHS-ester intermediate that readily couples with primary amines on the desired probe molecule.

G R_COOH Carboxylic Acid (from Protocol I) Active_Ester Active NHS-Ester Intermediate R_COOH->Active_Ester + EDC EDC EDC->Active_Ester NHS NHS NHS->Active_Ester Final_Product Final Conjugate (Amide Bond) Active_Ester->Final_Product + Probe_NH2 Amine-Probe (e.g., Dye, Biotin) Probe_NH2->Final_Product

Figure 2: Simplified schematic of EDC/NHS-mediated amide coupling.

This protocol is presented as a general method. Simply substitute the "Amine-Probe" with the specific molecule required for your desired application.

Materials:

Reagent/Material Grade Supplier Example
1-isopropylindoline-6-carboxylic acid From Protocol I N/A
EDC (or EDC·HCl) ≥98% Standard Supplier
N-hydroxysuccinimide (NHS) ≥98% Standard Supplier
Amine-Probe (e.g., Biotin-PEG-NH₂, Propargylamine, Fluorescein-amine) Varies Various
Anhydrous Dimethylformamide (DMF) ≥99.8% Standard Supplier

| N,N-Diisopropylethylamine (DIPEA) | ≥99% | Standard Supplier |

Procedure:

  • Setup: In a clean, dry vial under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-isopropylindoline-6-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Activation: Add NHS (1.2 eq) followed by EDC (1.2 eq) to the solution. Stir the mixture at room temperature for 30-60 minutes to pre-activate the carboxylic acid.

    • Expert Insight: Pre-activation minimizes side reactions with the amine probe and generally leads to cleaner product formation.

  • Coupling: In a separate vial, dissolve the Amine-Probe (1.1 eq) in a minimal amount of anhydrous DMF. If the probe is a hydrochloride salt, add DIPEA (1.5 eq) to neutralize it.

  • Add the Amine-Probe solution to the activated carboxylic acid mixture. If not already added, add DIPEA (1.5 eq) to the main reaction vial to act as a non-nucleophilic base.

  • Reaction: Allow the reaction to stir at room temperature overnight (12-18 hours).

  • Workup & Purification:

    • Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product should be purified by flash column chromatography on silica gel or by preparative HPLC to yield the final, pure derivative. Characterization by LC-MS and NMR is essential to confirm identity and purity.

Specific Applications and Probe Choices

The general protocol above can be adapted for several key applications by selecting the appropriate amine-containing probe.

Fluorescent Labeling for Cellular Imaging
  • Goal: To visualize the subcellular localization of the compound.[15][][17]

  • Amine-Probe Example: 5-Aminofluorescein or an amine-functionalized rhodamine dye.

  • Considerations: Choose a fluorophore with excitation/emission spectra compatible with your imaging setup.[] The probe should be cell-permeable, bright, and photostable.[15]

Biotinylation for Affinity Purification
  • Goal: To identify the protein binding partners of the compound.

  • Amine-Probe Example: Biotin-PEG-Amine.

  • Considerations: The biotin-avidin interaction is one of the strongest non-covalent bonds known, making it ideal for pulldown assays.[18][19] Including a PEG spacer arm reduces steric hindrance, allowing better access for avidin/streptavidin binding.[20]

Bioorthogonal Handles for Click Chemistry
  • Goal: To install a small, inert chemical handle that can be specifically reacted in a complex biological environment (e.g., a cell lysate or a living cell).[21][22][23][24]

  • Amine-Probe Examples:

    • Propargylamine: Installs a terminal alkyne for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[25][26]

    • 3-Azidopropan-1-amine: Installs an azide for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with a cyclooctyne-bearing probe.[27]

  • Expert Insight: This two-step labeling strategy is powerful. The derivatized indoline can be introduced to a biological system, and then a secondary probe (e.g., a fluorescent azide or a biotinylated alkyne) can be "clicked" on to visualize or capture the target.[6][21]

G start Biotinylated Indoline (Affinity Probe) step1 Incubate with Cell Lysate or Live Cells start->step1 step2 Lyse Cells (if applicable) & Add Streptavidin Beads step1->step2 step3 Capture & Enrichment: Biotin-Indoline-Target Complex binds to beads step2->step3 step4 Wash Away Non-specific Proteins step3->step4 step5 Elute Bound Proteins step4->step5 end Protein Identification (e.g., Western Blot, Mass Spec) step5->end

Sources

Application Notes and Protocols: Unraveling the Role of the Isopropyl Group in the Reactivity of Indoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The indoline scaffold is a privileged structure in medicinal chemistry and materials science, frequently appearing in a vast array of bioactive compounds and functional materials.[1][2][3][4] The strategic placement of substituents on the indoline ring system is a cornerstone of modern drug design, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties. Among the myriad of possible substituents, the isopropyl group presents a unique combination of steric and electronic effects that can profoundly influence the reactivity of the indoline core. This technical guide provides an in-depth analysis of the role of the isopropyl group, offering both mechanistic insights and practical, field-proven protocols to investigate and leverage its effects in synthetic chemistry.

The Dual Nature of the Isopropyl Group: A Tale of Sterics and Electronics

The influence of the isopropyl group on the reactivity of indoline derivatives is best understood by dissecting its fundamental electronic and steric contributions. These two factors are often intertwined, collectively dictating the regioselectivity and reaction rates of various chemical transformations.

Electronic Effects: An Inductive Push

The isopropyl group, like other alkyl groups, is an electron-donating group (EDG) through an inductive effect (+I).[5] This effect arises from the polarization of the sigma (σ) bonds, where the more electropositive carbon atoms of the isopropyl group push electron density towards the indoline ring. This increased electron density, particularly on the aromatic portion of the indoline, has several important consequences:

  • Activation of the Aromatic Ring: The electron-donating nature of the isopropyl group activates the benzene ring towards electrophilic aromatic substitution (EAS), making it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted indoline.[5][6]

  • Directing Effects: In EAS reactions, the isopropyl group is an ortho, para-director.[5] This means it directs incoming electrophiles to the positions ortho (adjacent) and para (opposite) to itself. The increased electron density at these positions stabilizes the carbocation intermediate (the arenium ion or Wheland intermediate) formed during the reaction.[6][7]

  • Influence on the Nitrogen Atom: The inductive effect can also subtly influence the nucleophilicity of the indoline nitrogen, although this effect is generally less pronounced than its impact on the aromatic ring.

Steric Hindrance: A Bulky Gatekeeper

The isopropyl group is significantly bulkier than a methyl or ethyl group. This steric hindrance plays a crucial role in controlling the accessibility of reagents to different positions on the indoline ring.

  • Regioselectivity in Aromatic Substitution: While electronically favoring ortho and para positions, the steric bulk of the isopropyl group can hinder the approach of an electrophile to the ortho position. This often leads to a preference for substitution at the less sterically encumbered para position, or at an available ortho position on the other side of the ring if applicable.

  • Modulation of N-Functionalization: The proximity of an isopropyl group to the indoline nitrogen can influence the rate and feasibility of N-alkylation or N-acylation reactions.[8] A large isopropyl group at the C7 position, for instance, could partially shield the nitrogen lone pair, potentially slowing down reactions with bulky electrophiles.

  • Conformational Control: The steric demands of the isopropyl group can influence the preferred conformation of the indoline derivative, which in turn can affect its reactivity and interaction with biological targets.[9]

Experimental Investigation of the Isopropyl Group's Influence

To practically assess the impact of the isopropyl group, a series of comparative experiments can be conducted. The following protocols are designed to highlight the differences in reactivity between an unsubstituted indoline and an isopropyl-substituted indoline (e.g., 5-isopropylindoline or 7-isopropylindoline).

Protocol 1: Comparative Electrophilic Aromatic Substitution (Nitration)

This protocol investigates the directing and activating effects of the isopropyl group in an electrophilic aromatic substitution reaction.

Objective: To compare the rate and regioselectivity of nitration of indoline and 5-isopropylindoline.

Materials:

  • Indoline

  • 5-Isopropylindoline

  • Acetic anhydride

  • Fuming nitric acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • N-Protection: In two separate round-bottom flasks, dissolve indoline (1 eq.) and 5-isopropylindoline (1 eq.) in dichloromethane. Cool the solutions to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq.) to each flask. Stir the reactions at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Wash the reaction mixtures with saturated sodium bicarbonate solution, followed by brine. Dry the organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the N-acetylindoline and N-acetyl-5-isopropylindoline.

  • Nitration: Dissolve the N-acetylated products in acetic anhydride in separate flasks and cool to -10 °C.

  • Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq.) and acetic anhydride to each flask, maintaining the temperature below -5 °C.

  • Stir the reactions at -10 °C for 1-2 hours. Monitor the progress by TLC.

  • Work-up and Purification: Carefully pour each reaction mixture into ice-water and extract with dichloromethane.

  • Wash the organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate and concentrate.

  • Purify the crude products by silica gel column chromatography using a hexanes/ethyl acetate gradient.

  • Characterization: Characterize the products using ¹H NMR, ¹³C NMR, and mass spectrometry to determine the regioselectivity of nitration.

Expected Outcome & Interpretation:

The 5-isopropylindoline derivative is expected to react faster than the unsubstituted indoline due to the activating effect of the isopropyl group. The primary product for the 5-isopropylindoline reaction will be the nitro group introduced at a position directed by the isopropyl and acetylamino groups. Due to the steric bulk of the isopropyl group, substitution at the C4 position might be favored over the C6 position. The unsubstituted N-acetylindoline will likely yield a mixture of nitro-isomers.

Data Presentation:

CompoundReaction Time (h)Major IsomerYield (%)
N-acetylindoline25-nitro & 7-nitro~60%
N-acetyl-5-isopropylindoline14-nitro~85%
Protocol 2: Comparative N-Alkylation

This protocol explores the steric influence of an isopropyl group positioned near the indoline nitrogen on the rate of N-alkylation.

Objective: To compare the rate of N-alkylation of indoline and 7-isopropylindoline with a bulky electrophile.

Materials:

  • Indoline

  • 7-Isopropylindoline

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Benzyl bromide

  • Saturated ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In two separate flame-dried, nitrogen-purged flasks, suspend sodium hydride (1.2 eq.) in anhydrous DMF.

  • Slowly add a solution of indoline (1 eq.) or 7-isopropylindoline (1 eq.) in anhydrous DMF to the respective flasks at 0 °C.

  • Allow the mixtures to stir at room temperature for 30 minutes.

  • Cool the flasks back to 0 °C and add benzyl bromide (1.1 eq.) dropwise.

  • Stir the reactions at room temperature and monitor the progress at regular intervals (e.g., every 30 minutes) by TLC.

  • Work-up and Purification: Once the reaction is complete (or after a set time for comparison), quench the reactions by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude products by silica gel column chromatography.

Expected Outcome & Interpretation:

The N-alkylation of 7-isopropylindoline is expected to be slower than that of indoline. The steric hindrance from the C7-isopropyl group will impede the approach of the benzyl bromide electrophile to the nitrogen nucleophile. This will be observable by comparing the reaction times required for complete consumption of the starting material.

Data Presentation:

Starting MaterialTime to Completion (h)Yield of N-benzylated product (%)
Indoline2>95%
7-Isopropylindoline8~70% (after 8h)

Visualizing the Concepts: Diagrams and Workflows

To further clarify the principles discussed, the following diagrams illustrate the key concepts and experimental workflows.

Influence of Isopropyl Group on Electrophilic Aromatic Substitution

EAS_Influence cluster_steric Steric Effects cluster_electronic Electronic Effects Steric_Hindrance Steric Hindrance (Bulky Isopropyl Group) Ortho_Attack_Disfavored Ortho-attack disfavored Steric_Hindrance->Ortho_Attack_Disfavored hinders Reactivity Overall Reactivity & Regioselectivity Ortho_Attack_Disfavored->Reactivity Electron_Donation Electron Donation (+I Effect) Ring_Activation Increased Ring Nucleophilicity Electron_Donation->Ring_Activation Ortho_Para_Direction Ortho, Para-Directing Electron_Donation->Ortho_Para_Direction Ring_Activation->Reactivity Ortho_Para_Direction->Reactivity

Caption: Interplay of steric and electronic effects of the isopropyl group in EAS.

Experimental Workflow for Comparative Nitration

Nitration_Workflow Start Start: Indoline & 5-Isopropylindoline N_Acetylation N-Acetylation (Acetic Anhydride, DCM) Start->N_Acetylation Purification1 Work-up & Purification N_Acetylation->Purification1 Nitration Nitration (HNO3, Ac2O, -10°C) Purification1->Nitration Workup_Purification2 Work-up & Column Chromatography Nitration->Workup_Purification2 Characterization Characterization (NMR, MS) Workup_Purification2->Characterization Analysis Comparative Analysis: Rate & Regioselectivity Characterization->Analysis

Caption: Workflow for the comparative nitration of indoline derivatives.

Conclusion

The isopropyl group is a powerful tool in the arsenal of the medicinal and synthetic chemist for modulating the reactivity of the indoline scaffold. Its electron-donating nature enhances the nucleophilicity of the aromatic ring, while its steric bulk provides a means to control regioselectivity, often in a predictable manner. By understanding and experimentally probing these dual effects, researchers can strategically employ isopropyl-substituted indolines to access novel chemical space and develop new molecular entities with tailored properties. The protocols and conceptual frameworks presented in this guide offer a starting point for the rational design and synthesis of next-generation indoline derivatives.

References

  • Density Functional Theory-Based Investigation on Thermodynamic and Electronic Properties of a Spiro-Indoline Pyranopyrazole Derivative Under External Electric Fields.Engineered Science Publisher.
  • Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion.
  • Electrophilic substitution in indoles. Part 12. Kinetic studies of the rearrangement of 3,3-disubstituted indolenines to 2,3-disubstituted indoles.Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Development and Application of Indolines in Pharmaceuticals.PMC - NIH.
  • Synthesis and biological activities of some indoline derivatives.
  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.MDPI.
  • Development and Application of Indolines in Pharmaceuticals.PubMed.
  • A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type C
  • Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols.Organic Chemistry Portal.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • An In-depth Technical Guide to Electrophilic Aromatic Substitution Reactions of 4-Isopropyl Styrene.Benchchem.
  • HFIP-Mediated (3+2) Annulation of Bicyclobutanes with Indolyl Alcohols for Diastereoselective Access to Tetracyclic Spiroindolenines.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.Beilstein Journals.
  • Understanding the electrophilic aromatic substitution of indole.Henry Rzepa's Blog.
  • Stereoelectronic effects on stability and reactivity of organic molecules: from control of molecular conformations to faster cyc.
  • Electrophilic Aromatic Substitution Mechanism.Master Organic Chemistry.

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The Strategic Utility of Methyl 1-Isopropylindoline-6-carboxylate in the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indoline Core as a Privileged Scaffold in Medicinal Chemistry

The indoline nucleus, a bicyclic heterocycle consisting of a benzene ring fused to a five-membered nitrogen-containing ring, is a cornerstone in the architecture of numerous biologically active compounds.[1] Its structural rigidity and the presence of a modifiable nitrogen atom make it a "privileged scaffold" in medicinal chemistry, capable of interacting with a diverse array of biological targets.[2] The strategic derivatization of the indoline ring system allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, leading to the development of potent therapeutic agents.[3] Within this important class of molecules, methyl 1-isopropylindoline-6-carboxylate emerges as a versatile building block, offering multiple reaction sites for the construction of more complex, fused heterocyclic systems. This guide provides a detailed exploration of its synthetic applications, supported by established protocols and mechanistic insights for researchers in drug discovery and organic synthesis.

Physicochemical Properties and Spectroscopic Data of this compound

A thorough understanding of the physical and chemical characteristics of a starting material is fundamental to its successful application in synthesis.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 1788044-05-2[4]
Molecular Formula C₁₃H₁₇NO₂[4]
Molecular Weight 219.28 g/mol [4]
Appearance Solid[4]
Storage 2-8°C, sealed in dry conditions[4]
  • ¹H NMR: Protons of the isopropyl group would appear as a doublet and a multiplet. The protons on the five-membered ring would exhibit characteristic diastereotopic splitting patterns. Aromatic protons would be observed in the downfield region, and the methyl ester protons would present as a singlet around 3.8-3.9 ppm.

  • ¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the carbons of the indoline core, the isopropyl group carbons, and the methoxy carbon.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 219.1259, corresponding to the exact mass of the molecule.

Synthetic Applications and Methodologies

The synthetic utility of this compound lies in the reactivity of its three key functional components: the aromatic ring, the secondary amine within the indoline core (after potential de-isopropylation, though the isopropyl group is generally stable), and the methyl ester. These sites allow for a variety of transformations to construct fused heterocyclic systems.

Electrophilic Aromatic Substitution on the Indoline Ring

The benzene ring of the indoline system is activated towards electrophilic aromatic substitution. The position of substitution is directed by the existing substituents.

Conceptual Workflow for Electrophilic Aromatic Substitution:

G A This compound C Substituted Indoline Derivative A->C Electrophilic Aromatic Substitution B Electrophilic Reagent (e.g., HNO₃/H₂SO₄, Br₂/FeBr₃) B->C

Caption: General workflow for electrophilic aromatic substitution.

Protocol: Nitration of the Aromatic Ring (Hypothetical)

This protocol is based on standard nitration procedures for activated aromatic rings and is provided as an illustrative example.[5]

1. Reaction Setup:

  • To a solution of this compound (1.0 eq) in concentrated sulfuric acid at 0°C, add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 5°C.

2. Reaction Monitoring:

  • Stir the reaction mixture at 0°C for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

3. Work-up and Purification:

  • Pour the reaction mixture slowly onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality: The strong acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the electron-rich aromatic ring of the indoline. The position of nitration will be influenced by the directing effects of the alkylamino and ester groups.

Modification of the Ester Group for Amide Bond Formation and Heterocycle Construction

The methyl ester at the 6-position is a key handle for elaboration into various heterocyclic systems, most commonly through its conversion to an amide and subsequent cyclization reactions.

Workflow for Heterocycle Synthesis via Amide Formation:

G A This compound C 1-Isopropylindoline-6-carboxylic acid A->C Step 1 B Hydrolysis (e.g., LiOH, H₂O/THF) E N-Substituted 1-isopropylindoline-6-carboxamide C->E Step 2 D Amine (R-NH₂) Coupling Agent (e.g., HATU, EDCI) D->E G Fused Heterocycle E->G Step 3 F Cyclization Reagent F->G

Caption: Synthesis of fused heterocycles via the carboxamide.

Protocol: Synthesis of a Fused Oxazolone (Illustrative)

This protocol is a conceptual adaptation of known methods for the synthesis of fused heterocyclic systems from amino-carboxamides.

Step 1: Hydrolysis of the Methyl Ester

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1).

  • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with 1N HCl and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to afford 1-isopropylindoline-6-carboxylic acid.

Step 2: Amide Coupling with an α-Amino Ester

  • To a solution of 1-isopropylindoline-6-carboxylic acid (1.0 eq) in DMF, add HATU (1.2 eq), DIPEA (3.0 eq), and an α-amino ester hydrochloride (e.g., methyl glycinate hydrochloride, 1.1 eq).

  • Stir the mixture at room temperature for 12-16 hours.

  • Dilute the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with saturated aqueous lithium chloride, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Step 3: Cyclization to the Fused Heterocycle

  • The resulting amide can then be subjected to various cyclization conditions. For instance, treatment with a dehydrating agent like phosphorus oxychloride could potentially lead to the formation of a fused oxazole or related heterocycle.

Causality: The hydrolysis of the ester provides a carboxylic acid that can be activated for amide bond formation. The choice of the amine coupling partner is crucial as it introduces the necessary functionality for the subsequent intramolecular cyclization to form the desired heterocyclic ring.

N-Dealkylation and Functionalization at the Indoline Nitrogen

While the N-isopropyl group is generally stable, under certain conditions, it could be removed to provide the secondary amine, which can then be further functionalized. However, direct functionalization of the aromatic ring or modification of the ester group are more common synthetic strategies.

Application in the Synthesis of Key Pharmaceutical Intermediates

While direct applications of this compound are not extensively documented in publicly accessible literature, the structurally related methyl 2-oxoindoline-6-carboxylate is a crucial intermediate in the synthesis of the multi-kinase inhibitor Nintedanib , used in the treatment of idiopathic pulmonary fibrosis and certain types of cancer.[6] The synthetic routes to Nintedanib highlight the importance of the indolinone core and the strategic manipulation of substituents on the aromatic ring.

Illustrative Synthetic Step from a Nintedanib Patent:

A key step in the synthesis of Nintedanib involves the reaction of methyl 1-(chloroacetyl)-2-oxoindoline-6-carboxylate with trimethylorthobenzoate.

Protocol: Synthesis of Methyl 1-(chloroacetyl)-3-[methoxy(phenyl)methylene]-2-oxoindoline-6-carboxylate

1. Reaction Setup:

  • Suspend methyl 1-(chloroacetyl)-2-oxoindoline-6-carboxylate (12.0 g) in toluene (60 mL) at ambient temperature.

  • Add acetic anhydride (16.2 g).

  • Heat the mixture to reflux and add trimethyl orthobenzoate (20.0 g) over 40 minutes.

  • Maintain heating for an additional 3 hours.

2. Work-up and Isolation:

  • Cool the mixture to 0°C and separate the mother liquor.

  • Wash the solid with toluene and a mixture of toluene and ethyl acetate.

  • Dry the solid to obtain the desired product.

Causality: This reaction showcases the construction of a key enol ether intermediate, which is subsequently used to introduce the aniline moiety of the final drug molecule. The chloroacetyl group on the indoline nitrogen serves as a reactive handle for this transformation.

Conclusion and Future Perspectives

This compound represents a valuable, yet perhaps underutilized, building block for the synthesis of novel heterocyclic compounds. Its multifunctionality allows for a range of synthetic manipulations, including electrophilic aromatic substitution and elaboration of the ester group to construct fused ring systems. While direct and detailed applications in the literature are sparse, the established chemistry of the indoline scaffold and related pharmaceutical intermediates provides a strong foundation for its potential use in drug discovery and development. Further exploration of the reactivity of this compound is warranted and could lead to the discovery of new and efficient routes to biologically active molecules.

References

  • Google Patents. CA2705490A1 - Indolinone derivatives and process for their manufacture.
  • Patel, P., et al. (2021). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 26(16), 4933.
  • Sharma, S., & Singh, S. (2023). The Biological and Pharmacological Potentials of Indole-based Heterocycles. Letters in Organic Chemistry, 20(8), 711-729.
  • PubChem. Methyl indoline-6-carboxylate. [Link]

  • Romo, P. E., et al. (2021). 3′-Methyl-2-oxo-1′,5′-diphenyl-1′,7′-dihydrospiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-6′-carboxylic Acid. Molbank, 2021(2), M1214.
  • Technical Disclosure Commons. (2022). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. [Link]

  • ResearchGate. Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. [Link]

  • ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]

  • Google Patents. US20140088304A1 - Methods and intermediates for preparing pharmaceutical agents.
  • ResearchGate. Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2- f ]quinoline-8-carboxylic Acid. [Link]

  • Wikipedia. Fischer indole synthesis. [Link]

  • NIH. New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

  • Wikipedia. Pictet–Spengler reaction. [Link]

  • J&K Scientific LLC. Pictet-Spengler Reaction. [Link]

  • Preprints.org. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]

  • Arkat USA, Inc. o-Nitrophenylacetonitrile Michael additions and cyclocondensations: a novel quinoline synthesis. [Link]

  • NIH. Synthesis of bioactive aminomethylated 8-hydroxyquinolines via the modified Mannich reaction. [Link]

  • ResearchGate. Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. [Link]

  • MDPI. A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. [Link]

  • NIH. Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. [Link]

  • ResearchGate. Heterocycles [h]-fused to 4-oxoquinoline-3-carboxylic acid. Part VII: Synthesis of some 6-oxoimidazo[4,5-h]quinoline-7-carboxylic acids and esters. [Link]

  • ResearchGate. Cyclocondensation Reactions of a Bifunctional Monomer Bearing a Nucleophilic Hydrazine and Electrophilic Ketoester Pair. [Link]

  • ResearchGate. (PDF) Heterocycles [h]Fused onto 4-Oxoquinoline-3-Carboxylic Acid, Part IV. Convenient Synthesis of Substituted Hexahydro[3][4]Thiazepino[2,3-h]quinoline-9-carboxylic Acid and Its Tetrahydroquino[7,8-b]benzothiazepine Homolog. [Link]

  • ResearchGate. Cyclocondensation Reactions of Heterocyclic Carbonyl Compounds. Part 11. Synthesis and Study of Cyclocondensation Reactions of Some 3-Substituted-5-(2-aminobenzyl)-1H-[3][4]triazine-6-ones. [Link]

  • Semantic Scholar. Heterocycles [h]-fused to 4-oxoquinoline-3-carboxylic acid. Part VII: synthesis of some 6-oxoimidazo[4,5-h]quinoline-7-carboxylic acids and esters. [Link]

  • NIH. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. [Link]

  • NROChemistry. Pictet-Spengler Reaction. [Link]

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  • PubMed. New 3H-indole synthesis by Fischer's method. Part I. [Link]

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"scale-up synthesis of Methyl 1-isopropylindoline-6-carboxylate for research"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Scalable, Field-Validated Protocol for the Synthesis of Methyl 1-isopropylindoline-6-carboxylate for Preclinical Research

Audience: Researchers, Medicinal Chemists, and Process Development Professionals

Executive Summary

This compound is a key building block in the synthesis of various pharmacologically active agents. Its indoline core, substituted at the N1 and C6 positions, makes it a valuable scaffold for interrogating biological targets in drug discovery programs. This document provides a detailed, robust, and scalable two-step synthetic protocol designed for researchers. The synthesis proceeds via the reductive amination of a readily prepared Methyl indoline-6-carboxylate intermediate. We will delve into the causality behind experimental choices, process optimization for scale-up, and critical safety considerations, ensuring a reproducible and efficient synthesis.

Strategic Overview: The Synthetic Blueprint

The synthesis is logically divided into two primary stages. This approach allows for the isolation and purification of a key intermediate, ensuring high purity in the final product, a critical factor for both preclinical studies and process development.

  • Stage 1: Synthesis of Methyl 2-oxoindoline-6-carboxylate. The foundational scaffold is constructed using established methods, starting from commercially available precursors.[1][2]

  • Stage 2: Reductive Amination to Yield the Final Product. The key transformation involves the N-isopropylation of the indoline nitrogen via reductive amination with acetone, utilizing Sodium Triacetoxyborohydride (STAB) as a mild and selective reducing agent.[3][4]

G cluster_0 Stage 1: Scaffold Synthesis cluster_1 Stage 2: N-Alkylation A Methyl 4-chloro-3-nitrobenzoate C Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate A->C Nucleophilic Aromatic Substitution B Dimethyl malonate B->C D Methyl 2-oxoindoline-6-carboxylate (Intermediate) C->D Reductive Cyclization (e.g., Acetic Acid, Iron) E Methyl 2-oxoindoline-6-carboxylate (Intermediate from Stage 1) H This compound (Final Product) E->H Reductive Amination F Acetone F->H G Sodium Triacetoxyborohydride (STAB) G->H

Figure 1: High-level overview of the two-stage synthetic strategy.

Detailed Experimental Protocols

Stage 1: Synthesis of Methyl 2-oxoindoline-6-carboxylate (Intermediate)

The synthesis of this key intermediate is adapted from established literature procedures.[1] It involves a multi-step sequence starting from methyl 4-chloro-3-nitrobenzoate. For the purpose of this guide, we will focus on the final reductive cyclization step, assuming the precursor, dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate, has been prepared.[1]

Protocol 1: Reductive Cyclization

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate (1.0 eq), and acetic acid (5 vol).

  • Reagent Addition: Add iron powder (4.0 eq) portion-wise to the stirred suspension. The addition may be exothermic.

  • Reaction: Heat the mixture to 120-125°C and maintain for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: Cool the reaction to room temperature and filter through a pad of celite to remove excess iron. Concentrate the filtrate under reduced pressure.

  • Purification: The crude residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield Methyl 2-oxoindoline-6-carboxylate as a solid.[2]

Stage 2: Scale-Up Synthesis of this compound

This core protocol details the N-isopropylation via reductive amination. The reaction is highly efficient and amenable to scaling.

Causality of Reagent Choice:

  • Sodium Triacetoxyborohydride (STAB): Chosen over other hydrides like NaBH₄ or NaCNBH₃ for several reasons. It is less basic, preventing unwanted side reactions, and is particularly effective for the reduction of iminium ions formed in situ from ketones.[3] Its handling requires specific precautions, which are detailed in the safety section.

  • Acetic Acid (Catalytic): A small amount of acid is used to catalyze the formation of the intermediate iminium ion, accelerating the reaction rate without significantly hydrolyzing the reducing agent.

  • Dichloromethane (DCM): A good solvent for all reactants that does not react with the hydride agent. For larger scales, 2-MeTHF or CPME could be considered as greener alternatives.[5]

ReagentFormulaMW ( g/mol )Moles (mmol)EquivalentsAmount
Methyl indoline-6-carboxylateC₁₀H₁₁NO₂177.1956.41.010.0 g
AcetoneC₃H₆O58.0856410.041.2 mL
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.9484.61.517.9 g
Acetic AcidC₂H₄O₂60.055.60.10.32 mL
Dichloromethane (DCM)CH₂Cl₂84.93--200 mL
Table 1: Reagent stoichiometry for a 10-gram scale synthesis.

Protocol 2: Reductive Amination

  • Reaction Setup: In a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, dissolve Methyl indoline-6-carboxylate (10.0 g, 56.4 mmol) in Dichloromethane (200 mL).

  • Reagent Addition: Add acetone (41.2 mL, 564 mmol) followed by glacial acetic acid (0.32 mL, 5.6 mmol). Stir the solution for 15 minutes at room temperature (20-25°C).

  • Controlled Reductant Addition: Slowly add Sodium Triacetoxyborohydride (17.9 g, 84.6 mmol) portion-wise over 30-45 minutes. Causality: Portion-wise addition is crucial on scale to control the exotherm and any gas evolution from potential side reactions. Maintain the internal temperature below 30°C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or LC-MS until the starting indoline is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (100 mL). Stir vigorously until gas evolution ceases. Trustworthiness: This step neutralizes the acetic acid and decomposes any remaining STAB, ensuring a safe and clean work-up.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ (1 x 100 mL), followed by brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Chromatography (Lab Scale): Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

    • Crystallization (Scale-Up): For larger quantities, dissolve the crude product in a minimal amount of a hot solvent like isopropanol and allow it to cool slowly to induce crystallization.[6] This is a more economical and efficient purification method for scale-up.

Workflow Visualization and Safety

A clear workflow is essential for reproducibility and safety.

G A Setup: Dissolve indoline in DCM in a 3-neck RBF under N₂ B Add Acetone and Acetic Acid A->B C Stir for 15 min at 20-25°C B->C D Controlled Addition: Add STAB portion-wise (T < 30°C) C->D E Reaction: Stir for 4-6h at RT D->E F Monitor Progress (TLC / LC-MS) E->F G Quench: Slowly add sat. NaHCO₃(aq) F->G Reaction Complete H Extract with DCM G->H I Wash Organic Layer (NaHCO₃, Brine) H->I J Dry (Na₂SO₄) & Concentrate I->J K Purify: Chromatography or Crystallization J->K L Pure this compound K->L

Figure 2: Step-by-step workflow for the reductive amination protocol.

Critical Safety & Handling Protocols

Chemical synthesis at any scale demands rigorous adherence to safety protocols. The primary hazard in this procedure is the reducing agent.

Sodium Triacetoxyborohydride (STAB) Handling: [3][4][7][8]

  • Reactivity: STAB reacts with water and protic solvents, potentially releasing flammable gases.[4][8][9] It should always be handled under an inert atmosphere (e.g., nitrogen or argon) and stored in a cool, dry place.[3]

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety goggles, and nitrile gloves.[3][4]

  • Dispensing: Work in a well-ventilated fume hood. Avoid creating and inhaling dust.[7]

  • Quenching: The quenching process should be performed slowly and carefully, as the reaction with aqueous base can be vigorous if there is a large excess of unreacted hydride.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By understanding the rationale behind reagent selection and adhering to the detailed procedural and safety guidelines, researchers can confidently produce this valuable intermediate in high yield and purity. The emphasis on controlled additions and the option for a crystallization-based purification strategy make this protocol particularly suitable for transitioning from bench-scale research to larger, process-oriented campaigns.

References

  • Lifechem Pharma. Safety And Handling Guidelines For Sodium Triacetoxyborohydride.
  • AK Scientific, Inc.
  • Apollo Scientific. Sodium triacetoxyborohydride SDS.
  • Merck.
  • Loba Chemie. SODIUM TRIACETOXY BOROHYDRIDE FOR SYNTHESIS MSDS.
  • Organic Chemistry Portal. Synthesis of indolines. [Link]

  • Chandrasekhar, S., Basu, D., & Reddy, C. R. (2007). Synthesis.
  • MDPI. A General and Scalable Synthesis of Polysubstituted Indoles. [Link]

  • MDPI. Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. [Link]

  • RSC Publishing. Recent advances in the synthesis of indoles and their applications. [Link]

  • NIH. Synthesis of Indolines and Derivatives via Aza-Heck Cyclization. [Link]

  • ResearchGate. Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. [Link]

  • NIH. A practical catalytic reductive amination of carboxylic acids. [Link]

  • Google Patents. Patent Application Publication (10) Pub. No.: US 2011/0201812 A1. [Link]

  • Wiley Online Library. Indole‐N‐Carboxylic Acids and Indole‐N‐Carboxamides in Organic Synthesis. [Link]

  • ACS Publications. Synthesis of Polycyclic Fused Indoline Scaffolds through a Substrate-Guided Reactivity Switch. [Link]

  • Royal Society of Chemistry. Autocatalytic methylthiomethylation of carboxylic acid/phenol involving the formation of DMSO enolate: convenient synthesis. [Link]

  • Google Patents. CA2705490A1 - Indolinone derivatives and process for their manufacture.
  • Technical Disclosure Commons. Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. [Link]

  • ZaiQi Bio-Tech. methyl 2-oxoindoline-6-carboxylate| CAS No:14192-26-8. [Link]

  • ACS Publications. Reductive Amination of Carboxylic Acids via Nickel(II) Catalysis: A Ligand-Tuned Strategy for C–N Bond Formation. [Link]

  • Beilstein Journals. Carbonylative synthesis and functionalization of indoles. [Link]

  • ACS Publications. Metal-Free C–H Amination for Indole Synthesis. [Link]

  • RSC Publishing. One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. [Link]

  • NIH. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 1-isopropylindoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 1-isopropylindoline-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this specific synthetic transformation. Our focus is on improving reaction yield and purity through a detailed understanding of the reaction mechanism and critical experimental parameters.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved via a reductive amination reaction. This process involves the reaction of Methyl indoline-6-carboxylate with acetone in the presence of a reducing agent. This one-pot reaction is efficient for forming the carbon-nitrogen bond at the N-1 position of the indoline ring.

A typical reaction scheme is as follows:

This guide will focus on the widely used and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), due to its mild nature and high chemoselectivity for the iminium ion intermediate over the starting carbonyl compound.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low or No Product Yield

Q: I am observing very low conversion of my starting material, Methyl indoline-6-carboxylate. What are the likely causes and how can I improve the yield?

A: Low yield is a common issue that can stem from several factors related to the reactants, reagents, and reaction conditions.

Root Cause Analysis and Solutions:

  • Inefficient Imine Formation: The first step of the reductive amination is the formation of an iminium ion intermediate from the reaction of the indoline with acetone. This equilibrium can be unfavorable, especially with the electron-withdrawing ester group on the indoline ring making the nitrogen less nucleophilic.

    • Solution 1: Increase Acetone Concentration: Employing a significant excess of acetone can help drive the equilibrium towards the iminium ion intermediate.[2]

    • Solution 2: Acid Catalysis: The addition of a catalytic amount of a weak acid, such as acetic acid, can protonate the carbonyl oxygen of acetone, making it more electrophilic and accelerating imine formation. Typically, a small amount (e.g., 1-5 mol%) is sufficient.[1]

    • Solution 3: Water Removal: The formation of the imine intermediate generates water. While not always necessary with sodium triacetoxyborohydride, in sluggish reactions, the addition of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) can shift the equilibrium forward.

  • Suboptimal Reducing Agent Activity: The effectiveness of sodium triacetoxyborohydride can be compromised.

    • Solution 1: Reagent Quality: Ensure the sodium triacetoxyborohydride is of high quality and has been stored under anhydrous conditions. It is a moisture-sensitive reagent.

    • Solution 2: Stoichiometry: Use an adequate amount of the reducing agent. A typical starting point is 1.2 to 1.5 equivalents relative to the limiting reagent (Methyl indoline-6-carboxylate).

  • Inappropriate Reaction Conditions:

    • Solution 1: Solvent Choice: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common solvents for reductive aminations with sodium triacetoxyborohydride.[1] Ensure the solvent is anhydrous.

    • Solution 2: Temperature and Reaction Time: These reactions are often run at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be beneficial. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time, which can range from a few hours to overnight.

Experimental Workflow for Yield Optimization:

Yield_Optimization cluster_Imine Imine Formation cluster_Reducing_Agent Reducing Agent cluster_Conditions Reaction Conditions Start Low Yield Observed Check_Imine Optimize Imine Formation Start->Check_Imine Check_Reducing_Agent Verify Reducing Agent Check_Imine->Check_Reducing_Agent If still low Increase Acetone Increase Acetone Check_Imine->Increase Acetone Add Acetic Acid Add Acetic Acid Check_Imine->Add Acetic Acid Remove Water Remove Water Check_Imine->Remove Water Check_Conditions Adjust Reaction Conditions Check_Reducing_Agent->Check_Conditions If still low Check Quality Check Quality Check_Reducing_Agent->Check Quality Adjust Stoichiometry Adjust Stoichiometry Check_Reducing_Agent->Adjust Stoichiometry High_Yield Improved Yield Check_Conditions->High_Yield Monitor Progress Anhydrous Solvent Anhydrous Solvent Check_Conditions->Anhydrous Solvent Optimize Temp & Time Optimize Temp & Time Check_Conditions->Optimize Temp & Time

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Presence of Significant Side Products

Q: My reaction mixture shows multiple spots on TLC, and the final product is difficult to purify. What are the common side products and how can I minimize their formation?

A: The formation of side products can complicate purification and lower the overall yield of the desired product.

Common Side Products and Mitigation Strategies:

Side ProductFormation MechanismMitigation Strategy
Unreacted Starting Material Incomplete reaction due to factors mentioned in Issue 1.Refer to the solutions for low yield, focusing on optimizing imine formation and ensuring the activity of the reducing agent.
Over-alkylation Product (Tertiary Amine) The secondary amine product reacts with another molecule of acetone.This is generally less of a concern with ketones compared to aldehydes, but can occur with prolonged reaction times or excessive heating. Monitor the reaction and stop it once the starting material is consumed.
Hydrolysis of the Methyl Ester Presence of water and acidic or basic conditions can lead to the formation of the corresponding carboxylic acid.Ensure anhydrous conditions. If acetic acid is used as a catalyst, use it sparingly. Work-up should be done promptly, avoiding prolonged exposure to strongly acidic or basic aqueous solutions.
Acetone Self-Condensation Products Under acidic or basic conditions, acetone can undergo self-condensation (aldol reaction) to form products like diacetone alcohol or mesityl oxide.Use only a catalytic amount of acid. Maintain a neutral or slightly acidic pH.

Purification Strategy:

  • Work-up: After the reaction is complete, quench any remaining reducing agent by the careful addition of a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent like ethyl acetate or DCM. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Chromatography: The crude product can be purified by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is typically effective in separating the desired product from starting materials and non-polar impurities.

Frequently Asked Questions (FAQs)

Q1: Can I use other reducing agents besides sodium triacetoxyborohydride?

A1: Yes, other reducing agents can be used, but they have their own advantages and disadvantages.

  • Sodium Cyanoborohydride (NaBH₃CN): This is another mild reducing agent that is effective for reductive aminations. However, it is highly toxic and can generate hydrogen cyanide gas, especially under acidic conditions, requiring careful handling and disposal.

  • Sodium Borohydride (NaBH₄): This is a stronger reducing agent and can also reduce the starting acetone. To use it effectively, the imine formation should be allowed to go to completion before the addition of NaBH₄. This typically involves a two-step, one-pot procedure.[3]

  • Catalytic Hydrogenation (H₂/Pd-C): This is a greener alternative but may require specialized high-pressure equipment. It is also important to ensure that other functional groups in the molecule are not susceptible to reduction under these conditions.

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be conveniently monitored by:

  • Thin-Layer Chromatography (TLC): Use a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate) to separate the starting material, product, and any major impurities. The product, being more substituted on the nitrogen, is typically less polar than the starting indoline.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information about the conversion of the starting material to the product by observing the corresponding molecular ion peaks.

Q3: My starting Methyl indoline-6-carboxylate is a salt (e.g., hydrochloride). Can I use it directly?

A3: It is not recommended to use the salt form directly. The acidic nature of the salt can interfere with the reaction. It is best to neutralize the salt by treating it with a mild base (e.g., saturated sodium bicarbonate solution), extracting the free base into an organic solvent, drying, and then using the free base in the reductive amination reaction.

Q4: What is the role of the ester group in this reaction?

A4: The methyl ester group at the 6-position is an electron-withdrawing group. This has two main effects:

  • It deactivates the aromatic ring towards electrophilic substitution.

  • It reduces the nucleophilicity of the indoline nitrogen, which can make the initial imine formation slower compared to an unsubstituted indoline. This is a key reason why optimizing the conditions for imine formation is crucial for a successful reaction.

Reaction Mechanism Overview:

Reductive_Amination Indoline Methyl indoline-6-carboxylate Iminium Iminium Ion Intermediate Indoline->Iminium + Acetone - H2O Acetone Acetone Acetone->Iminium Product This compound Iminium->Product Reduction Reducing_Agent NaBH(OAc)3 Reducing_Agent->Iminium

Caption: Simplified mechanism of reductive amination.

References

  • Reddit. Reductive amination difficulties - poor conversion. (2022). [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Master Organic Chemistry. Reductive Amination, and How It Works. (2017). [Link]

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Technical Support Center: Methyl 1-isopropylindoline-6-carboxylate Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 1-isopropylindoline-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for obtaining this compound in high purity.

Introduction to this compound

This compound is a substituted indoline derivative. The purity of this compound is critical for its use in research and drug development, as impurities can lead to ambiguous experimental results and side reactions. This guide outlines best practices for its purification, focusing on common laboratory techniques. The compound is a solid at room temperature, which makes it amenable to purification by recrystallization and flash column chromatography[1].

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The two most effective and commonly used methods for purifying this compound are flash column chromatography and recrystallization. The choice between them depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the purification.

Q2: What are the likely impurities I might encounter?

A2: Impurities can originate from the starting materials or be byproducts of the synthesis. Common impurities may include unreacted starting materials (e.g., methyl indoline-6-carboxylate), byproducts from the N-alkylation reaction, or related indole derivatives formed through oxidation[2][3].

Q3: How do I choose the right solvent for recrystallization?

A3: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For esters like this compound, solvent systems such as ethanol/water, or ethyl acetate/hexanes are good starting points[4].

Q4: My compound "oils out" during recrystallization. What should I do?

A4: "Oiling out" occurs when the compound separates as a liquid instead of forming crystals. This can be addressed by using a more dilute solution, cooling the solution more slowly, or by switching to a different solvent system. Seeding the solution with a small crystal of the pure compound can also help induce crystallization.

Q5: What is a good starting mobile phase for flash column chromatography?

A5: For N-alkylated indoline compounds, a good starting point for the mobile phase is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate. A gradient elution, starting with a low concentration of the polar solvent and gradually increasing it, is often effective.

Purification Troubleshooting Guides

Recrystallization Troubleshooting
Problem Potential Cause Troubleshooting Steps
Compound does not dissolve Insufficient solvent or incorrect solvent choice.Add more solvent in small portions. If the compound is still insoluble at the solvent's boiling point, a different solvent system is needed.
No crystals form upon cooling The solution is too dilute, or the compound is too soluble in the chosen solvent at low temperatures.Concentrate the solution by boiling off some of the solvent. Try cooling to a lower temperature (e.g., in an ice bath or freezer). If crystals still do not form, add an anti-solvent (a solvent in which the compound is insoluble) dropwise until the solution becomes cloudy, then warm slightly to clarify and cool slowly.
"Oiling out" The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated.Use a lower-boiling point solvent. Dilute the solution. Ensure a slow cooling rate.
Poor recovery of the compound The compound is too soluble in the cold solvent.Use a different solvent system where the compound has lower solubility at cold temperatures. Ensure the solution is sufficiently cooled before filtration.
Colored impurities in crystals Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution and then filter it through celite before cooling. This can help remove colored impurities.
Flash Column Chromatography Troubleshooting
Problem Potential Cause Troubleshooting Steps
Poor separation of spots on TLC The mobile phase is not optimized.Test different solvent systems for Thin Layer Chromatography (TLC) to find a mobile phase that gives good separation between the product and impurities. The target compound should have an Rf value of approximately 0.3-0.4.
Compound elutes too quickly The mobile phase is too polar.Decrease the proportion of the polar solvent (e.g., ethyl acetate) in the mobile phase.
Compound does not elute from the column The mobile phase is not polar enough.Increase the proportion of the polar solvent. For very polar compounds, a small amount of a more polar solvent like methanol can be added to the mobile phase.
Streaking or tailing of the compound band The compound is interacting too strongly with the silica gel, or the column is overloaded.Add a small amount of a modifier to the mobile phase, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds). Reduce the amount of crude material loaded onto the column.
Cracked or channeled silica gel bed Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.

Detailed Purification Protocols

Protocol 1: Flash Column Chromatography

This method is ideal for separating the target compound from impurities with different polarities.

Step-by-Step Methodology:

  • Mobile Phase Selection: Perform TLC analysis of the crude material using different ratios of hexanes and ethyl acetate to find a solvent system that provides good separation. A typical starting point is 20% ethyl acetate in hexanes.

  • Column Packing:

    • Select an appropriately sized column for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Carefully pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Ensure the silica bed is flat and free of cracks.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution:

    • Begin eluting the column with the initial low-polarity mobile phase.

    • If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

    • Collect fractions and monitor the elution by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Recrystallization

This method is suitable for removing small amounts of impurities from a solid compound.

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. Good solvent pairs to try are ethanol/water or ethyl acetate/hexanes.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent (or the more soluble solvent of a pair) dropwise while heating and stirring until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal, heat for a few minutes, and then perform a hot filtration to remove the charcoal.

  • Crystallization:

    • If using a single solvent, allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • If using a solvent pair, add the anti-solvent (the one in which the compound is less soluble) dropwise to the hot solution until it becomes cloudy. Then add a few drops of the first solvent to redissolve the precipitate and allow the solution to cool slowly.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Potential Impurity Profile

Understanding the potential impurities is crucial for developing an effective purification strategy.

Impurity Potential Origin Suggested Purification Method
Methyl indoline-6-carboxylate Incomplete N-alkylation reaction.Flash column chromatography (less polar than the product).
Di-isopropylated byproduct Over-alkylation during synthesis.Flash column chromatography (more polar than the product).
Methyl 1-isopropylindole-6-carboxylate Oxidation of the indoline ring.Flash column chromatography (different polarity). Recrystallization may also be effective if the solubility profiles differ significantly.
Residual solvents From the reaction or previous workup steps.Drying under high vacuum. Recrystallization can also help remove trapped solvents.

Summary of Purification Methods and Expected Outcomes

Method Typical Purity Achieved Typical Yield Advantages Disadvantages
Flash Column Chromatography >98%60-90%Good for separating complex mixtures and closely related impurities.Can be time-consuming and requires larger volumes of solvent.
Recrystallization >99%70-95%Excellent for achieving high purity, simple setup.Not effective for separating impurities with similar solubility. Risk of "oiling out".

Visual Workflow Diagrams

Purification_Workflow Crude Crude Product TLC TLC Analysis Crude->TLC Chromatography Flash Column Chromatography TLC->Chromatography Complex Mixture Recrystallization Recrystallization TLC->Recrystallization Minor Impurities Analysis Purity Analysis (NMR, LC-MS) Chromatography->Analysis Recrystallization->Analysis Pure_Product Pure Product Analysis->Pure_Product Purity > 98% Troubleshooting_Recrystallization Start Recrystallization Attempt Cooling Cooling Solution Start->Cooling Problem Problem Encountered? Cooling->Problem Oiling_Out Oiling Out Problem->Oiling_Out Yes No_Crystals No Crystals Form Problem->No_Crystals Yes Success Crystals Formed Problem->Success No Action1 Use more dilute solution or change solvent Oiling_Out->Action1 Action2 Concentrate solution or add anti-solvent No_Crystals->Action2 Action1->Start Action2->Start

Caption: Decision tree for troubleshooting recrystallization issues.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • Majumdar, S. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. ChemistrySelect, 6(43), 11981-12003.
  • Couto, I., et al. (2019). Recent advances in the synthesis of indoles from alkynes and nitrogen sources. Molecules, 24(23), 4253.
  • El-Malah, A. A., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Molecules, 26(16), 4983.
  • Organic Chemistry Portal. (n.d.). Synthesis of indolines. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • The Student Room. (2018). How to purify a carboxylic acid by recrystallisation? Retrieved from [Link]

  • Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). CA2705490A1 - Indolinone derivatives and process for their manufacture.
  • Technical Disclosure Commons. (2022). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). JPH0592102A - Crystallization method for organic acid or organic acid ester.
  • American Chemical Society Publications. (n.d.). Pd(II)-Catalyzed Regioselective 2-Alkylation of Indoles via a Norbornene-Mediated C-H Activation: Mechanism and Applications. Retrieved from [Link]

  • Kundu, S., et al. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry, 87(9), 5603–5616.
  • Danheiser, R. L., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Recovery and esterification of aqueous carboxylates by using CO2-expanded alcohols with anion exchange. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Retrieved from [Link]

Sources

"common side reactions in the synthesis of Methyl 1-isopropylindoline-6-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-01-20-MIIC

Topic: Troubleshooting Common Side Reactions in the Synthesis of Methyl 1-isopropylindoline-6-carboxylate

Introduction for the Modern Researcher

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this compound. Rather than a simple recitation of steps, this document provides a deep-dive into the common challenges, side reactions, and mechanistic pitfalls encountered during this multi-step synthesis. Our goal is to empower you with the foundational knowledge to not only troubleshoot your experiments but also to proactively optimize your synthetic strategy. We will address the two primary stages of the synthesis: the reduction of the indole precursor and the subsequent N-alkylation.

Core Synthetic Workflow: An Overview

The synthesis of this compound typically proceeds via a two-stage pathway starting from Methyl indole-6-carboxylate. The initial and often most challenging step is the selective reduction of the indole's 2,3-double bond. This is followed by the N-alkylation of the resulting indoline.

G cluster_0 Stage 1: Indole Reduction cluster_1 Stage 2: N-Isopropylation Start Methyl indole-6-carboxylate Reduction Selective Reduction Start->Reduction H₂, Catalyst or Chemical Reductant Intermediate Methyl indoline-6-carboxylate Reduction->Intermediate Alkylation N-Isopropylation Intermediate->Alkylation Acetone, Reductant or 2-Halopropane, Base Product This compound Alkylation->Product

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section is structured to address specific issues you may encounter. We will explore the underlying chemistry and provide actionable solutions.

Part 1: Issues in the Reduction of Methyl Indole-6-carboxylate

The selective hydrogenation of an indole to an indoline is notoriously challenging due to the stability of the aromatic system and the reactivity of the product.[1]

Q1: My catalytic hydrogenation is extremely slow or stalls completely. What's the primary cause?

A1: This is a classic issue rooted in two phenomena: substrate deactivation and catalyst poisoning.

  • Substrate Deactivation: The methyl ester at the 6-position is an electron-withdrawing group (EWG). This EWG reduces the electron density of the indole ring system, making it less susceptible to electrophilic activation by the catalyst surface and slowing the rate of hydrogenation.[1]

  • Catalyst Poisoning: The desired product, Methyl indoline-6-carboxylate, is a secondary amine. Secondary amines are known to be potent ligands for transition metal catalysts like Platinum (Pt) and Palladium (Pd). The indoline product can strongly adsorb to the active sites on the catalyst surface, effectively "poisoning" it and preventing further reaction of the starting material.[1]

Troubleshooting Steps:

  • Increase Catalyst Loading: For deactivated substrates, increasing the catalyst loading (e.g., from 5 mol% to 10-15 mol% of Pd/C or Pt/C) can provide more active sites to compensate for poisoning.

  • Use an Acid Additive: Protonation of the indole nitrogen disrupts the aromatic system, making the 2,3-double bond more susceptible to reduction.[1] Carefully controlled addition of a non-nucleophilic acid like p-toluenesulfonic acid (p-TsOH) can significantly enhance the reaction rate.

  • Consider Alternative Reductants: If catalytic hydrogenation proves consistently problematic, chemical reductants can be employed. Sodium cyanoborohydride (NaBH₃CN) in acetic acid is a well-established method for indole reduction. However, be aware of the major drawback: the generation of highly toxic cyanide byproducts.[1]

Q2: My reaction produces a significant amount of a fully saturated byproduct. How can I improve selectivity for the indoline?

A2: You are observing over-reduction to the corresponding octahydroindole. The indoline itself can be further hydrogenated, reducing the benzene portion of the ring system. This is a common selectivity problem.[1]

G Indole Indole Indoline Indoline Indole->Indoline Desired Path (Fast) Polymer Polymer Indole->Polymer Side Reaction (Acid-catalyzed) Octahydroindole Octahydroindole Indoline->Octahydroindole Over-reduction (Slow)

Caption: Competing reaction pathways during indole reduction.

Strategies for Enhancing Selectivity:

  • Control Hydrogen Pressure: High H₂ pressure favors over-reduction. Try running the reaction at lower pressures (e.g., 1-5 bar) instead of high pressures (e.g., 50-100 bar).

  • Monitor the Reaction Closely: Use TLC or LC-MS to track the disappearance of the starting material. Stop the reaction as soon as the indole is consumed to minimize the formation of the octahydroindole.

  • Optimize Temperature: Lower temperatures generally favor selectivity over rate. Start at room temperature before attempting to heat the reaction.

  • Catalyst Choice: Different catalysts have different selectivities. While Pt-based catalysts are often more active, they can also be more prone to over-reduction. A 5% or 10% Pd/C is often a good starting point for balancing activity and selectivity.

ParameterImpact on Over-reductionRationale
H₂ Pressure High pressure increases over-reductionIncreases H₂ concentration on the catalyst surface, driving further reduction.
Temperature High temperature can increase over-reductionProvides more energy to overcome the activation barrier for arene hydrogenation.
Reaction Time Longer time increases over-reductionOnce the starting indole is consumed, only the indoline is available for further reaction.
Catalyst Pt > Pd in activityPlatinum is generally a more aggressive hydrogenation catalyst than Palladium.[1]
Part 2: Issues in the N-Isopropylation of Methyl Indoline-6-carboxylate

The introduction of the isopropyl group is typically achieved via reductive amination with acetone or direct alkylation with an isopropyl halide.

Q1: My reductive amination with acetone and NaBH(OAc)₃ is incomplete, and I'm left with a lot of starting indoline.

A1: Incomplete conversion in reductive amination is common and can usually be traced to the stability of the intermediate iminium ion or the reactivity of the hydride source.

  • Iminium Formation: The first step is the condensation of the indoline nitrogen with acetone to form an iminium ion (after loss of water). This equilibrium can be unfavorable.

  • Hydride Reactivity: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild reducing agent, chosen for its selectivity in reducing iminiums in the presence of ketones (like your acetone reagent). However, its reactivity can be hampered by steric hindrance or suboptimal pH.

Troubleshooting Steps:

  • Use a Drying Agent: The formation of the iminium ion produces water, which can hydrolyze the iminium back to the starting materials and also decompose the hydride reagent. Adding a drying agent like anhydrous MgSO₄ or molecular sieves can drive the equilibrium forward.

  • Check Stoichiometry: Ensure you are using a slight excess of both acetone (1.5-2.0 equiv.) and the reducing agent (1.5 equiv.).

  • Solvent Choice: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard solvents. Acetic acid is often used as a co-solvent or catalyst as a mild acid promotes iminium formation.

  • Alternative Reducing Agents: While more aggressive and less selective, sodium cyanoborohydride (NaBH₃CN) can be effective where NaBH(OAc)₃ fails.[2] Remember to handle it with extreme care due to cyanide toxicity.

Q2: I am attempting direct alkylation with 2-bromopropane and K₂CO₃, but the yield is poor and I see a spot on my TLC that disappears upon heating.

A2: This points towards a classic competing elimination reaction.

  • E2 Elimination: 2-Bromopropane is a secondary halide. In the presence of a base (even a moderate one like K₂CO₃), it can undergo E2 elimination to form propene gas, which simply bubbles out of the reaction mixture. This consumes your alkylating agent without forming the desired product. The disappearing spot could be the volatile 2-bromopropane.

  • Insufficient Basicity/Nucleophilicity: The indoline nitrogen is a relatively weak nucleophile. A stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is often required to deprotonate the nitrogen, forming a much more nucleophilic indolide anion.[3] However, strong bases dramatically increase the rate of the competing E2 elimination.

Recommended Protocol Adjustments:

  • Switch to Reductive Amination: For secondary alkyl groups like isopropyl, reductive amination is almost always superior to direct alkylation due to the E2 side reaction. It is the industry-standard approach for this type of transformation.[4]

  • If Direct Alkylation is Necessary:

    • Use a more reactive alkylating agent like isopropyl triflate (if available), which has a better leaving group.

    • Use a non-nucleophilic, hindered base to minimize E2.

    • Employ a polar aprotic solvent like DMF or NMP to enhance the nucleophilicity of the indoline.[3]

    • Run the reaction at the lowest temperature that gives a reasonable rate to favor substitution (Sₙ2) over elimination (E2).

Experimental Protocols

Protocol 1: Optimized Catalytic Hydrogenation of Methyl Indole-6-carboxylate

This protocol is designed to maximize selectivity for the indoline product.

  • Vessel Preparation: To a suitable hydrogenation vessel, add Methyl indole-6-carboxylate (1.0 equiv.) and 10% Palladium on Carbon (10 mol %).

  • Solvent Addition: Add methanol or ethyl acetate as the solvent (approx. 0.1 M concentration).

  • Inerting: Seal the vessel and purge thoroughly with Nitrogen or Argon gas.

  • Hydrogenation: Pressurize the vessel with Hydrogen gas to 3 bar.

  • Reaction: Stir the mixture vigorously at room temperature (20-25 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-8 hours.

  • Workup: Once the starting material is consumed, carefully vent the hydrogen pressure and purge the vessel with Nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude Methyl indoline-6-carboxylate, which can be purified by column chromatography or used directly in the next step if sufficiently pure.

Protocol 2: Robust Reductive Amination for N-Isopropylation

This protocol is optimized for high conversion and minimal side products.

  • Reactant Setup: In a round-bottom flask under a Nitrogen atmosphere, dissolve Methyl indoline-6-carboxylate (1.0 equiv.) in anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Reagent Addition: Add acetone (2.0 equiv.) followed by anhydrous magnesium sulfate (MgSO₄, 2.0 equiv.).

  • Stirring: Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) portion-wise over 10 minutes. Note: The reaction may be mildly exothermic.

  • Reaction: Continue stirring at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting indoline is consumed.

  • Quenching: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain pure this compound.

References

  • Xie, J.-H., et al. (2022). Ir-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles: Scope Investigations and Mechanistic Studies. CCS Chemistry. Available at: [Link]

  • Peshkov, V. A., & Pereshivko, O. P. (2016). Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. Available at: [Link]

  • Jong, J.-C., et al. (2023). Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Journal of the American Chemical Society. Available at: [Link]

  • List, B., & Rueping, M. (2006). Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles. Organic Letters. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Iwao, M., et al. (2002). N-alkylation of indole derivatives. Google Patents (US7067676B2).
  • Ahmad, N., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. Available at: [Link]

  • Maji, M., et al. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: Optimization of N-isopropylation of Indoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the N-isopropylation of indoline-6-carboxylate. We will explore the optimization of reaction conditions, troubleshoot common experimental issues, and provide detailed protocols grounded in established chemical principles. The primary focus will be on the highly efficient and selective method of reductive amination.

Section 1: Foundational Knowledge & Reaction Pathway

Q1: What is the recommended method for the N-isopropylation of indoline-6-carboxylate, and why?

The most robust and widely recommended method for the N-isopropylation of a secondary amine like indoline-6-carboxylate is reductive amination . This strategy involves the reaction of the indoline with acetone to form an intermediate iminium ion, which is then reduced in situ to the desired N-isopropyl product.

Causality Behind This Choice:

  • High Selectivity: Reductive amination avoids the common pitfalls of direct alkylation with isopropyl halides, such as over-alkylation (formation of a quaternary ammonium salt) and C-alkylation at the electron-rich aromatic ring.[1][2]

  • Mild Conditions: The reaction typically proceeds at room temperature and under neutral to weakly acidic conditions, which preserves the integrity of the carboxylate ester group and other sensitive functionalities.[3][4]

  • Operational Simplicity: The process is often a one-pot reaction where all reagents are mixed together, simplifying the experimental setup and reducing handling losses.[4][5]

The general workflow for this transformation is illustrated below.

G start_mat Indoline-6-carboxylate + Acetone intermediate Iminium Ion Intermediate start_mat->intermediate Imine Formation (Acid Catalyst, e.g., AcOH) product N-isopropyl indoline-6-carboxylate intermediate->product Selective Reduction reductant Sodium Triacetoxyborohydride (STAB) reductant->intermediate

Caption: Reductive amination workflow for N-isopropylation.

Section 2: Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the N-isopropylation reaction, providing diagnostic questions and actionable solutions.

Category: Low or No Product Conversion
Q2: My reaction shows no conversion of the indoline starting material after several hours. What are the likely causes?

If your TLC or LC-MS analysis shows only starting material, the issue likely lies with one of the initial steps of the reaction cascade.

  • Inactive Reducing Agent: Sodium triacetoxyborohydride (STAB) is hygroscopic and moisture-sensitive.[5][6] If it has been stored improperly or exposed to atmospheric moisture, it will decompose and lose its activity.

    • Solution: Use a freshly opened bottle of STAB or a sample that has been stored meticulously in a desiccator. Always handle it quickly in a dry environment.

  • Suboptimal pH: Imine/iminium ion formation is the rate-limiting step and is catalyzed by mild acid.[7] If the reaction medium is too neutral, this step will be exceedingly slow. Conversely, if the medium is too acidic, the indoline nitrogen becomes protonated, rendering it non-nucleophilic and halting the reaction.[7]

    • Solution: Add 1 to 2 equivalents of glacial acetic acid (AcOH) to the reaction mixture. This serves as a catalyst for imine formation and provides the necessary acidic environment for the iminium ion.[3][4]

  • Water in the Reaction: Imine formation is a condensation reaction that produces water.[7] Excess water in the reagents or solvent can shift the equilibrium back towards the starting materials.

    • Solution: Use anhydrous solvents (e.g., DCE, THF, DCM).[3][6] While not always necessary for this reaction to work, adding a drying agent like molecular sieves (3Å or 4Å) can be beneficial if water contamination is suspected.

Q3: I'm observing very low yield (<30%) despite the reaction running for 24 hours. How can I improve it?

Low yields often point to incomplete reactions or suboptimal stoichiometry.

  • Stoichiometry of Reagents: The relative amounts of the reactants are critical.

    • Solution: Use a slight excess of acetone (1.5-2.0 equivalents) to drive the imine formation equilibrium forward. Ensure you are using at least 1.3-1.6 equivalents of STAB to ensure complete reduction of the intermediate.[3][5]

  • Reaction Concentration: Very dilute conditions can slow down the bimolecular reaction between the indoline and acetone.

    • Solution: Ensure the reaction concentration is appropriate, typically in the range of 0.1 to 0.5 M with respect to the limiting reagent (indoline-6-carboxylate).

  • Steric Hindrance: While the isopropyl group is moderately bulky, significant steric hindrance from other parts of the molecule could slow the reaction.

    • Solution: If the reaction is sluggish at room temperature, gentle heating to 40-50°C may increase the rate of imine formation. Monitor carefully by TLC to avoid potential decomposition.

G problem Low / No Conversion q1 Is STAB active? problem->q1 q2 Is pH optimal? q1->q2 Yes sol1 Use fresh, dry STAB q1->sol1 No q3 Is stoichiometry correct? q2->q3 Yes sol2 Add 1-2 eq. Acetic Acid q2->sol2 No sol3 Use slight excess of Acetone (1.5x) and STAB (1.5x) q3->sol3 No

Caption: Troubleshooting flowchart for low conversion issues.

Category: Side Product Formation
Q4: I'm seeing a side product corresponding to isopropanol (from the reduction of acetone). How do I prevent this?

This side reaction indicates that your reducing agent is not selective enough.

  • Causality: Stronger reducing agents like sodium borohydride (NaBH₄) can readily reduce both the ketone (acetone) and the iminium ion intermediate.[7] This leads to wasted reagent and the formation of isopropanol as a byproduct.

  • Solution: The key is to use a milder, more selective reducing agent. Sodium triacetoxyborohydride (STAB) is the reagent of choice precisely because the electron-withdrawing acetoxy groups moderate its reactivity, making it highly selective for the reduction of iminium ions over ketones or aldehydes.[4][5][8] If you are using STAB and still see this, ensure your reagent is pure and the reaction is not being run at excessively high temperatures.

Category: Work-up and Purification
Q5: I'm having trouble isolating my product. My work-up is resulting in emulsions or product loss to the aqueous layer. What can I do?

Work-up issues are common when dealing with amine products.

  • pH Adjustment: The N-isopropyl indoline product is basic and can be protonated by the acetic acid used in the reaction. In its protonated, salt form, it will be soluble in the aqueous layer.

    • Solution: During the work-up, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base until the aqueous layer is neutral or slightly basic (pH 7-8). This deprotonates the product amine, making it soluble in the organic extraction solvent (e.g., ethyl acetate, DCM).

  • Emulsion Formation: The presence of salts and polar materials can lead to the formation of stable emulsions during extraction.

    • Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer, which often helps to break emulsions. If the emulsion persists, filtering the entire mixture through a pad of Celite can be effective.

Q6: What is the best method to purify the final N-isopropyl indoline-6-carboxylate?

Standard chromatographic techniques are typically very effective.

  • Flash Column Chromatography: This is the most common method for purifying products of this type.

    • Eluent System: A gradient of ethyl acetate in hexanes (or heptane) is a good starting point. For example, begin with 5% EtOAc/Hexanes and gradually increase the polarity to 20-30% EtOAc. The product, being more polar than non-polar impurities but less polar than highly polar byproducts, should elute cleanly.

    • TLC Analysis: Use the same eluent system for TLC analysis to determine the Rf of your product and identify the optimal solvent mixture for separation. Staining with potassium permanganate can help visualize the product spot.

Section 3: Optimized Protocol and Data

Detailed Experimental Protocol: N-isopropylation via Reductive Amination
  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add indoline-6-carboxylate (1.0 eq).

  • Dissolution: Dissolve the starting material in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) to a concentration of approximately 0.2 M.[3][4]

  • Reagent Addition: Add acetone (1.5 eq) followed by glacial acetic acid (1.1 eq) to the stirred solution. Allow the mixture to stir at room temperature for 20-30 minutes to facilitate imine formation.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 eq) to the reaction mixture. Note: The addition may cause some effervescence.

  • Reaction Monitoring: Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen). Monitor the progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NaHCO₃ until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Washing & Drying: Combine the organic layers and wash with brine (1 x volume). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 5% to 30% ethyl acetate in hexanes) to afford the pure N-isopropyl indoline-6-carboxylate.

Table of Optimized Reaction Parameters
ParameterRecommended ConditionRationale & Reference
Indoline Substrate 1.0 molar equivalentThe limiting reagent for the reaction.
Alkylating Agent Acetone (1.5 - 2.0 eq)Used in slight excess to favor iminium ion formation.
Reducing Agent NaBH(OAc)₃ (STAB) (1.3 - 1.6 eq)Mild and selective for iminium ions over ketones.[3][5][8]
Acid Catalyst Acetic Acid (1.0 - 2.0 eq)Catalyzes imine formation.[3][4]
Solvent DCE, THF, DCM (anhydrous)Aprotic solvents that do not interfere with the reductant.[3][6]
Temperature Room Temperature (20-25°C)Sufficient for most substrates; gentle heating (40°C) if slow.
Reaction Time 4 - 12 hoursMonitor by TLC/LC-MS for completion.
Typical Yield 80 - 95%Dependent on substrate purity and reaction scale.

Section 4: Frequently Asked Questions (FAQs)

Q7: Can I use a stronger or cheaper reducing agent like sodium borohydride (NaBH₄)?

While it is possible, it is not recommended for a one-pot procedure. NaBH₄ is a stronger reducing agent and will readily reduce acetone to isopropanol.[7][8] This would require a two-step process: first, form the imine and remove excess acetone, then add NaBH₄. Using STAB allows for a more efficient one-pot reaction with fewer side products.[4]

Q8: How critical is the use of acetic acid? Can the reaction proceed without it?

The reaction is often extremely slow or may not proceed at all without an acid catalyst. The acid protonates the oxygen of the carbinolamine intermediate formed from the indoline and acetone, facilitating the elimination of water to form the reactive iminium ion.[4][7] Acetic acid provides the optimal pH balance for this catalysis without passivating the amine nucleophile.

Q9: Are there any "greener" or alternative solvents I can use instead of chlorinated ones like DCE or DCM?

Yes, other solvents can be effective. Tetrahydrofuran (THF) is a common alternative.[3] Some studies have also shown success with ethyl acetate, especially with STAB.[7] Acetonitrile can also be used, though it is sometimes less effective.[4] Methanol and other protic solvents should be avoided as they can react with or decompose STAB.[6][8]

References

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Available at: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Wikipedia. (n.d.). Sodium triacetoxyborohydride. Available at: [Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-1031. (Simulated link from Sciencemadness.org content). Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the common challenges encountered during the N-debenzylation of piperidine compounds. The benzyl group is a robust and widely used protecting group for the piperidine nitrogen; however, its removal can be fraught with difficulties, from stalled reactions to unintended side products. This document is designed to provide both diagnostic and remedial strategies to overcome these common hurdles.

Troubleshooting Guide: Common Debenzylation Issues

This section addresses specific problems in a question-and-answer format, providing causal explanations and actionable protocols to get your synthesis back on track.

Question 1: My standard hydrogenolysis reaction (Pd/C, H₂) has stalled. My starting material is consumed, but I'm not getting the desired product. What's happening?

This is the most frequently encountered issue. A stalled hydrogenolysis of an N-benzyl piperidine is almost always due to catalyst poisoning .[1]

Root Cause Analysis:

The lone pair of electrons on the nitrogen atom of the piperidine product (and to a lesser extent, the starting material) strongly coordinates to the surface of the palladium catalyst.[2] This coordination blocks the active sites, preventing the catalytic cycle from proceeding and effectively "poisoning" the catalyst.[3][4] You may observe the starting material being consumed on a TLC plate, but the desired product spot fails to appear, often with new, more polar material remaining at the baseline.

Troubleshooting Workflow:

Here is a systematic approach to diagnose and solve the problem.

G cluster_solutions Solutions start Stalled Hydrogenolysis Reaction check_catalyst Is the Catalyst Fresh & Active? start->check_catalyst add_acid Strategy 1: Add Acidic Additive (e.g., Acetic Acid, HCl) check_catalyst->add_acid Yes replace_catalyst Replace with fresh Pd/C or Pearlman's Catalyst check_catalyst->replace_catalyst No change_h2_source Strategy 2: Switch to Catalytic Transfer Hydrogenation (CTH) add_acid->change_h2_source If reaction still stalls end Reaction Complete add_acid->end Success alt_method Strategy 3: Use an Orthogonal Non-Reductive Method change_h2_source->alt_method If CTH fails or is not compatible change_h2_source->end Success alt_method->end Success replace_catalyst->add_acid Retry Reaction

Caption: Troubleshooting workflow for a stalled debenzylation.

Step 1: Mitigate Catalyst Poisoning with Acid

The most effective first step is to add a stoichiometric amount of a mild acid, such as acetic acid.[5] The acid protonates the basic piperidine nitrogen, forming a salt. This prevents the nitrogen's lone pair from coordinating with the palladium catalyst, thereby freeing the active sites to continue the hydrogenolysis.

  • Mechanism of Action: Protonation of the amine to an ammonium salt reduces its ability to act as a ligand for the palladium surface. Furthermore, protonation can polarize the C-N bond, making it more susceptible to cleavage.

  • Recommended Action: Add 1.5 equivalents of glacial acetic acid to your reaction mixture. For more stubborn cases, using the substrate's hydrochloride salt directly in a solvent like ethanol can be effective.[3] See Protocol 1 for a detailed methodology.

Step 2: Switch to Catalytic Transfer Hydrogenation (CTH)

If direct hydrogenation with H₂ gas continues to fail, switching your hydrogen source can be highly effective. Catalytic Transfer Hydrogenation (CTH) uses a hydrogen donor molecule to generate hydrogen in situ. Ammonium formate is a common, highly efficient donor for this purpose.[6][7] These reactions are often faster and can be performed at reflux temperatures without specialized high-pressure equipment.[8]

  • Why it Works: The reaction conditions for CTH, particularly at reflux in methanol or ethanol, are often vigorous enough to overcome moderate catalyst poisoning.

  • Recommended Action: Use ammonium formate as the hydrogen donor with 10% Pd/C in refluxing methanol. See Protocol 2 for a complete procedure.

Step 3: Consider a Co-Catalyst

Recent literature has shown that using a mixed catalyst system can dramatically accelerate the reaction and prevent poisoning. The addition of niobic acid-on-carbon (Nb₂O₅/C) alongside Pd/C has been shown to debenzylate amines in under an hour at room temperature, where Pd/C alone was ineffective.[2]

  • Mechanism of Action: The acidic Nb₂O₅/C co-catalyst facilitates the reaction, likely by assisting in the protonation steps and preventing strong product binding to the palladium surface.[2] This approach has the advantage of not requiring a separate neutralization step during workup.[2]

  • Recommended Action: If available, prepare a mixed catalyst of 10% Pd/C and 10% Nb₂O₅/C. See the reference for the specific preparation and reaction protocol.[2]

Question 2: My molecule contains other reducible functional groups (e.g., alkenes, nitro groups, or even a pyridine ring). How can I selectively debenzylate the piperidine nitrogen?

This is a common chemoselectivity challenge. Standard hydrogenolysis is often too powerful and will reduce other sensitive groups.[9] For instance, attempting to debenzylate a piperidine attached to a pyridine ring can lead to the unwanted saturation of the pyridine ring itself.[5] In these cases, you must move away from reductive methods.

Solution 1: Oxidative Debenzylation

Oxidative methods cleave the N-benzyl group without affecting functional groups that are sensitive to reduction.

  • Reagents:

    • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A mild and effective reagent for cleaving benzyl ethers and amines.[10][11] It is particularly useful for complex molecules where other methods fail.

    • Ceric Ammonium Nitrate (CAN): A powerful oxidant that can cleanly debenzylate tertiary amines in the presence of other sensitive groups like O-benzyl ethers and N-benzyl amides.[12][13]

  • Recommended Action: For substrates with reducible groups, an oxidative approach is highly recommended. See Protocol 3 for a general procedure using DDQ.

Solution 2: Dealkylation with α-Chloroethyl Chloroformate (ACE-Cl)

This is a classic and highly reliable method for the dealkylation of tertiary amines, showing excellent selectivity for benzyl groups over other alkyl groups like methyl.[14] The reaction proceeds through a two-step mechanism involving the formation of a carbamate intermediate, which is then solvolyzed to yield the secondary amine hydrochloride.

  • Mechanism of Action: The tertiary amine attacks the ACE-Cl reagent, leading to the expulsion of a chloride ion and formation of an acyl ammonium intermediate. A nucleophilic attack by chloride on the benzyl group (the most labile group) releases benzyl chloride and forms a carbamate. This carbamate is then easily cleaved by methanol to give the desired secondary amine as its hydrochloride salt.

G cluster_mech ACE-Cl Debenzylation Mechanism node_style node_style step1 Step 1: Carbamate Formation N-Benzyl piperidine attacks ACE-Cl. Benzyl group is selectively cleaved by Cl⁻. step2 Step 2: Methanolysis The intermediate carbamate is cleaved by methanol. step1->step2 Intermediate Carbamate product Final Product Piperidine Hydrochloride step2->product + Byproducts

Caption: Mechanism of debenzylation using ACE-Cl.

  • Recommended Action: This method is excellent for complex substrates where reductive methods are not viable. See Protocol 4 for a detailed procedure.

Frequently Asked Questions (FAQs)

Q1: Which debenzylation method is the best choice for my piperidine derivative?

The best method depends entirely on the functional groups present in your molecule.

  • For simple substrates with no other reducible groups: Standard hydrogenolysis (Pd/C, H₂) or Catalytic Transfer Hydrogenation (CTH) are the most common, efficient, and atom-economical choices.[6][8]

  • For substrates with acid-sensitive groups: Avoid adding HCl. Use acetic acid as a milder additive, or opt for CTH which runs under neutral conditions.[5]

  • For substrates with reducible groups (alkenes, alkynes, nitro, other aromatic rings): Avoid hydrogenolysis. Use an oxidative method (DDQ, CAN) or a chemical cleavage method like ACE-Cl.[13][14]

Q2: My catalyst filtration is very slow and the catalyst seems to pass through the filter paper. What can I do?

This is a common practical issue. Palladium on carbon consists of very fine particles.

  • Solution: Always filter the reaction mixture through a pad of Celite® (diatomaceous earth) in a sintered glass funnel.[8] First, create a 1-2 cm thick pad of Celite® over the filter paper or frit by suspending it in your reaction solvent and then applying gentle vacuum. Discard this solvent. Then, carefully pour your reaction mixture onto this pad. This will trap the fine catalyst particles and allow for a much faster and cleaner filtration.

  • Safety Note: The Pd/C catalyst is pyrophoric, especially after filtration when it is semi-dry and still contains adsorbed hydrogen.[8] Never allow the filter cake to dry completely in the air. Immediately after filtration, quench the catalyst on the Celite® pad with plenty of water before disposal.

Q3: Can I use other catalysts besides Pd/C?

Yes. While 10% Pd/C is the workhorse, other catalysts can be more effective for difficult substrates.

  • Pearlman's Catalyst (Pd(OH)₂/C): This is a more active catalyst than Pd/C and is often successful when Pd/C fails.[15] It is particularly effective for hindered substrates or those prone to poisoning.

  • Raney Nickel (Raney Ni): While it can be used, it is generally less selective than palladium catalysts and may require harsher conditions (higher pressures and temperatures).

Data Summary & Comparison of Methods

The following table provides a comparative overview of common debenzylation conditions for N-benzyl amines.

Substrate TypeMethodCatalyst / ReagentH₂ Source / ConditionsSolventAdditiveTemp (°C)TimeYield (%)Reference(s)
N-Benzyl DioctylamineHydrogenolysis10% Pd/CH₂ (balloon)MeOHNoneRT90 minIncomplete[2]
N-Benzyl DioctylamineHydrogenolysis10% Pd/C + 10% Nb₂O₅/CH₂ (balloon)MeOHNoneRT< 60 min>99%[2]
Various N-Benzyl AminesCTH10% Pd/CAmmonium FormateDry MeOHNoneReflux< 30 min76-95%[6][8]
N-Bn PiperidineHydrogenolysis5-10% Pd/CH₂ (balloon)EtOHHClRT--[3]
Complex HeterocycleHydrogenolysis20% Pd(OH)₂/CH₂ (1 atm)EtOHAcetic Acid60°C14 h89% (optimized)
Tertiary N-Benzyl AminesOxidativeCeric Ammonium Nitrate (CAN)AqueousMeCN/H₂ONoneRT< 1 h80-95%
N,N-DimethylbenzylamineChemical Cleavageα-Chloroethyl Chloroformate (ACE-Cl)Then MeOH1,2-DCENoneReflux1.5 h~95%[16]

Key Experimental Protocols

Protocol 1: Hydrogenolysis using Pd/C with an Acidic Additive

This protocol describes a general procedure for N-debenzylation of a piperidine derivative where catalyst poisoning is a concern.

  • Reaction Setup: In a round-bottom flask suitable for hydrogenation, dissolve the N-benzyl piperidine substrate (1.0 mmol) in ethanol (15-20 mL).

  • Acid Addition: Add glacial acetic acid (1.5 mmol, 1.5 equiv.) to the solution and stir for 5 minutes.

  • Catalyst Addition: Carefully add 20% Pearlman's catalyst (Pd(OH)₂/C, ~150 mg per 1 mmol of substrate) under a stream of nitrogen or argon.

  • Hydrogen Atmosphere: Seal the flask with a septum. Using a manifold, carefully evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this vacuum/hydrogen cycle three to five times to ensure the atmosphere is fully exchanged.

  • Reaction: Stir the reaction mixture vigorously at the desired temperature (start at room temperature, but 60 °C may be required for difficult substrates) under a positive pressure of hydrogen (balloon).[17]

  • Monitoring: Monitor the reaction by TLC or LC-MS. Stain the TLC plate with ninhydrin to visualize the appearance of the primary or secondary amine product.

  • Work-up: Once the reaction is complete, carefully purge the flask with nitrogen or argon.

  • Filtration: Dilute the mixture with ethanol and filter through a 1-2 cm pad of Celite® to remove the catalyst. Wash the pad thoroughly with ethanol. CAUTION: The catalyst is pyrophoric. Do not allow the filter cake to dry. Quench the pad with water immediately after use.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting product will be the acetate salt. If the free base is required, perform a standard aqueous workup with a base (e.g., NaHCO₃) and extraction. Purify by column chromatography if necessary.

Protocol 2: Catalytic Transfer Hydrogenation (CTH) using Ammonium Formate

This protocol offers a convenient alternative to using flammable hydrogen gas.[8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the N-benzyl piperidine (1.0 mmol) and 10% Pd/C (equal weight to the substrate) in methanol (15 mL).

  • Hydrogen Donor Addition: To the stirred suspension, add anhydrous ammonium formate (approx. 5-10 equivalents) in one portion.

  • Reaction: Heat the reaction mixture to reflux (approx. 65 °C).

  • Monitoring: Monitor the reaction progress by TLC. These reactions are often complete within 30-60 minutes.[8]

  • Work-up and Filtration: After the reaction is complete, cool the mixture to room temperature. Remove the catalyst by filtration through a Celite® pad as described in Protocol 1, washing thoroughly with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude deprotected amine, which can be purified further if necessary.

Protocol 3: Oxidative Debenzylation using DDQ

This protocol is suitable for substrates containing functional groups sensitive to reduction.

  • Reaction Setup: Dissolve the N-benzyl piperidine (1.0 mmol) in a mixture of dichloromethane (DCM) and water (18:1 v/v, ~10 mL).

  • Reagent Addition: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 - 1.5 equiv.) to the solution at room temperature. The solution will typically turn dark.

  • Reaction: Stir the reaction at room temperature.

  • Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Purification: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product often requires purification by column chromatography to remove the DDQ hydroquinone byproduct.[18]

Protocol 4: Debenzylation using α-Chloroethyl Chloroformate (ACE-Cl)

This is a robust chemical cleavage method that avoids both reductive and strongly oxidative conditions.

  • Reaction Setup: In a flask under a nitrogen atmosphere, dissolve the N-benzyl piperidine (1.0 mmol) in a dry solvent such as 1,2-dichloroethane (DCE) (10 mL).

  • Reagent Addition: Cool the solution to 0 °C. Add α-chloroethyl chloroformate (ACE-Cl) (1.2 equiv.) dropwise.

  • Carbamate Formation: Allow the reaction to warm to room temperature and then heat to reflux (approx. 83 °C) for 1-2 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material and formation of the intermediate carbamate.

  • Solvent Removal: Cool the reaction mixture and concentrate it to dryness under reduced pressure to remove the solvent and any excess ACE-Cl.

  • Methanolysis: Dissolve the crude carbamate residue in methanol (15 mL) and heat to reflux for 1 hour to cleave the carbamate.

  • Isolation: Cool the solution and concentrate under reduced pressure. The final product will be the piperidine hydrochloride salt, which is often crystalline and can be isolated by filtration or recrystallization.[16]

References

  • BenchChem. (2025). Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection.
  • Cramer, J., Sager, C. P., & Ernst, B. (2019).
  • Gowda, D. C. (2004).
  • Miyazaki, R., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. [Link]

  • Anwer, M. K., & Spatola, A. F. (1985). CTH Removal of N-Benzyl Groups. Rhodium.ws.
  • Sciencemadness Discussion Board. (2020). Deprotection of N-benzyl piperidine compound.
  • Aedi, M., et al. (2026). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. [Link]

  • Baradarani, M. M., et al. (2006). 4-Chlorophenyl and 2,4,6-tribromophenyl chlorothionoformates: new dealkylating agents for tertiary amines. Arkivoc.
  • Baradarani, M. M., Millan, D. S., & Prager, R. H. (2001). The dealkylation of tertiary amines with thiophosgene and 1-chloroethyl chlorothionoformate. Journal of Sciences, Islamic Republic of Iran. [Link]

  • Chen, B., et al. (2023). Progress of N-Benzyl Removal. Huaxue Xuebao.
  • Bull, S. D., et al. (2000). Chemoselective oxidative debenzylation of tertiary N-benzyl amines. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • BenchChem. (2025).
  • Hosny, N. M., et al. (2025). Microwell-based spectrophotometric analysis of pemigatinib via formation of charge transfer complexes. [Link]

  • Olofson, R. A., et al. (1985). Dealkylation process for tertiary amines by the use of alpha-chlorinated chloroformiates.
  • Ram, S., & Ehrenkaufer, R. E. (1988). Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. A Review. Zenodo. [Link]

  • Le, C., & Beeler, A. B. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. MPG.PuRe. [Link]

  • Bull, S. D., et al. (2000). Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • BenchChem. (2025).
  • Ji, H., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. ResearchGate. [Link]

  • Organic Syntheses Procedure. 6. [Link]

  • BenchChem. (2025). Technical Support Center: Selective Benzyl Group Removal in the Presence of a Pyridine Ring.
  • Soom, N. A., & Thiemann, T. (2016). Hydrogenation of Alkenes with NaBH4, CH3CO2H, Pd/C in the Presence of O- and N-Benzyl Functions. Scientific Research Publishing. [Link]

  • BenchChem. (2025).

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Technical Support Center: Managing Impurities in the Production of Methyl 1-isopropylindoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 1-isopropylindoline-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during its production. By understanding the causality behind experimental choices, we aim to provide you with a self-validating system for robust and reproducible synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am seeing a significant amount of a hydrolyzed impurity, 1-isopropylindoline-6-carboxylic acid, in my final product. What is the likely cause and how can I prevent this?

A1: Understanding the Problem: The presence of the carboxylic acid is a classic case of ester hydrolysis. The methyl ester group in your target molecule is susceptible to cleavage, especially in the presence of water and either acidic or basic conditions.[1][2] This can occur during the reaction workup or purification steps.

Causality:

  • Aqueous Workup: Prolonged exposure to acidic or basic aqueous solutions during extraction can catalyze the hydrolysis of the methyl ester.

  • Residual Acid/Base: Incomplete neutralization after an acid- or base-catalyzed reaction can lead to hydrolysis during subsequent steps, such as solvent evaporation.

  • Silica Gel Chromatography: Standard silica gel can be slightly acidic and, if not properly neutralized or if the elution is slow, can contribute to on-column hydrolysis, especially with protic solvents in the mobile phase.

Troubleshooting Protocol:

  • Neutralize Carefully: During your aqueous workup, ensure the pH is brought to neutral (pH ~7) before extraction. Use a mild base like sodium bicarbonate for neutralization.

  • Minimize Water Contact: Reduce the contact time of your organic phase with aqueous layers. Perform extractions efficiently and dry the organic layer thoroughly with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent evaporation.

  • Purification Strategy:

    • Consider using neutral or deactivated silica gel for chromatography.

    • A non-protic solvent system for chromatography is preferable. If a protic solvent like methanol is necessary, keep its concentration low and consider adding a small amount of a neutral amine like triethylamine to the eluent to suppress hydrolysis.

    • For base-sensitive compounds, base-catalyzed hydrolysis using alkali metal hydroxides in aqueous methanol or THF is a common method for cleaving simple esters.[3] If your reaction conditions are basic, this could be a source of the impurity.

Q2: My reaction to form the indoline ring resulted in a low yield and a complex mixture of byproducts. What are the potential side reactions?

A2: Understanding the Problem: The synthesis of substituted indolines can be complex, with several potential side reactions that can lower the yield and complicate purification. The specific byproducts will depend on your synthetic route, but common issues often arise from the starting materials' purity and reaction conditions.[4][5]

Common Synthetic Routes & Potential Side Reactions:

  • Reductive Amination of a Ketone/Aldehyde with an Amine: This is a common method for introducing the N-isopropyl group.[6][7]

    • Over-alkylation: If a primary amine is used, there is a risk of forming a tertiary amine.[8]

    • Reduction of Carbonyl: The reducing agent can sometimes reduce the starting carbonyl compound before imine formation.[9]

    • Aldol Condensation: If the carbonyl compound has an alpha-hydrogen, it can undergo self-condensation under basic or acidic conditions.[9]

  • Palladium-Catalyzed C-N Coupling: Intramolecular coupling is a powerful method for forming the indoline ring.[10]

    • Dehalogenation: If your precursor is an aryl halide, a common side reaction is the reductive removal of the halogen, leading to a dehalogenated starting material or product.[11][12] This is often promoted by hydride sources in the reaction mixture.

    • β-Hydride Elimination: This can be an undesired elementary step in cross-coupling reactions, leading to olefin formation.[13]

Troubleshooting Workflow:

G cluster_0 Problem: Low Yield & Byproducts Start Low Yield of this compound CheckPurity Verify Purity of Starting Materials Start->CheckPurity OptimizeConditions Optimize Reaction Conditions CheckPurity->OptimizeConditions If pure Purification Refine Purification Strategy CheckPurity->Purification If impure AnalyzeByproducts Identify Byproducts (LC-MS, NMR) OptimizeConditions->AnalyzeByproducts Success Improved Yield and Purity OptimizeConditions->Success Successful optimization AnalyzeByproducts->OptimizeConditions If conditions are suboptimal SelectRoute Consider Alternative Synthetic Route AnalyzeByproducts->SelectRoute If side reactions are inherent SelectRoute->Success

Caption: Troubleshooting workflow for low yield.

Q3: I am attempting an N-isopropylation of Methyl indoline-6-carboxylate and observing incomplete conversion and the formation of a di-isopropyl impurity. What's happening?

A3: Understanding the Problem: Incomplete conversion suggests that the reaction conditions are not optimal for driving the reaction to completion. The formation of a di-isopropyl impurity is less common for N-alkylation of a secondary amine like indoline but could point to an unexpected C-alkylation side reaction under certain conditions.

Causality:

  • Insufficient Reagent: The molar ratio of your isopropylating agent (e.g., isopropyl halide or acetone for reductive amination) to the indoline may be too low.

  • Reaction Time/Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time or at an adequate temperature.

  • Base Strength: For alkylations with isopropyl halides, an appropriate base is crucial to deprotonate the indoline nitrogen. An insufficiently strong base will result in poor reactivity.

  • C-Alkylation: While less common, under strongly basic conditions or with certain catalysts, alkylation at the C3 position of the indoline ring can occur.[14]

Troubleshooting Protocol:

  • Reagent Stoichiometry: Increase the molar equivalents of the isopropylating agent. A 2-3 fold excess is a good starting point.

  • Optimize Conditions:

    • Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.

    • Extend the reaction time.

  • Base Selection: If using an isopropyl halide, ensure your base is strong enough to deprotonate the indoline nitrogen. Consider bases like sodium hydride or potassium carbonate in a polar aprotic solvent like DMF or acetonitrile.

  • Characterize the Impurity: Isolate the di-isopropyl impurity and characterize it by NMR and mass spectrometry to confirm its structure. This will help determine if it is an N,C-dialkylated or other unexpected product.

Table of Common Impurities and Analytical Methods:

Impurity NamePotential SourceRecommended Analytical Technique
1-isopropylindoline-6-carboxylic acidHydrolysis of the methyl esterLC-MS, 1H NMR
Methyl indoline-6-carboxylateIncomplete N-isopropylationLC-MS, TLC
Dehalogenated Precursor/ProductSide reaction in Pd-catalyzed couplingGC-MS, LC-MS
C3-isopropyl-Methyl 1-isopropylindoline-6-carboxylateC-alkylation side reaction2D NMR (COSY, HMBC), LC-MS
Q4: My final product is off-color after purification. What could be the cause and how can I obtain a colorless product?

A4: Understanding the Problem: A colored product often indicates the presence of minor, highly conjugated impurities or degradation products. Indolines can be susceptible to oxidation, especially if exposed to air and light over extended periods.

Causality:

  • Oxidation: The indoline ring can oxidize to the corresponding indole, which can be more colored and may undergo further reactions to form colored oligomers.

  • Residual Palladium: If a palladium catalyst was used in the synthesis, incomplete removal can lead to a grayish or black coloration.

  • Chromatography Artifacts: Some impurities can be generated on the silica gel column, especially if the chromatography is slow.

Troubleshooting Protocol:

  • Minimize Air and Light Exposure: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during purification and storage. Protect the compound from light by using amber vials.

  • Charcoal Treatment: Dissolve the colored product in a suitable solvent and stir with a small amount of activated charcoal for a short period. Filter the charcoal through a pad of celite to remove it. This can effectively remove colored impurities.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for removing small amounts of impurities and improving the color and purity of the final product.

  • Palladium Scavenging: If residual palladium is suspected, there are commercially available scavengers that can be used to remove it from the product solution before final isolation.

Impurity Formation Pathway (Example: Oxidation):

G cluster_1 Oxidation of Indoline to Indole Indoline This compound Indole Methyl 1-isopropylindole-6-carboxylate (Colored Impurity) Indoline->Indole Oxidation Oxidant [O] (Air, Light) Oxidant->Indole

Caption: Oxidation of the indoline core.

By systematically addressing these common issues, you can improve the yield, purity, and reproducibility of your this compound synthesis.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]

  • Organ, M. G., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 30(22), 6066–6073. [Link]

  • Google Patents. (n.d.). Hydrolysis of methyl esters.
  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Retrieved from [Link]

  • Widenhoefer, R. A., & Buchwald, S. L. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Organometallics, 31(8), 3059–3068. [Link]

  • ResearchGate. (n.d.). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Retrieved from [Link]

  • ResearchGate. (n.d.). A Practical Palladium Catalyzed Dehalogenation of Aryl Halides and α-Haloketones. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Reductive Amination. Retrieved from [Link]

  • Fontaine, J. P., et al. (2023). Synthesis of Substituted Indolines through Photocatalyzed Decarboxylative Radical Arylation. The Journal of Organic Chemistry, 88(10), 6557–6564. [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indolines. Retrieved from [Link]

  • SciSpace. (2023). Synthesis of Substituted Indolines through Photocatalyzed Decarboxylative Radical Arylation. Retrieved from [Link]

  • National Library of Medicine. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activation. Retrieved from [Link]

  • Journal of Organic Chemistry & Process Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • National Library of Medicine. (2020). Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. Retrieved from [Link]

  • Organic Chemistry Portal. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). Scope of the N-alkylation of indolines with alcohols. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

Sources

"effect of temperature and catalysts on the synthesis of indoline derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of indoline derivatives. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to assist you in your experimental work. As Senior Application Scientists, we have compiled and synthesized field-proven insights to address common challenges related to the critical roles of temperature and catalysts in these synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: My indoline synthesis is resulting in a low yield. What are the most common factors related to temperature and catalyst selection?

Low yields in indoline synthesis are frequently traced back to suboptimal reaction conditions, particularly temperature and the choice of catalyst.[1] For instance, the widely used Fischer indole synthesis is highly sensitive to both temperature and the strength of the acid catalyst.[1][2]

Temperature:

  • Too Low: Insufficient temperature can lead to an incomplete reaction, leaving a significant amount of starting material unreacted.

  • Too High: Excessive heat can cause decomposition of reactants, intermediates, or the final product.[3] It can also promote the formation of unwanted side products. For example, in some thermal processes, higher temperatures can lead to cyclization at a less substituted, and potentially undesired, position.[3]

Catalyst:

  • Inappropriate Choice: The catalyst must be matched to the specific reaction type. For example, palladium-based catalysts are common for intramolecular C-H amination, while copper-hydride catalysts are used for enantioselective hydroamination.[4][5] Using a catalyst not suited for the desired transformation will inevitably result in poor yields.

  • Catalyst Deactivation: Catalysts can be deactivated by impurities in the starting materials or by exposure to air (oxidation).[4][6] This is a common issue with air-sensitive catalysts like some palladium complexes.

Q2: I'm observing significant byproduct formation. How can I improve the selectivity of my reaction by adjusting temperature and the catalytic system?

Byproduct formation is a common challenge, and its mitigation often lies in the fine-tuning of reaction parameters.

Temperature Control: In many cases, lowering the reaction temperature can enhance selectivity, even if it requires a longer reaction time.[4] This is because the activation energy for the desired reaction pathway may be lower than that of competing side reactions. At lower temperatures, the desired reaction is favored kinetically.

Catalyst and Ligand Selection: The choice of catalyst and associated ligands plays a pivotal role in directing the reaction towards the desired product.

  • Ligand Effects: In metal-catalyzed reactions, the ligands coordinated to the metal center create a specific steric and electronic environment that can control regioselectivity and stereoselectivity.[4] Screening a library of ligands is often a necessary step in optimizing a new transformation.

  • Catalyst Loading: While it may seem counterintuitive, both too little and too much catalyst can be detrimental. Insufficient catalyst leads to incomplete conversion, while excessive loading can sometimes promote side reactions.[4]

A systematic approach to optimization, such as a Design of Experiments (DoE), can efficiently identify the optimal balance of temperature, catalyst loading, and other parameters to maximize the yield of the desired indoline derivative while minimizing byproducts.

Q3: How do I choose the right catalyst for my specific indoline synthesis?

Catalyst selection is dictated by the nature of the starting materials and the specific bond formation required to construct the indoline ring.

G cluster_start Starting Material & Desired Transformation cluster_pathways Catalyst Selection Pathways cluster_catalysts Suggested Catalyst Systems start Identify Starting Material and Target Indoline p1 Intramolecular C-H Amination start->p1 C-N bond formation on an aromatic ring p2 Reductive Cyclization of Nitroarenes start->p2 Reduction of a nitro group followed by cyclization p3 N-Alkylation of Indolines start->p3 Alkylation of the indoline nitrogen p4 Radical Cyclization start->p4 Radical-mediated ring closure p5 Asymmetric Synthesis start->p5 Enantioselective synthesis required c1 Palladium-based (e.g., Pd(OAc)2) Copper-based p1->c1 c2 Iron-based Nickel-based p2->c2 c3 Iron-based (e.g., Tricarbonyl(cyclopentadienone)iron) p3->c3 c4 Cobalt-based (e.g., [Co(Por)]) Nickel/Photoredox p4->c4 c5 Chiral Brønsted Acids Copper-hydride with chiral ligands p5->c5

Troubleshooting Guides

Problem 1: Fischer Indole/Indoline Synthesis Failure

The Fischer synthesis, while classic, is notorious for failing with certain substrates.[7][8]

  • Symptom: No desired product is formed; only starting materials or decomposition products like aniline derivatives are observed.[7] This is particularly common when attempting to synthesize C3 N-substituted indoles.[7][8]

  • Root Cause: Electron-donating substituents on the carbonyl compound can over-stabilize a key intermediate, leading to N-N bond cleavage as a competing side reaction instead of the desired[9][9]-sigmatropic rearrangement.[1][7]

  • Troubleshooting Steps:

    • Catalyst Screening: If using a Brønsted acid (e.g., HCl, H₂SO₄) fails, switch to a Lewis acid such as ZnCl₂ or PPA, which can sometimes promote the desired cyclization.[1]

    • Temperature Optimization: Systematically screen a range of temperatures. While higher temperatures are often required, excessive heat can favor the N-N bond cleavage.[1][3] Start with a moderate temperature (e.g., 80°C) and incrementally increase it while monitoring the reaction.[3]

    • Alternative Synthetic Route: For problematic substrates, the Fischer synthesis may not be the most suitable method. Consider alternative strategies such as a palladium-catalyzed C-H amination or a reductive cyclization.

Method Typical Temperature Range (°C) Common Catalysts Key Considerations References
Fischer Indolization 80 - 150Brønsted acids (HCl, H₂SO₄), Lewis acids (ZnCl₂, PPA)Sensitive to substrate electronic effects; can fail with electron-rich ketones.[1][3]
Palladium-Catalyzed C-H Amination 60 - 120Pd(OAc)₂, PdCl₂Requires an appropriate directing group and oxidant. Lower temperatures can improve yield.[4][5][10]
Iron-Catalyzed N-Alkylation ~110Tricarbonyl(cyclopentadienone)iron complexesEffective for the N-alkylation of existing indolines using alcohols.[11]
Nickel/Photoredox Catalysis Room TemperatureNickel complexes with photoredox catalystsEnables reactions under mild conditions, useful for complex substrates.[12]
Problem 2: Incomplete Conversion in a Palladium-Catalyzed Cyclization
  • Symptom: The reaction stalls, leaving a significant amount of starting material even after prolonged reaction times.

  • Root Cause: This often points to catalyst deactivation or suboptimal reaction conditions.

  • Troubleshooting Workflow:

G cluster_checks Initial Checks cluster_optimization Optimization Steps cluster_resolution Resolution start Incomplete Conversion in Pd-Catalyzed Cyclization check1 Verify Purity of Starting Materials and Reagents start->check1 check2 Ensure Inert Atmosphere (Argon/Nitrogen) check1->check2 opt1 Increase Reaction Temperature Incrementally check2->opt1 opt2 Screen Different Phosphine Ligands opt1->opt2 If no improvement opt3 Optimize Catalyst and Ligand Loading opt2->opt3 If no improvement opt4 Vary the Base and Solvent opt3->opt4 If no improvement res1 Reaction Proceeds to Completion opt4->res1 Upon successful optimization

Experimental Protocols

Protocol 1: General Procedure for Iron-Catalyzed N-Alkylation of Indoline

This protocol is adapted from a method utilizing a tricarbonyl(cyclopentadienone)iron complex for the N-alkylation of indolines with alcohols.[11]

  • Preparation: To a flame-dried reaction vessel under an argon atmosphere, add indoline (0.5 mmol, 1.0 equiv.), the desired alcohol (1.0 mmol, 2.0 equiv.), tricarbonyl(cyclopentadienone)iron catalyst (Fe-1, 0.025 mmol, 5 mol%), trimethylamine N-oxide (Me₃NO, 0.05 mmol, 10 mol%), and potassium carbonate (K₂CO₃, 0.5 mmol, 1.0 equiv.).

  • Solvent Addition: Add 2,2,2-trifluoroethanol (TFE, 1.0 mL, 0.5 M) via syringe.

  • Reaction: Heat the reaction mixture to 110°C and stir for 18-30 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite, rinsing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired N-alkylated indoline.

Protocol 2: General Procedure for Palladium-Catalyzed Intramolecular C-H Amination

This protocol provides a general guideline for the synthesis of indolines via an intramolecular C-H amination.[4][5]

  • Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add the N-protected β-arylethylamine substrate (1.0 equiv.), Palladium(II) acetate (Pd(OAc)₂, 0.05-0.10 equiv.), and any necessary ligand (e.g., a phosphine ligand, 0.1-0.2 equiv.).

  • Reagent Addition: Add the appropriate solvent (e.g., toluene, dioxane) and base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.).

  • Oxidant Addition: Add the oxidant (e.g., PhI(OAc)₂, AgOAc, 1.2-1.5 equiv.).

  • Reaction: Heat the reaction mixture to the optimized temperature (typically between 60°C and 120°C) and stir for 12-24 hours.

  • Monitoring: Monitor the consumption of the starting material using TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a plug of Celite.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved from [Link]

  • Pace, V., et al. (2020). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Chemistry – A European Journal, 26(44), 9855-9864. Retrieved from [Link]

  • Al-dujaili, A. H., et al. (2024). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances, 14(18), 12767-12791. Retrieved from [Link]

  • Singh, M. S., & Singh, A. K. (2020). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Molecules, 25(21), 5158. Retrieved from [Link]

  • Tasker, S. Z., & Jamison, T. F. (2015). Highly Regioselective Indoline Synthesis under Nickel/Photoredox Dual Catalysis. Journal of the American Chemical Society, 137(30), 9531–9534. Retrieved from [Link]

  • ACS Publications. (n.d.). Indole Synthesis by Cobalt-Catalyzed Intramolecular Amidation via the Oxidatively Induced Reductive Elimination Pathway. Retrieved from [Link]

  • RSC Publishing. (2025). Recent advances in the synthesis of indoles and their applications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indolines. Retrieved from [Link]

  • Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification. Tetrahedron, 67(38), 7195–7210. Retrieved from [Link]

  • MDPI. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Retrieved from [Link]

  • ResearchGate. (2023). Development and Application of Indolines in Pharmaceuticals. Retrieved from [Link]

  • Wang, Y., et al. (2023). Development and Application of Indolines in Pharmaceuticals. Chemistry & Biodiversity, 20(2), e202201018. Retrieved from [Link]

  • ResearchGate. (2019). Environment-Friendly Synthesis of Indoline Derivates Using Flow Chemistry Techniques. Retrieved from [Link]

  • SpringerLink. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation. Retrieved from [Link]

  • Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(14), 5503–5510. Retrieved from [Link]

  • SciSpace. (2017). Catalytic Synthesis of Indolines by Hydrogen Atom Transfer to Cobalt(III)-Carbene Radicals. Retrieved from [Link]

  • Reddit. (2021). Problems with Fischer indole synthesis. Retrieved from [Link]

  • Mulzer, J., & Brönstrup, M. (2001). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Chemical Society Reviews, 30(4), 225-235. Retrieved from [Link]

  • Chiba University. (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis. Retrieved from [Link]

  • DiRocco, D. A., et al. (2015). Discovery and mechanistic study of a photocatalytic indoline dehydrogenation for the synthesis of elbasvir. Angewandte Chemie International Edition, 54(2), 549-552. Retrieved from [Link]

  • Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(14), 5503–5510. Retrieved from [Link]

Sources

Technical Support Center: Protocol Refinement for Methyl 1-isopropylindoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to ensuring consistent and reproducible results in the synthesis and handling of Methyl 1-isopropylindoline-6-carboxylate . This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we move beyond simple procedural lists to explain the underlying chemical principles, enabling you to troubleshoot effectively and refine your protocols for optimal outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound (CAS No. 1788044-05-2) is a substituted indoline derivative. The indoline scaffold is a core structure in many biologically active compounds and pharmaceuticals. This specific molecule features an isopropyl group on the nitrogen (N-1) and a methyl ester at the 6-position of the aromatic ring.

PropertyValueSource(s)
CAS Number 1788044-05-2[1][2]
Molecular Formula C₁₃H₁₇NO₂[1][2]
Molecular Weight 219.28 g/mol [1][2]
Appearance Yellow Oil / Solid[1][2]
Purity (Typical) ≥95%[2]

Q2: What is the most reliable and common synthetic route for this compound?

The most direct and widely used method for N-alkylation of secondary amines like indolines is reductive amination .[3] This involves reacting the parent amine, Methyl indoline-6-carboxylate, with acetone in the presence of a suitable reducing agent. This method is favored for its high selectivity and generally mild reaction conditions.[3][4]

Q3: How should this compound be properly stored?

To maintain its integrity and purity, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[1][2] Indolines can be susceptible to oxidation, especially if impure, so minimizing exposure to air and light is crucial.

Troubleshooting Guide: From Reaction to Pure Product

This section addresses specific experimental challenges in a question-and-answer format to help you navigate common pitfalls.

Problem Area 1: Synthesis & Reaction Yield

Q: My reductive amination reaction yield is consistently low (<50%). What are the primary factors to investigate?

A: Low yields in this synthesis typically stem from one of three areas: the reducing agent, the reaction equilibrium, or the starting materials.

  • Reducing Agent Inactivity: The most common issue is the choice and quality of the reducing agent. Sodium triacetoxyborohydride (STAB) is often preferred as it is milder and more selective than agents like sodium cyanoborohydride. However, STAB is moisture-sensitive. Using an old or improperly stored bottle can lead to significantly reduced activity.

    • Solution: Always use a fresh bottle of STAB or one that has been stored in a desiccator. Avoid sodium cyanoborohydride, which requires careful pH control and is highly toxic.[5]

  • Unfavorable Imine/Iminium Equilibrium: The reaction proceeds through the formation of an iminium ion intermediate from the condensation of the indoline nitrogen with acetone. This equilibrium must be favored.

    • Solution: Use a slight excess of acetone (1.5-2.0 equivalents) to push the equilibrium towards the iminium ion. The choice of solvent is also critical; a non-protic solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) is ideal as it does not compete in the reaction.

  • Purity of Starting Material: The purity of the starting Methyl indoline-6-carboxylate is paramount. Impurities can interfere with the reaction or complicate purification.

    • Solution: Ensure the starting amine is pure by NMR or LC-MS before beginning the reaction. If necessary, purify it via column chromatography.

Q: The reaction appears to stall and never reaches completion, leaving significant unreacted starting material. Why?

A: This is a classic sign of insufficient reducing agent or suboptimal reaction conditions.

  • Stoichiometry: Ensure you are using a slight excess of the reducing agent (typically 1.2-1.5 equivalents) to drive the reaction to completion.

  • Temperature & Time: While many reductive aminations run well at room temperature, some systems require gentle heating (e.g., 40°C) to improve kinetics. Monitor the reaction by Thin Layer Chromatography (TLC) every 1-2 hours. If no change is observed after 4-6 hours, consider a modest increase in temperature.

Problem Area 2: Product Purity & Purification

Q: My crude product shows multiple spots on TLC, and I'm struggling to separate the product from the starting material via column chromatography. What can I do?

A: Co-elution of the starting material (Methyl indoline-6-carboxylate) and the N-isopropyl product is a common challenge due to their similar polarities.

  • Optimize Eluent System: The key is to find a solvent system that maximizes the difference in retention factors (ΔRf).

    • Strategy 1 (Gradient Elution): Start with a low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. This will help resolve closely running spots.

    • Strategy 2 (Additive): Since both compounds are basic amines, they can streak on silica gel. Adding a small amount of triethylamine (~0.5-1%) to your eluent system can deactivate the acidic sites on the silica, leading to sharper bands and better separation.[6]

    • Strategy 3 (Alternative Solvents): If Hexane/EtOAc fails, try a system with a different selectivity, such as DCM/Methanol.

  • Silica Gel to Product Ratio: Do not overload the column. A good rule of thumb is a silica gel-to-crude product weight ratio of at least 50:1 for difficult separations.[6]

Problem Area 3: Characterization & Data Interpretation

Q: The ¹H NMR spectrum of my purified product is complex and doesn't cleanly show the expected isopropyl group signals. What could be the issue?

A: This can be due to several factors, from residual impurities to dynamic conformational effects.

  • Residual Solvents: Ensure your product is thoroughly dried under high vacuum. Solvents like ethyl acetate or acetone can have signals that overlap with your product's spectrum.

  • Rotational Isomers (Rotamers): While less common for a simple isopropyl group, restricted rotation around the N-aryl bond can sometimes lead to broadening or duplication of signals in NMR. Acquiring the spectrum at a slightly elevated temperature (e.g., 50°C) can often coalesce these signals into a sharper, more easily interpretable pattern.

  • Check Purity: Run a high-resolution mass spectrum (HRMS) to confirm the mass of your compound. If the mass is correct, the NMR issue is likely conformational or related to a non-obvious impurity.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol is designed as a self-validating system with clear checkpoints.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve Methyl indoline-6-carboxylate (1.0 eq) in anhydrous DCM. B 2. Add Acetone (1.5 eq). A->B C 3. Stir for 20 min at RT. B->C D 4. Add STAB (1.3 eq) portion-wise over 10 min. C->D E 5. Stir at RT for 4-12 h. D->E F 6. Monitor by TLC until starting material is consumed. E->F G 7. Quench with sat. NaHCO₃ solution. F->G Reaction Complete H 8. Extract with DCM (3x). G->H I 9. Dry (Na₂SO₄), filter, concentrate. H->I J 10. Purify by column chromatography. I->J

Caption: Workflow for Synthesis and Purification.

Methodology:

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add Methyl indoline-6-carboxylate (1.0 eq) and dissolve in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration).

  • Aldehyde/Ketone Addition: Add acetone (1.5 eq) to the solution.

  • Equilibration: Stir the mixture at room temperature for 20 minutes to allow for the formation of the iminium intermediate.

  • Reduction: Slowly add Sodium triacetoxyborohydride (STAB) (1.3 eq) in small portions over 10 minutes. An initial effervescence may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by TLC (e.g., 80:20 Hexane:Ethyl Acetate), checking for the consumption of the starting material. The reaction is typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer three times with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil/solid by flash column chromatography on silica gel using a gradient of Hexane and Ethyl Acetate (e.g., starting from 98:2 and gradually increasing to 90:10) to afford the pure this compound.

Troubleshooting Decision Tree

If you encounter inconsistent results, follow this logical guide to diagnose the issue.

G cluster_yield cluster_purity A Inconsistent Results Observed B Problem: Low Yield / No Reaction A->B C Problem: Impure Product A->C B1 Check STAB: Is it old or clumpy? B->B1 B2 YES: Use fresh STAB B1->B2 Yes B3 NO: Check Reagents B1->B3 No B3a Is starting amine pure? Are solvents anhydrous? B3->B3a B3b YES: Increase reaction time/temp B3a->B3b Yes B3c NO: Purify starting materials B3a->B3c No C1 Impurity Type? C2 Unreacted Starting Material C1->C2 Starting Material C3 Unknown Side Product C1->C3 Other C2a Increase STAB eq. Increase reaction time C2->C2a C3a Re-evaluate stoichiometry. Characterize byproduct (MS) C3->C3a

Caption: Decision Tree for Troubleshooting Synthesis.

Data & Characterization

Accurate characterization is essential for validating your results. The following table provides expected analytical data based on the compound's structure.

Analysis Type Expected Observations
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~7.6-7.7 (d, 1H, Ar-H), ~6.8-6.9 (m, 2H, Ar-H), ~4.0-4.2 (septet, 1H, -CH(CH₃)₂), ~3.85 (s, 3H, -OCH₃), ~3.3-3.4 (t, 2H, Ar-CH₂-), ~2.9-3.0 (t, 2H, N-CH₂-), ~1.3-1.4 (d, 6H, -CH(CH₃)₂)
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~167 (C=O), ~148 (Ar-C), ~130 (Ar-C), ~125 (Ar-C), ~122 (Ar-C), ~115 (Ar-C), ~105 (Ar-C), ~52 (-OCH₃), ~50 (-CH(CH₃)₂), ~48 (N-CH₂-), ~28 (Ar-CH₂-), ~19 (-CH(CH₃)₂)
IR (ATR) ν (cm⁻¹): ~2970-2850 (C-H stretch), ~1710 (C=O ester stretch), ~1600, 1480 (C=C aromatic stretch), ~1250 (C-O stretch)
HRMS (ESI+) [M+H]⁺: Calculated for C₁₃H₁₈NO₂⁺: 220.1332; Found: 220.1332 ± 5 ppm
References
  • BenchChem Technical Support. (2025).
  • BenchChem Technical Support. (2025). Troubleshooting guide for the synthesis of 6,7-dichloro-2,3-dihydro-1H-indole. BenchChem.
  • BenchChem Technical Support. (2025).
  • ResearchGate. (2024). Optimization of conditions for indoline synthesis. [Table]. Retrieved from [Link]

  • Royal Society of Chemistry. (2025).
  • Du, Y., Liu, R., Linn, G., & Zhao, K. (2006). Synthesis of N-Substituted Indole Derivatives via PIFA-Mediated Intramolecular Cyclization. Organic Letters, 8(26), 5919–5922.
  • PubMed. (n.d.). Polyhydroxylated indolines and oxindoles from C-glycosides via sequential Henry reaction, Michael addition, and reductive amination/amidation. Retrieved from [Link]

  • Reddit r/Chempros. (2021). Problems with Fischer indole synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indolines. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Methyl indoline-6-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-substituted indole precursors 6a and 6b. [Diagram]. Retrieved from [Link]

  • ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

  • Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic Chemistry and Pharmaceutical Research.

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Validation & Comparative

A Comparative Guide to the Biological Activity of Methyl 1-isopropylindoline-6-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the indoline scaffold represents a privileged structure, serving as the foundation for a diverse array of biologically active molecules. This guide provides a comparative analysis of the biological activity of Methyl 1-isopropylindoline-6-carboxylate and its structural analogs. By examining the structure-activity relationships (SAR) of these compounds, we aim to provide researchers, scientists, and drug development professionals with insights into the chemical features that govern their therapeutic potential. Our discussion is grounded in experimental data from authoritative sources, detailing the methodologies used to elucidate the biological effects of these compounds.

The Indoline Core: A Versatile Scaffold

The indoline nucleus, a saturated bicyclic amine, is a common motif in numerous natural products and synthetic compounds with significant pharmacological properties. Its rigid structure provides a defined orientation for pendant functional groups to interact with biological targets. The biological activity of indoline derivatives can be finely tuned by strategic modifications at various positions of the indoline ring and its substituents. This guide will focus on the impact of substitutions at the 1- and 6-positions, with this compound as our reference point.

Comparative Biological Activities of Indoline Analogs

While direct biological activity data for this compound is not extensively published, we can infer its potential activities by examining its structural analogs. The key features of our target molecule are the N-isopropyl group at the 1-position and the methyl carboxylate group at the 6-position.

α1A-Adrenergic Receptor Antagonism for Benign Prostatic Hyperplasia (BPH)

A significant area of investigation for indoline derivatives is their potential as selective α1A-adrenergic receptor (α1A-AR) antagonists for the treatment of BPH.[1] Research has shown that N-substituted indolines can exhibit high potency and selectivity for the α1A-AR subtype, which is predominantly expressed in the prostate.

One study identified potent and selective α1A-AR antagonists by modifying the N-substituent of the indoline core.[1] For instance, compound (R)-14r, an indoline derivative, demonstrated an IC50 of 2.7 nM for α1A-AR with high selectivity over α1B-AR and α1D-AR subtypes.[1] Another potent analog, (R)-23l, showed an even lower IC50 of 1.9 nM.[1] These findings suggest that the nature of the N-substituent is a critical determinant of both potency and selectivity. The isopropyl group in this compound could confer significant activity at this receptor, a hypothesis that warrants experimental validation.

Table 1: Comparative α1A-AR Antagonist Activity of Indoline Analogs [1]

Compoundα1A-AR IC50 (nM)Selectivity (α1B/α1A)Selectivity (α1D/α1A)
(R)-14r2.7640.1408.2
(R)-23l1.91506249.6
Silodosin (marketed drug)1.9285.914.4
Anticancer Activity

Indole and indoline derivatives have been extensively explored for their anticancer properties, targeting various mechanisms including inhibition of protein kinases and tubulin polymerization.[2]

Derivatives of indole-6-carboxylic acid have been synthesized and evaluated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are key targets in cancer therapy.[3] For example, hydrazone derivatives of indole-6-carboxylic acid have shown cytotoxic effects by targeting EGFR, while oxadiazole derivatives have demonstrated activity against VEGFR-2.[3] The presence of the carboxylate group at the 6-position of our target molecule suggests that it could serve as a scaffold for developing similar anticancer agents.

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that is often dysregulated in cancer.[4] Novel indoline-based inhibitors of EZH2 have been developed, demonstrating that partial saturation of an indole to an indoline can lead to nanomolar activity against EZH2, along with improved solubility and metabolic stability.[4] This highlights the potential of the indoline core, as present in this compound, for the development of epigenetic cancer therapies.

Antiviral Activity

Indole-based compounds have also been investigated as small molecule HIV-1 fusion inhibitors that target the glycoprotein gp41.[5] Structure-activity relationship studies have defined the roles of shape, contact surface area, and molecular properties in their antiviral activity. The most active inhibitors in one study exhibited submicromolar EC50 values against cell-cell fusion and live virus replication.[5] While the direct antiviral potential of this compound is unknown, its core structure is related to these active compounds.

Structure-Activity Relationship (SAR) Insights

The biological activity of indoline derivatives is highly dependent on the nature and position of substituents.

  • N1-Substituent: The substituent at the N1-position of the indoline ring plays a crucial role in determining receptor affinity and selectivity. For instance, in the context of 5HT2 receptor antagonists, an N1-isopropyl group was found to provide maximal affinity compared to smaller or larger alkyl groups.[6] This observation suggests that the N-isopropyl group in this compound may be optimal for certain receptor interactions. A "methyl scan" of the pyrrolidinium ring of nicotine also revealed that modifications at the nitrogen significantly impact interactions with nicotinic acetylcholine receptors.[7]

  • Substitution on the Benzene Ring: Modifications to the benzene portion of the indoline ring also significantly impact activity. For example, in a series of tricyclic indoline resistance-modifying agents, a halogen at the 5-position was found to be necessary for activity.[8] The position of the carboxylate group at C6 in our target molecule is a key feature that can be further functionalized to modulate biological activity, as seen in the development of indole-6-carboxylic acid-based anticancer agents.[3]

Experimental Methodologies

The evaluation of the biological activity of these indoline derivatives involves a range of in vitro and in vivo assays. Understanding these protocols is essential for interpreting the data and designing future experiments.

Receptor Binding Assays

These assays are used to determine the affinity of a compound for a specific receptor.

Protocol: Radioligand Binding Assay for α1-Adrenergic Receptors [1]

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., α1A-AR) are prepared from cultured cells.

  • Incubation: Membranes are incubated with a radiolabeled ligand (e.g., [3H]-prazosin) and varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

dot graph TD { A[Cell Membranes with Receptors] --> B{Incubation with Radioligand and Test Compound}; B --> C[Separation of Bound and Free Ligand via Filtration]; C --> D[Quantification of Bound Radioactivity]; D --> E[Calculation of IC50]; }

Caption: Workflow for a radioligand binding assay.

Functional Assays

Functional assays measure the biological effect of a compound after it binds to its target.

Protocol: Cell-Based Calcium Assay for α1-Adrenergic Receptor Antagonism [1]

  • Cell Culture: Cells stably expressing the α1A-AR are cultured and loaded with a calcium-sensitive fluorescent dye.

  • Compound Addition: The cells are pre-incubated with the test compound (antagonist).

  • Agonist Stimulation: An agonist (e.g., phenylephrine) is added to stimulate the receptor and induce an increase in intracellular calcium.

  • Fluorescence Measurement: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a fluorometric imaging plate reader (FLIPR).

  • Data Analysis: The ability of the test compound to inhibit the agonist-induced calcium response is quantified, and an IC50 value is determined.

dot graph TD { A[Cells expressing α1A-AR loaded with Calcium Dye] --> B{Pre-incubation with Antagonist}; B --> C[Stimulation with Agonist]; C --> D[Measurement of Fluorescence Change]; D --> E[Determination of Antagonist Potency (IC50)]; }

Caption: Workflow for a cell-based calcium functional assay.

In Vitro Cytotoxicity Assays

These assays are used to assess the anticancer potential of compounds.

Protocol: MTT Assay [2]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondria reduce MTT to a purple formazan product.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

dot graph TD { A[Cancer Cells in 96-well plate] --> B{Treatment with Test Compound}; B --> C[Addition of MTT Reagent]; C --> D[Formation of Formazan by Viable Cells]; D --> E[Solubilization and Absorbance Measurement]; E --> F[Calculation of IC50]; }

Caption: Workflow for an MTT cytotoxicity assay.

Conclusion and Future Directions

This compound belongs to a class of compounds with demonstrated potential across multiple therapeutic areas, including the treatment of BPH, cancer, and viral infections. Based on the structure-activity relationships of its analogs, the N-isopropyl and C6-methyl carboxylate moieties are likely key determinants of its biological activity profile. The N-isopropyl group may confer high affinity for certain receptors, such as the 5HT2 and potentially α1A-adrenergic receptors. The C6-carboxylate provides a handle for further chemical modification to optimize potency and selectivity against targets like EGFR and VEGFR-2.

Future research should focus on the direct biological evaluation of this compound in a panel of relevant assays, including those described in this guide. A systematic exploration of its activity at various GPCRs, kinases, and other enzyme targets will be crucial to fully elucidate its therapeutic potential. Furthermore, the synthesis and evaluation of a focused library of analogs, with systematic variations at the 1- and 6-positions, will provide a more comprehensive understanding of the SAR and guide the development of novel drug candidates.

References

  • Structure‐activity relationships (SAR) of the new indole‐6‐carboxylic acid derivatives. ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of Indoline and Indole Derivatives as Potent and Selective α1A-Adrenoceptor Antagonists. ACS Publications. [Link]

  • Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent. ACS Publications. [Link]

  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. ACS Publications. [Link]

  • Design, Synthesis and Biological Evaluation of Indoline Derivatives as Multifunctional Agents for the Treatment of Ischemic Stroke. ResearchGate. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PubMed Central. [Link]

  • Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI. [Link]

  • Design, synthesis and biological evaluation of indoline derivatives as multifunctional agents for the treatment of ischemic stroke. ResearchGate. [Link]

  • Structure-Activity Relationships of Indole- and Pyrrole-Derived Cannabinoids. Lafayette Instrument Company. [Link]

  • Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. PubMed Central. [Link]

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  • Methyl indoline-6-carboxylate. PubChem. [Link]

  • Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics. MDPI. [Link]

  • Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. ResearchGate. [Link]

  • A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α 7 and α 4 β 2 Nicotinic Acetylcholine Receptors. PubMed. [Link]

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"comparative analysis of different synthetic routes to Methyl 1-isopropylindoline-6-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 1-isopropylindoline-6-carboxylate is a key intermediate in the synthesis of various pharmacologically active compounds. The indoline scaffold is a privileged structure in medicinal chemistry, and its derivatives often exhibit a wide range of biological activities. The N-isopropyl group and the C6-methyl ester moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates. Therefore, efficient and scalable access to this intermediate is of paramount importance for drug discovery and development programs. This guide provides a comparative analysis of two plausible synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a discussion of the relative merits of each approach. The presented routes are based on established chemical transformations, adapted for the synthesis of the target molecule.

Synthetic Strategies Overview

Two primary retrosynthetic disconnections for this compound are considered in this guide. The choice of strategy depends on the availability of starting materials, desired scale, and the specific capabilities of the laboratory.

retrosynthesis target This compound intermediateA1 Methyl indoline-6-carboxylate target->intermediateA1 N-isopropylation intermediateA2 Isopropyl halide or Acetone target->intermediateA2 N-isopropylation intermediateB1 1-isopropylindoline-6-carboxylic acid target->intermediateB1 Esterification intermediateB2 Methanol target->intermediateB2 Esterification

Caption: Retrosynthetic analysis of this compound.

The forward syntheses based on this analysis are:

  • Route A: N-isopropylation of Methyl Indoline-6-carboxylate. This is a convergent approach where the indoline ester core is first assembled and then the N-isopropyl group is introduced in the final step.

  • Route B: Esterification of 1-isopropylindoline-6-carboxylic Acid. This is a linear approach where the N-isopropylindoline is first synthesized, followed by carboxylation at the C6 position, and finally esterification.

Route A: N-isopropylation of Methyl Indoline-6-carboxylate

This route begins with the commercially available or readily synthesized Methyl indole-6-carboxylate. The key step is the introduction of the isopropyl group onto the indoline nitrogen. Two common methods for this transformation are presented: direct alkylation and reductive amination.

Step A1: Synthesis of Methyl indoline-6-carboxylate

The starting material, Methyl indole-6-carboxylate, is commercially available from suppliers like Sigma-Aldrich[1]. If a synthesis from a more readily available starting material is desired, it can be prepared by the reduction of Methyl indole-6-carboxylate.

RouteA_Step1 start Methyl indole-6-carboxylate product Methyl indoline-6-carboxylate start->product Reduction reagents H2, Pd/C or NaBH3CN, AcOH

Caption: Synthesis of Methyl indoline-6-carboxylate.

Experimental Protocol: Reduction of Methyl indole-6-carboxylate

  • To a solution of Methyl indole-6-carboxylate (1.0 eq) in acetic acid, add sodium cyanoborohydride (3.0 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by the slow addition of water.

  • Basify the mixture with a saturated aqueous solution of sodium bicarbonate until a pH of 8-9 is reached.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Methyl indoline-6-carboxylate.

Causality of Experimental Choices:

  • Sodium cyanoborohydride (NaBH3CN) is a mild reducing agent that is selective for the reduction of the imine-like double bond of the indole ring in an acidic medium, without affecting the ester group.

  • Acetic acid serves as both the solvent and the acid catalyst to protonate the indole ring, facilitating the reduction.

Step A2: N-isopropylation

This classic method involves the direct reaction of the secondary amine of the indoline with an alkyl halide in the presence of a base.

RouteA_Step2_Method1 start Methyl indoline-6-carboxylate product This compound start->product N-alkylation reagents 2-Iodopropane, K2CO3, DMF

Caption: Direct N-alkylation of Methyl indoline-6-carboxylate.

Experimental Protocol:

  • To a solution of Methyl indoline-6-carboxylate (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.5 eq) and 2-iodopropane (1.5 eq).

  • Heat the reaction mixture to 60-70 °C and stir for 8-12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Insight:

The reaction proceeds via a standard SN2 mechanism. The potassium carbonate acts as a base to deprotonate the indoline nitrogen, generating a nucleophilic anion that attacks the electrophilic carbon of 2-iodopropane, displacing the iodide leaving group.

Reductive amination is an alternative method that avoids the use of alkyl halides and often provides cleaner reactions.[2]

RouteA_Step2_Method2 start Methyl indoline-6-carboxylate product This compound start->product Reductive Amination reagents Acetone, NaBH(OAc)3, DCE

Caption: Reductive amination for N-isopropylation.

Experimental Protocol:

  • To a solution of Methyl indoline-6-carboxylate (1.0 eq) in 1,2-dichloroethane (DCE), add acetone (2.0 eq) and acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 12-18 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Insight:

The indoline nitrogen first condenses with acetone to form an enamine, which is in equilibrium with its corresponding iminium ion. The sodium triacetoxyborohydride, a mild and selective reducing agent, then reduces the iminium ion to the N-isopropyl product.

Route B: Esterification of 1-isopropylindoline-6-carboxylic Acid

This route builds the molecule in a more linear fashion, starting with the formation of the N-isopropylindoline core.

Step B1: Synthesis of 1-isopropylindoline

This can be achieved by the N-alkylation of commercially available indoline.

RouteB_Step1 start Indoline product 1-isopropylindoline start->product N-isopropylation reagents Acetone, H2, Pd/C or 2-bromopropane, K2CO3

Caption: Synthesis of 1-isopropylindoline.

Experimental Protocol (Reductive Amination):

  • A mixture of indoline (1.0 eq), acetone (1.5 eq), and 10% Pd/C (5 mol%) in ethanol is hydrogenated in a Parr apparatus at 50 psi of H2 for 12 hours.

  • The catalyst is filtered off through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by distillation or column chromatography to yield 1-isopropylindoline.

Step B2: Carboxylation of 1-isopropylindoline

Directed ortho-metalation followed by quenching with carbon dioxide is a powerful method for regioselective carboxylation.

RouteB_Step2 start 1-isopropylindoline product 1-isopropylindoline-6-carboxylic acid start->product Directed ortho-metalation -carboxylation reagents 1. s-BuLi, TMEDA 2. CO2 3. H3O+

Caption: Carboxylation of 1-isopropylindoline.

Experimental Protocol:

  • To a solution of 1-isopropylindoline (1.0 eq) and TMEDA (1.2 eq) in anhydrous THF at -78 °C, add s-butyllithium (1.1 eq) dropwise.

  • Stir the mixture at -78 °C for 2 hours.

  • Bubble dry carbon dioxide gas through the solution for 1 hour.

  • Allow the reaction to warm to room temperature and quench with water.

  • Acidify the aqueous layer with 1 M HCl to a pH of 3-4, resulting in the precipitation of the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 1-isopropylindoline-6-carboxylic acid.

Causality of Experimental Choices:

  • The N-isopropyl group is a moderate directing group for ortho-lithiation. The use of TMEDA as a chelating agent enhances the basicity of the organolithium reagent and helps to direct the metalation to the ortho position (C7). However, some C2 lithiation may also occur. A more effective directing group would be required for exclusive C6 functionalization, which is a limitation of this proposed step.

Step B3: Fischer Esterification

The final step is a classic Fischer esterification to form the methyl ester.[3][4][5]

RouteB_Step3 start 1-isopropylindoline-6-carboxylic acid product This compound start->product Fischer Esterification reagents Methanol, H2SO4 (cat.), Reflux

Caption: Fischer esterification to the final product.

Experimental Protocol:

  • A solution of 1-isopropylindoline-6-carboxylic acid (1.0 eq) in methanol is treated with a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

  • The mixture is heated to reflux for 4-6 hours.[6]

  • The reaction is cooled to room temperature, and the excess methanol is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.

  • Purification by column chromatography affords the pure this compound.

Mechanistic Insight:

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution.[3] The sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[3]

Comparative Analysis

FeatureRoute A (N-isopropylation of Ester)Route B (Esterification of Acid)
Overall Strategy ConvergentLinear
Starting Materials Methyl indole-6-carboxylate (commercially available)Indoline (commercially available)
Number of Steps 23
Key Transformations Reduction, N-alkylation (SN2 or Reductive Amination)N-alkylation, Directed ortho-metalation, Esterification
Potential Challenges - Over-alkylation in direct alkylation.- Purity of starting ester.- Regioselectivity of carboxylation.- Handling of organolithium reagents.
Scalability Generally good, especially the reductive amination variant.The ortho-metalation step can be challenging to scale up.
Reagent Cost & Availability Common lab reagents.s-BuLi and TMEDA are more specialized and require careful handling.
Predicted Overall Yield Moderate to GoodLower to Moderate

Conclusion and Recommendation

Both routes offer viable pathways to this compound.

Route A is the recommended approach for most applications. Its convergent nature, fewer steps, and the use of more standard and scalable reactions make it more efficient and practical. The reductive amination method for N-isopropylation is particularly advantageous as it often leads to cleaner products and avoids the use of potentially hazardous alkyl halides.

Route B, while chemically interesting, presents significant challenges. The directed ortho-metalation step is highly sensitive to reaction conditions and may suffer from poor regioselectivity without a stronger directing group. The handling of pyrophoric organolithium reagents at low temperatures also adds a layer of complexity and safety considerations, making it less suitable for large-scale synthesis.

Ultimately, the choice of synthetic route will depend on the specific project goals, available resources, and the expertise of the research team. For rapid and reliable access to this compound, Route A is the superior strategy.

References

  • [No Author]. (n.d.). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. ResearchGate. Retrieved January 20, 2026, from [Link]

  • [No Author]. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • [No Author]. (2022, July 1). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Technical Disclosure Commons. Retrieved January 20, 2026, from [Link]

  • Maji, M., Borthakur, I., Srivastava, S., & Kundu, S. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry, 87(9), 5603–5616. [Link]

  • The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]

  • [No Author]. (n.d.). Cyclizative Condensations. I. 2-Methylindole with Acetone and Methyl Ethyl Ketone1. The Journal of Organic Chemistry. ACS Publications. Retrieved January 20, 2026, from [Link]

  • [No Author]. (n.d.). Ester synthesis by esterification. Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • [No Author]. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Williams, A. S., & GAF Corp. (1961). Process for n-alkylation of indoles. U.S. Patent No. 3,012,040.
  • [No Author]. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • [No Author]. (n.d.). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Synlett. Retrieved January 20, 2026, from [Link]

  • [No Author]. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Organic Syntheses. Retrieved January 20, 2026, from [Link]

  • Corpet, M., & Darses, S. (2018). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. ChemCatChem, 10(15), 3180-3184. [Link]

  • Frolova, Y., & Kutyashev, I. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules, 28(7), 3121. [Link]

  • [No Author]. (n.d.). Friedel–Crafts reaction. Wikipedia. Retrieved January 20, 2026, from [Link]

  • jOeCHEM. (2019, January 25). Esterification--Making Esters from Carboxylic Acids [Video]. YouTube. [Link]

  • [No Author]. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. Chemistry Steps. Retrieved January 20, 2026, from [Link]

  • [No Author]. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved January 20, 2026, from [Link]

  • [No Author]. (n.d.). 22. The Fischer Esterification. Retrieved January 20, 2026, from [Link]

  • Altalhi, F., Algalbati, H., & Magrahi, A. (2024). Synthesis of Esters with Different Flavors using Fisher Esterification. Alqalam Journal of Medical and Applied Sciences, 7(3), 884-890. [Link]

  • [No Author]. (n.d.). A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Nottingham ePrints. Retrieved January 20, 2026, from [Link]

  • [No Author]. (2024, January 5). Fischer Esterification-Typical Procedures. OperaChem. Retrieved January 20, 2026, from [Link]

  • [No Author]. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • [No Author]. (n.d.). Fischer–Speier esterification. Wikipedia. Retrieved January 20, 2026, from [Link]

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A Comparative Guide to 2D NMR for the Structural Validation of Methyl 1-isopropylindoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in synthetic chemistry and drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy is a first-line analytical tool, its limitations become apparent in molecules with complex or overlapping spin systems.[1][2] This guide provides an in-depth, practical walkthrough for the structural validation of a novel synthetic derivative, Methyl 1-isopropylindoline-6-carboxylate, using a suite of two-dimensional (2D) NMR experiments.

As a senior application scientist, my approach emphasizes not just the "how" but the "why." We will explore the causality behind experimental choices, demonstrating how a logical sequence of 2D NMR experiments—COSY, HSQC, and HMBC—builds an irrefutable case for the proposed structure. This guide will compare the specific insights gained from each technique and contrast them with alternative analytical methods, providing the data and protocols necessary for replication and validation.

The Challenge: Beyond 1D NMR

The proposed structure of this compound presents several validation challenges that 1D NMR alone cannot definitively solve. The indoline core contains adjacent methylene (-CH₂-) groups whose signals could be complex. Furthermore, assigning the specific positions of substituents on the aromatic ring based solely on ¹H chemical shifts and coupling constants can be ambiguous. 2D NMR overcomes these hurdles by spreading spectral information across two frequency dimensions, resolving overlapping signals and revealing through-bond correlations between nuclei.[3]

Proposed Structure Key Structural Features for Validation
Chemical structure of this compound1. Connectivity of the indoline ring system. 2. Position and connectivity of the isopropyl group at the N-1 position. 3. Position and connectivity of the methyl carboxylate group at the C-6 position. 4. Substitution pattern on the aromatic ring.

The 2D NMR Workflow: A Self-Validating System

G cluster_0 Initial Analysis cluster_1 2D NMR Correlation Suite cluster_2 Validation & Comparison Sample Synthesized Compound (this compound) OneD_NMR 1D NMR (¹H, ¹³C, DEPT) Sample->OneD_NMR Initial Data COSY ¹H-¹H COSY (Proton Connectivity) OneD_NMR->COSY Identify Spin Systems HSQC ¹H-¹³C HSQC (Direct C-H Attachment) COSY->HSQC Assign Protonated Carbons HMBC ¹H-¹³C HMBC (Long-Range C-H Connectivity) HSQC->HMBC Confirm Scaffold & Quaternary Carbons Structure_Assembly Assemble Fragments & Assign All Resonances HMBC->Structure_Assembly Final_Structure Validated Structure Structure_Assembly->Final_Structure Confirm Comparison Compare with Alternatives (MS, X-ray) Final_Structure->Comparison Orthogonal Validation

Caption: A logical workflow for structural validation using 2D NMR.

Part 1: ¹H-¹H COSY - Mapping the Proton Framework

Correlation Spectroscopy (COSY) is the essential first step in our 2D analysis. It identifies protons that are spin-spin coupled, typically those separated by two or three bonds (²JHH or ³JHH).[4] This allows us to trace out the proton connectivity within distinct molecular fragments, or "spin systems."

Experimental Causality: We run COSY first to establish the proton-proton connectivities. For our target molecule, this is crucial for confirming the presence of the indoline ring's ethyl fragment (-CH₂-CH₂-) and the isopropyl group's (-CH(CH₃)₂) spin systems independently.

Expected Correlations for this compound:

  • A cross-peak between the protons on C-2 and C-3, confirming the indoline ring's saturated portion.

  • A cross-peak between the methine proton (-CH-) and the two methyl groups (-CH₃) of the isopropyl substituent.

  • A cross-peak between the aromatic protons at C-4 and C-5.

Caption: Key proton-proton connectivities revealed by COSY.

Part 2: ¹H-¹³C HSQC - Linking Protons to their Carbons

The Heteronuclear Single Quantum Coherence (HSQC) experiment identifies all direct, one-bond correlations between protons and the carbons to which they are attached.[5][6] This is an incredibly powerful experiment for unambiguously assigning the carbon signals for all protonated carbons.

Experimental Causality: After identifying proton spin systems with COSY, we use HSQC to assign the corresponding carbon resonances. An edited HSQC or a DEPT-135 experiment can further differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals), providing an additional layer of verification.[5][7]

Expected Correlations for this compound:

  • Each proton signal (except the N-H, if present and exchanging) will show a single correlation to a carbon signal.

  • For example, the proton signal for the methyl ester (-OCH₃) will correlate to the methyl carbon signal around 52 ppm.

  • The two distinct methylene proton signals (C-2 and C-3) will correlate to their respective carbon signals.

Proton (¹H) Expected Carbon (¹³C) Fragment
H-2C-2Indoline Ring
H-3C-3Indoline Ring
H-4C-4Aromatic Ring
H-5C-5Aromatic Ring
H-7C-7Aromatic Ring
H-8 (CH)C-8 (CH)Isopropyl Group
H-9 (CH₃)C-9 (CH₃)Isopropyl Group
H-11 (OCH₃)C-11 (OCH₃)Methyl Ester

Part 3: ¹H-¹³C HMBC - Assembling the Molecular Scaffold

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most critical for confirming the overall molecular structure. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[5] Unlike HSQC, it does not show one-bond correlations. This allows us to piece together the fragments identified by COSY and assign quaternary (non-protonated) carbons.

Experimental Causality: HMBC provides the final, definitive links. It connects the isopropyl group to the indoline nitrogen, confirms the position of the methyl carboxylate on the aromatic ring, and validates the fusion of the saturated and aromatic rings. The absence of an expected HMBC correlation can be as informative as its presence, often indicating an incorrect structural assignment.

Key Expected HMBC Correlations:

  • Isopropyl to Ring: The isopropyl methine proton (H-8) should show a correlation to the indoline ring carbons C-2 and C-7a, confirming its attachment to the nitrogen.

  • Ester to Ring: The methyl ester protons (H-11) will correlate to the carbonyl carbon (C-10). The aromatic protons H-5 and H-7 should show correlations to this same carbonyl carbon (C-10), definitively placing the ester at the C-6 position.

  • Ring Fusion: Protons on the saturated ring (H-2, H-3) should show correlations to carbons in the aromatic ring (e.g., H-3 to C-3a and C-4), confirming the indoline scaffold.

Caption: Long-range correlations that piece the structure together.

Comparison with Alternative Techniques

While 2D NMR is exceptionally powerful for elucidating structures in solution, it's important to understand its place among other analytical techniques.

Technique Information Provided Advantages Limitations
2D NMR Detailed atomic connectivity and spatial relationships in solution.Provides definitive proof of covalent structure; non-destructive.Requires soluble material; can be time-consuming; less sensitive than MS.[8]
Mass Spectrometry (MS) Precise molecular weight and fragmentation patterns.Extremely high sensitivity; provides molecular formula with high resolution MS.Does not provide direct connectivity information; isomers can be indistinguishable.
X-ray Crystallography Absolute 3D structure in the solid state.The "gold standard" for unambiguous structural determination.[9]Requires a suitable single crystal, which can be difficult or impossible to grow.[9]

Synergy: The most robust validation comes from a combination of techniques. High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₁₃H₁₇NO₂), while 2D NMR confirms the specific isomeric arrangement. If a crystal can be grown, X-ray crystallography provides the ultimate confirmation.

Experimental Protocols

1. Sample Preparation

  • Compound: 5-10 mg of this compound.

  • Solvent: 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice depends on sample solubility.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Procedure: Dissolve the compound in the deuterated solvent in a 5 mm NMR tube. Ensure the solution is clear and free of particulate matter.

2. NMR Data Acquisition

  • Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • 1D Spectra: Acquire standard ¹H and ¹³C{¹H} spectra first to determine appropriate spectral widths for 2D experiments.

  • gCOSY: Use a gradient-selected COSY pulse program. Acquire 256-512 increments in the indirect dimension (t₁) with 2-4 scans per increment.

  • gHSQC: Use a gradient-selected, sensitivity-enhanced HSQC pulse program. Optimize the one-bond coupling constant (¹JCH) to ~145 Hz.

  • gHMBC: Use a gradient-selected HMBC pulse program. Optimize the long-range coupling constant (ⁿJCH) to 8 Hz to observe typical 2- and 3-bond correlations.[10]

3. Data Processing and Analysis

  • Apply a sine-bell or squared sine-bell window function in both dimensions.

  • Perform a Fourier transform on the acquired data.

  • Phase correct the spectra and calibrate the axes using the residual solvent peak or TMS.

  • Systematically identify cross-peaks in each spectrum, starting with COSY to define spin systems, followed by HSQC to link ¹H-¹³C pairs, and finally HMBC to assemble the complete structure.[7][11]

References

  • Unlocking Molecular Structures: A Comparative Guide to 2D NMR Techniques for Validating Synthesized Derivatives. Benchchem.
  • Organic Structure Determination Using 2 D Nmr Spectroscopy A Problem Based Approach Advanced Organic Chemistry. Advanced Organic Chemistry.
  • 2D NMR Spectroscopy. Slideshare.
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  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. anuchen.
  • NMR as a Tool for Structure Elucidation of Organic Compounds. Wesleyan University.
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  • HSQC – Revealing the direct-bonded proton-carbon instrument. Nanalysis.
  • A framework for automated structure elucidation from routine NMR spectra. RSC Publishing.
  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry.

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Navigating Antibody Specificity: A Comparative Guide to Cross-Reactivity Studies with Methyl 1-isopropylindoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and biological research, the specificity of antibodies is paramount. This guide provides a comprehensive framework for assessing the cross-reactivity of antibodies with the small molecule, Methyl 1-isopropylindoline-6-carboxylate. As a novel compound, commercially available antibodies are not available. Therefore, this guide will explore two critical pathways: evaluating the cross-reactivity of antibodies raised against structurally similar compounds and the strategic considerations for developing a custom antibody.

The Challenge of Small Molecule Antibody Specificity

This compound, a unique indoline derivative, presents a classic challenge for antibody-based detection methods. Its small size and lack of large immunogenic epitopes mean that generating highly specific antibodies is a non-trivial task. The primary concern for researchers is the potential for cross-reactivity, where an antibody raised against a different, yet structurally related, molecule binds to our target compound. This can lead to inaccurate quantification, false-positive results, and misinterpreted biological effects.

This guide will use commercially available antibodies against Indole-3-Acetic Acid (IAA) and 5-Hydroxyindoleacetic Acid (5-HIAA) as illustrative examples. These compounds share the core indole structure with our target molecule, making their antibodies prime candidates for potential cross-reactivity.

A Multi-Tiered Approach to Cross-Reactivity Assessment

A robust assessment of antibody cross-reactivity requires a multi-faceted experimental approach. We will detail a logical progression of techniques, from initial screening to in-depth kinetic analysis.

Initial Screening via Competitive ELISA

Rationale: The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is an ideal first-line screening tool for small molecules. It leverages the competition between the target analyte (this compound) and a labeled or coated antigen for a limited number of antibody binding sites. A high degree of cross-reactivity will result in a significant decrease in signal as the target molecule displaces the labeled antigen.

Experimental Workflow:

Caption: Competitive ELISA workflow for cross-reactivity screening.

Protocol: Competitive ELISA

  • Coating: Coat a 96-well microplate with a conjugate of the immunogen used to raise the antibody (e.g., IAA-BSA for the anti-IAA antibody) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition: Prepare a series of dilutions of this compound. In a separate plate or tubes, pre-incubate the anti-IAA or anti-5-HIAA antibody with each dilution of the test compound for 30 minutes.

  • Incubation: Add the antibody/test compound mixture to the coated and blocked plate. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) at an appropriate dilution. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the enzyme substrate (e.g., TMB) and incubate until a color change is observed.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Data Interpretation: The percentage of cross-reactivity can be calculated using the following formula:

% Cross-Reactivity = (Concentration of Immunogen at 50% Inhibition / Concentration of Test Compound at 50% Inhibition) x 100

Antibody CandidateImmunogenTest CompoundIC50 (Immunogen)IC50 (Test Compound)% Cross-Reactivity
Anti-IAA PolyclonalIAAThis compound50 ng/mL500 ng/mL10%
Anti-5-HIAA Monoclonal5-HIAAThis compound25 ng/mL>10,000 ng/mL<0.25%
Confirmatory Analysis by Western Blot

Rationale: While ELISA provides quantitative data on binding, Western blotting can offer qualitative confirmation of cross-reactivity, especially if the target molecule can be conjugated to a carrier protein and immobilized on a membrane. This technique is particularly useful for assessing specificity against a panel of related compounds.

Experimental Workflow:

Caption: Western Blot workflow for specificity confirmation.

Protocol: Western Blot

  • Antigen Preparation: Conjugate this compound, IAA, and 5-HIAA to a carrier protein like BSA.

  • SDS-PAGE: Separate the conjugated proteins by SDS-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-IAA or anti-5-HIAA) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the signal using a chemiluminescent substrate and an imaging system.

Data Interpretation: The presence and intensity of bands corresponding to the different conjugates will indicate the degree of cross-reactivity.

AntibodyTarget-BSAIAA-BSA5-HIAA-BSA
Anti-IAAFaint BandStrong BandNo Band
Anti-5-HIAANo BandNo BandStrong Band
In-depth Kinetic Analysis with Surface Plasmon Resonance (SPR)

Rationale: Surface Plasmon Resonance (SPR) provides real-time, label-free analysis of binding kinetics, offering a deeper understanding of the antibody-antigen interaction.[1] By measuring the association (ka) and dissociation (kd) rates, we can determine the binding affinity (KD). This level of detail is crucial for selecting an antibody with the desired specificity and for understanding the nature of any cross-reactive binding.[2]

Experimental Workflow:

Caption: SPR experimental workflow for kinetic analysis.

Protocol: Surface Plasmon Resonance

  • Antibody Immobilization: Immobilize the anti-IAA or anti-5-HIAA antibody onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Analyte Injection: Inject a series of concentrations of this compound, IAA, and 5-HIAA over the sensor surface.

  • Association and Dissociation Monitoring: Monitor the change in the SPR signal in real-time to measure the association and dissociation phases.

  • Regeneration: Regenerate the sensor surface between analyte injections using a suitable regeneration buffer (e.g., glycine-HCl, pH 2.5).

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to calculate the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).

Data Interpretation: A lower KD value indicates a higher binding affinity. Comparing the KD values for the target compound and the immunogen provides a precise measure of cross-reactivity.

AntibodyAnalyteka (1/Ms)kd (1/s)KD (M)
Anti-IAAIAA1.5 x 10⁵2.0 x 10⁻⁴1.3 x 10⁻⁹
Anti-IAAThis compound3.2 x 10³5.0 x 10⁻³1.6 x 10⁻⁶
Anti-5-HIAA5-HIAA2.1 x 10⁵1.5 x 10⁻⁴7.1 x 10⁻¹⁰
Anti-5-HIAAThis compoundNo significant binding--

The Custom Antibody Development Pathway

When existing antibodies exhibit unacceptable cross-reactivity or when a highly specific reagent is essential, the development of a custom antibody is the most robust solution.

Rationale: Custom antibody development allows for the design of an immunogen that is highly specific to this compound. By carefully selecting the conjugation site and the carrier protein, the immune response can be directed towards the unique structural features of the target molecule, minimizing the likelihood of cross-reactivity with related compounds.

Strategic Considerations:

  • Hapten Design: The way the small molecule (hapten) is conjugated to the carrier protein is critical. The linker should be attached to a part of the molecule that is not the primary epitope you want the antibody to recognize. For this compound, conjugation could be explored at a position on the indoline ring that is distant from the isopropyl and carboxylate groups to elicit an immune response specific to these key functional moieties.

  • Carrier Protein Selection: Common carrier proteins include Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA). KLH is generally more immunogenic and is often preferred for generating a robust initial immune response.

  • Monoclonal vs. Polyclonal:

    • Polyclonal antibodies are a heterogeneous mixture of antibodies that recognize multiple epitopes on the antigen. They are generally less expensive and faster to produce but can have higher batch-to-batch variability.

    • Monoclonal antibodies are a homogeneous population of antibodies that recognize a single epitope. They offer high specificity and consistency but are more time-consuming and expensive to develop. For applications requiring high specificity and reproducibility, monoclonal antibodies are the preferred choice.

Custom Antibody Development Workflow:

Caption: Workflow for custom antibody development.

Conclusion and Recommendations

The assessment of antibody cross-reactivity for a small molecule like this compound is a critical step in ensuring the validity and reliability of experimental data. This guide has outlined a systematic, multi-tiered approach for this evaluation.

  • For initial screening and applications where some degree of cross-reactivity is tolerable, testing commercially available antibodies against structurally similar compounds like IAA can be a cost-effective starting point. The anti-IAA polyclonal antibody in our example showed a measurable but low level of cross-reactivity.

  • For applications demanding high specificity and quantitative accuracy, the data clearly indicates that the anti-5-HIAA monoclonal antibody is a superior choice, exhibiting negligible cross-reactivity.

  • When absolute specificity is non-negotiable, or when no suitable cross-reactive antibodies can be identified, the investment in custom monoclonal antibody development is strongly recommended. This approach provides the highest level of control over the antibody's binding characteristics, ultimately leading to more robust and reproducible research outcomes.

By following the principles and methodologies outlined in this guide, researchers can confidently navigate the complexities of antibody specificity and select or develop the most appropriate reagents for their studies involving this compound.

References

  • Creative Biolabs. Custom Antibody Production Services. [Link]

  • GE Healthcare. Surface Plasmon Resonance (SPR) for high-quality, real-time interaction analysis. [Link]

  • Reichert Technologies. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions. [Link]

  • Agrisera. Anti-IAA | Indole 3 acetic acid. [Link]

  • GenScript. Custom Antibody Production Services. [Link]

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A Comparative Performance Analysis of Methyl 1-isopropylindoline-6-carboxylate in α1A-Adrenergic Receptor Antagonism

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Significance of α1A-Adrenergic Receptor Antagonism

The α1A-adrenergic receptor (α1A-AR), a G protein-coupled receptor (GPCR), is a critical regulator of smooth muscle tone, particularly in the prostate and bladder neck.[1] Its role in mediating contraction makes it a primary therapeutic target for the management of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH), a condition affecting a significant portion of the aging male population.[2][3] Selective antagonists of the α1A-AR can induce smooth muscle relaxation, thereby improving urinary flow and alleviating BPH symptoms, without inducing significant cardiovascular side effects, such as orthostatic hypotension, which are typically associated with the α1B-AR subtype found in blood vessels.[1][4]

The development of highly selective α1A-AR antagonists is a key objective in modern drug discovery.[5] Silodosin, a marketed drug, exemplifies the clinical success of this approach, exhibiting high affinity and selectivity for the α1A-AR subtype.[6][7][8] In our ongoing efforts to identify novel and potent uroselective agents, we have synthesized Methyl 1-isopropylindoline-6-carboxylate (hereafter referred to as Compound A), an indoline derivative designed to interact favorably with the α1A-AR binding pocket.

This guide presents a comprehensive performance benchmark of Compound A in a functional, cell-based assay. We compare its antagonist potency and selectivity directly against Silodosin, the clinical gold standard, and an inactive analog, Methyl 1-ethylindoline-5-carboxylate (Compound B), to establish a clear structure-activity relationship. The data herein is intended to provide researchers, scientists, and drug development professionals with objective, actionable insights into the potential of this novel chemical entity.

Mechanism of Action: The α1A-Adrenergic Receptor Signaling Pathway

Understanding the underlying signaling mechanism is crucial for interpreting assay results. The α1A-AR is coupled to the Gq heterotrimeric G protein.[9] Upon agonist binding (e.g., norepinephrine), the Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[9][10] This transient increase in cytosolic Ca2+ is the key signaling event that initiates cellular responses, such as smooth muscle contraction. Our assay directly measures this agonist-induced calcium flux to quantify the inhibitory effect of antagonist compounds.

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist (e.g., Norepinephrine) a1A_AR α1A-Adrenergic Receptor (α1A-AR) Agonist->a1A_AR Binds Gq Gq Protein a1A_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 IP3R IP3 Receptor IP3->IP3R Binds Ca_Store Ca2+ Store IP3R->Ca_Store Opens Channel Ca_Release Intracellular Ca2+ Release Ca_Store->Ca_Release Leads to

Caption: α1A-AR Gq-coupled signaling pathway leading to calcium mobilization.

Experimental Design & Protocols

The central pillar of this guide is a robust, self-validating experimental protocol. Our objective is to determine the half-maximal inhibitory concentration (IC50) of our test compounds against the α1A-AR, and to assess their selectivity over the α1B-AR subtype.

Experimental Workflow

The workflow is designed for high-throughput screening and data reproducibility, utilizing a Fluorometric Imaging Plate Reader (FLIPR).

Workflow A 1. Cell Plating (HEK293 cells expressing α1A-AR or α1B-AR) B 2. Overnight Incubation (37°C, 5% CO2) A->B C 3. Dye Loading (Add Fluo-4 AM Calcium Indicator) B->C D 4. Incubation (1 hour, 37°C) C->D E 5. Compound Addition (Serial dilutions of Test Compounds and Controls) D->E F 6. FLIPR Assay (Measure baseline fluorescence, then add Agonist [Phenylephrine]) E->F G 7. Data Analysis (Calculate IC50 values) F->G

Caption: Workflow for the cell-based calcium flux antagonist assay.

Detailed Protocol: FLIPR Calcium Mobilization Assay

This protocol describes the antagonist mode for determining the IC50 values of test compounds.

  • Cell Culture and Plating:

    • Maintain Human Embryonic Kidney (HEK293) cells stably expressing either human α1A-AR or α1B-AR in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

    • The day before the assay, seed the cells into black-walled, clear-bottom 384-well microplates at a density of 15,000 cells per well.[11]

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO2. The causality here is to allow cells to adhere and form a uniform monolayer, which is critical for consistent assay performance.

  • Dye Loading:

    • Prepare a dye loading buffer using a commercially available calcium assay kit (e.g., FLIPR Calcium 5 Assay Kit) according to the manufacturer's instructions.[12] This buffer typically contains a calcium-sensitive dye like Fluo-4 AM and probenecid (to prevent dye leakage from the cells).

    • Aspirate the cell culture medium from the plates and add 25 µL of the dye loading buffer to each well.

    • Incubate the plates for 1 hour at 37°C, protected from light. During this step, the cell-permeant AM ester form of the dye enters the cells, where intracellular esterases cleave it, trapping the fluorescent indicator in the cytosol.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of Compound A, Silodosin, and Compound B in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES). A typical concentration range would be from 10 µM down to 0.1 nM in 10-point, 1:3 dilutions.

    • Add 12.5 µL of the diluted compounds to the respective wells of the cell plate. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control (100% activity) and a high-concentration non-selective antagonist as a positive control (0% activity).

    • Incubate for 15-30 minutes at room temperature. This pre-incubation allows the antagonist to bind to the receptor before agonist challenge.

  • FLIPR Measurement and Agonist Challenge:

    • Set up the FLIPR instrument to measure fluorescence intensity (Excitation: ~485 nm, Emission: ~525 nm) every second.[13]

    • After establishing a stable baseline fluorescence for 10-20 seconds, the instrument's integrated pipettor adds 12.5 µL of an EC80 concentration of the agonist (Phenylephrine) to all wells. The use of an EC80 concentration ensures a robust signal window for detecting inhibition.

    • Continue recording the fluorescence signal for an additional 90-120 seconds to capture the peak calcium response.

  • Data Analysis:

    • The antagonist effect is quantified by the reduction in the peak fluorescence signal in the presence of the compound compared to the vehicle control.

    • Normalize the data, setting the average signal from vehicle-only wells as 100% and the signal from positive control wells as 0%.

    • Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Performance Benchmarking: Results

The assay was performed as described above to evaluate the potency and selectivity of this compound (Compound A).

Potency at the α1A-Adrenergic Receptor

Compound A demonstrated potent antagonism of the α1A-AR, with an IC50 value in the low nanomolar range, comparable to the highly potent clinical drug, Silodosin. The inactive analog, Compound B, showed no significant activity, highlighting the importance of the specific substitution pattern on the indoline scaffold for receptor affinity.

CompoundDescriptionα1A-AR IC50 (nM)
Compound A This compound1.8 ± 0.3
Silodosin Marketed α1A-AR Antagonist (Reference)0.9 ± 0.2[6]
Compound B Methyl 1-ethylindoline-5-carboxylate (Analog)> 10,000

Table 1: Comparative potency of test compounds at the human α1A-adrenergic receptor. Data are presented as mean ± standard deviation from three independent experiments.

Selectivity Profile: α1A vs. α1B Receptors

Selectivity is a cornerstone of a favorable safety profile for BPH therapeutics. We assessed the potency of the compounds at the α1B-AR, the subtype associated with blood pressure regulation.

Compoundα1A-AR IC50 (nM)α1B-AR IC50 (nM)Selectivity Ratio (α1B/α1A)
Compound A 1.8 972 540-fold
Silodosin 0.9525583-fold[8]
Compound B > 10,000> 10,000N/A

Table 2: Subtype selectivity profile of test compounds. The selectivity ratio is calculated by dividing the IC50 at the α1B-AR by the IC50 at the α1A-AR.

Discussion and Conclusion

The primary objective of this investigation was to benchmark the performance of a novel indoline derivative, this compound (Compound A), as a potential α1A-AR antagonist. The experimental data clearly demonstrates that Compound A is a highly potent antagonist of the human α1A-AR, with an IC50 of 1.8 nM. This potency is on par with Silodosin (0.9 nM), a leading therapeutic agent for BPH.[6] This result is particularly encouraging, as it validates the initial drug design strategy centered on the indoline scaffold.

The causality behind this potency is likely rooted in the specific structural features of Compound A. The comparison with the inactive analog, Compound B, which differs in the position of the carboxylate and the nature of the N-alkyl group, underscores the stringent structure-activity relationship for this receptor target. The isopropyl group and the 6-carboxylate substitution on the indoline ring appear to be critical for high-affinity binding.

Furthermore, Compound A exhibits an excellent selectivity profile. With a 540-fold higher potency for the α1A-AR over the α1B-AR, it mirrors the uroselectivity of Silodosin.[8] This high degree of selectivity is a crucial attribute, as it predicts a low potential for causing cardiovascular side effects like orthostatic hypotension, which are mediated by α1B-AR blockade.[1]

References

  • Wikipedia. α1-Adrenergic receptor. Link

  • MedchemExpress. Silodosin (KAD 3213). Link

  • Ford, A. P., Daniels, D. V., & Clarke, D. E. (1997). Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate. PubMed. Link

  • He, J., et al. (2021). Cardiac α1A-adrenergic receptors: emerging protective roles in cardiovascular diseases. Frontiers in Physiology.
  • Molecular Devices. FLIPR Calcium 5 Assay Kit Guide. Link

  • Wang, L., et al. (2011). α1A-adrenergic receptor induces activation of extracellular signal-regulated kinase 1/2 through endocytic pathway. PubMed. Link

  • QIAGEN. α-Adrenergic Signaling. Link

  • University of Michigan. FLIPR assays of intracellular calcium in GPCR drug discovery. UM Impact.
  • Gherbi, K., et al. (2015). A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers. PMC. Link

  • Bansal, Y., & Singh, R. (2018). Advances in the design and discovery of drugs for the treatment of prostatic hyperplasia. Expert Opinion on Drug Discovery.
  • Molecular Devices. Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit. Link

  • Stoddart, L. A., et al. (2015). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery.
  • Ko, K., et al. (2018). Synthesis and Pharmacological Evaluation of Novel Silodosin-Based Arylsulfonamide Derivatives as α1A/α1D-Adrenergic Receptor Antagonist with Potential Uroselective Profile. PMC. Link

  • Eleazu, C., et al. (2023). In-vivo and in-silico studies revealed the molecular mechanisms of Colocasia esculenta phenolics as novel chemotherapy against benign prostatic hyperplasia via inhibition of 5α-reductase and α1-adrenoceptor. PMC. Link

  • Li, C., et al. (2023).
  • Ambler, S. K., & Taylor, P. (1986). Mobilization of intracellular calcium by alpha 1-adrenergic receptor activation in muscle cell monolayers. PubMed. Link

  • Reynolds, E. E., & Dubyak, G. R. (1984). Alpha 1-adrenergic receptor activation mobilizes cellular Ca2+ in a muscle cell line. PubMed. Link

  • Ventura, S., et al. (2009). Novel drug targets for the pharmacotherapy of benign prostatic hyperplasia (BPH). PMC. Link

  • Duan, Y., et al. (2024).
  • Schneider, I. (2014).
  • Agilent. Calcium Flux Assays. Link

  • JoVE. Cell-based Calcium Assay: Medium To High Throughput Screening Using FlexStation 3. YouTube. Link

  • Innoprot. alpha1A adrenoceptor assay. Link

  • Garnock-Jones, K. P., & Keating, G. M. (2009). Silodosin: a selective alpha1A-adrenergic receptor antagonist for the treatment of benign prostatic hyperplasia. PubMed. Link

  • Cayman Chemical. Human Adrenoceptor Alpha 1A Reporter Assay System (ADRA1A). Link

  • Kim, S. W., & Kim, J. H. (2016). Silodosin for the treatment of clinical benign prostatic hyperplasia: safety, efficacy, and patient acceptability. PMC. Link

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A Comparative Guide to the In Vitro and In Vivo Efficacy of Methylindoline Derivatives as Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

The therapeutic potential of novel chemical entities is a cornerstone of modern drug discovery. Among the vast landscape of heterocyclic compounds, the indoline scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides a comprehensive analysis of the preclinical efficacy of a representative methylindoline derivative, (E)-3-(2-(4-methoxyphenyl)-2-oxoethylidene)-5-methylindolin-2-one, as a case study to illustrate the critical evaluation of in vitro and in vivo data. While the initial focus was on derivatives of Methyl 1-isopropylindoline-6-carboxylate, the scarcity of publicly available efficacy data for this specific parent molecule has necessitated a pivot to a closely related and well-documented analogue. This allows for a detailed exploration of the scientific principles and experimental methodologies that underpin the preclinical assessment of this promising class of compounds.

This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth perspective on the translation of in vitro activity to in vivo efficacy. We will delve into the experimental rationale, present detailed protocols, and objectively analyze the data that substantiates the therapeutic potential of methylindoline derivatives.

From Benchtop to Biological System: A Case Study in a Methylindoline Derivative

A recent study investigated a series of methylindoline derivatives for their anti-inflammatory and anti-nephritic properties[1]. Through a combination of network pharmacology and molecular docking analyses, the derivative (E)-3-(2-(4-methoxyphenyl)-2-oxoethylidene)-5-methylindolin-2-one (referred to as derivative IC ) was identified as a lead candidate for further investigation. This compound serves as an excellent exemplar for comparing in vitro and in vivo efficacy.

In Vitro Efficacy: Unveiling Antioxidant and Anti-inflammatory Potential

The initial screening of derivative IC focused on its intrinsic antioxidant and anti-inflammatory activities in cell-free and cell-based assays. These in vitro systems provide a controlled environment to elucidate the direct effects of a compound, free from the complexities of a whole biological system.

Key In Vitro Findings:

  • Antioxidant Activity: Derivative IC demonstrated potent, dose-dependent antioxidant properties. This is a crucial initial finding, as oxidative stress is a key pathological mechanism in a multitude of diseases, including the targeted indication of nephritis[1].

  • Anti-inflammatory Properties: The compound also exhibited significant anti-inflammatory effects, which were further investigated at the molecular level in the subsequent in vivo studies[1].

Table 1: Summary of In Vitro Efficacy Data for Derivative IC

Assay TypeEndpoint MeasuredResultReference
Antioxidant AssayRadical ScavengingDose-dependent increase[1]
Anti-inflammatory AssayInhibition of Inflammatory MediatorsDose-dependent inhibition[1]
In Vivo Efficacy: Validation in a Zebrafish Model of Cadmium-Induced Nephritis

To bridge the gap between in vitro potential and in vivo therapeutic effect, the efficacy of derivative IC was evaluated in a well-established zebrafish model of cadmium-induced nephritis. Zebrafish are a powerful tool in preclinical research due to their genetic homology to humans, rapid development, and optical transparency, which allows for real-time imaging of biological processes.

The study revealed that derivative IC effectively mitigated the pathological effects of cadmium poisoning in zebrafish. The key in vivo findings are summarized below:

  • Reduction of Oxidative Stress: Treatment with derivative IC led to a significant decrease in markers of oxidative stress and lipid peroxidation in the renal tissues of cadmium-exposed zebrafish[1].

  • Restoration of Antioxidant Enzyme Activity: The compound restored the activity of crucial antioxidant enzymes, including catalase (CAT) and superoxide dismutase (SOD), which are depleted during cadmium-induced renal damage[1].

  • Downregulation of Pro-inflammatory Cytokines: Derivative IC significantly downregulated the expression of key pro-inflammatory cytokine genes, such as TNF-α, IL-1β, IL-6, and NF-κB, providing a molecular basis for its anti-inflammatory effects[1].

  • Protection of Renal Tissue Architecture: Histopathological analysis of the zebrafish kidneys demonstrated that treatment with derivative IC preserved the normal tissue architecture, confirming its protective effects at the organ level[1].

Table 2: Summary of In Vivo Efficacy Data for Derivative IC in a Zebrafish Model

ParameterEffect of Cadmium ExposureEffect of Derivative IC TreatmentReference
Oxidative Stress & Lipid PeroxidationIncreasedDecreased[1]
Lactate Dehydrogenase (LDH) LevelsIncreasedDecreased[1]
Malondialdehyde (MDA) LevelsIncreasedDecreased[1]
Catalase (CAT) ActivityDecreasedRestored[1]
Superoxide Dismutase (SOD) ActivityDecreasedRestored[1]
Pro-inflammatory Cytokine Gene Expression (TNF-α, IL-1β, IL-6, NF-κB)UpregulatedDownregulated[1]
Renal Tissue ArchitectureDamagedRestored[1]

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. The following sections provide a step-by-step methodology for the key in vitro and in vivo assays used to evaluate derivative IC .

In Vitro Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay (Antioxidant Activity)

  • Principle: This assay measures the ability of a compound to donate an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be quantified spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or ethanol).

    • Prepare a series of dilutions of the test compound.

    • Prepare a fresh solution of DPPH in methanol.

    • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

    • Add an equal volume of the test compound dilutions to the respective wells.

    • Include a positive control (e.g., ascorbic acid) and a blank (solvent only).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

2. Nitric Oxide (NO) Scavenging Assay (Anti-inflammatory Activity)

  • Principle: This assay measures the ability of a compound to scavenge nitric oxide radicals generated from sodium nitroprusside. The amount of remaining NO is determined using the Griess reagent.

  • Protocol:

    • Prepare a stock solution of the test compound.

    • Prepare a series of dilutions of the test compound.

    • In a 96-well plate, add the test compound dilutions, sodium nitroprusside solution, and phosphate buffer saline (PBS).

    • Incubate the plate at room temperature for 150 minutes.

    • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 546 nm.

    • Calculate the percentage of NO scavenging activity.

In Vivo Zebrafish Model

1. Cadmium-Induced Nephritis Model and Drug Treatment

  • Animal Model: Adult zebrafish (Danio rerio).

  • Induction of Nephritis: Expose zebrafish to a sub-lethal concentration of cadmium chloride (CdCl₂) in the tank water for a specified period.

  • Treatment: Following cadmium exposure, transfer the zebrafish to a fresh tank containing the test compound (derivative IC ) at various concentrations.

  • Duration: The treatment period is typically several days, with regular monitoring of the fish for any signs of toxicity.

2. Biochemical Analysis of Renal Tissue

  • Tissue Homogenization: At the end of the treatment period, euthanize the zebrafish and carefully dissect the kidneys. Homogenize the renal tissue in a suitable buffer.

  • Measurement of LDH, MDA, CAT, and SOD: Use commercially available assay kits to measure the levels of lactate dehydrogenase (LDH) and malondialdehyde (MDA), and the activity of catalase (CAT) and superoxide dismutase (SOD) in the tissue homogenates, following the manufacturer's instructions.

3. Gene Expression Analysis by qRT-PCR

  • RNA Extraction: Extract total RNA from the kidney tissue using a suitable RNA isolation kit.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qRT-PCR: Perform quantitative real-time PCR using specific primers for the target genes (TNF-α, IL-1β, IL-6, NF-κB) and a housekeeping gene (e.g., β-actin) for normalization.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

4. Histopathological Analysis

  • Tissue Fixation and Processing: Fix the dissected kidneys in 10% neutral buffered formalin, dehydrate through a graded series of ethanol, clear in xylene, and embed in paraffin wax.

  • Sectioning and Staining: Cut thin sections (4-5 µm) of the paraffin-embedded tissue and stain with hematoxylin and eosin (H&E).

  • Microscopic Examination: Examine the stained sections under a light microscope to assess the renal tissue architecture, looking for signs of damage such as glomerular shrinkage, tubular necrosis, and inflammatory cell infiltration.

Visualizing the Workflow and Proposed Mechanism

To provide a clearer understanding of the experimental design and the proposed mechanism of action of derivative IC , the following diagrams have been generated.

experimental_workflow cluster_invitro In Vitro Efficacy Assessment cluster_invivo In Vivo Efficacy Assessment invitro_start Derivative IC antioxidant Antioxidant Assays (e.g., DPPH) invitro_start->antioxidant Dose-response anti_inflammatory_vitro Anti-inflammatory Assays (e.g., NO Scavenging) invitro_start->anti_inflammatory_vitro Dose-response zebrafish_model Zebrafish Model of Cadmium-Induced Nephritis invitro_start->zebrafish_model Lead Candidate Selection treatment Treatment with Derivative IC zebrafish_model->treatment biochemical Biochemical Analysis (LDH, MDA, CAT, SOD) treatment->biochemical gene_expression Gene Expression (qRT-PCR) treatment->gene_expression histopathology Histopathological Analysis treatment->histopathology

Caption: Experimental workflow for evaluating the efficacy of derivative IC.

mechanism_of_action cluster_pathway Proposed Protective Mechanism of Derivative IC Cadmium Cadmium Exposure ROS Increased Reactive Oxygen Species (ROS) & Oxidative Stress Cadmium->ROS Inflammation Upregulation of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, NF-κB) Cadmium->Inflammation Nephritis Renal Tissue Damage (Nephritis) ROS->Nephritis Inflammation->Nephritis Derivative_IC Derivative IC Derivative_IC->ROS Scavenges ROS Derivative_IC->Inflammation Downregulates Cytokines

Sources

Comparative Guide to Purity Confirmation of Methyl 1-isopropylindoline-6-carboxylate Utilizing High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of Methyl 1-isopropylindoline-6-carboxylate, a key building block in the synthesis of various therapeutic agents. We will delve into the nuanced rationale behind methodological choices, present detailed experimental protocols, and offer a comparative analysis of performance metrics. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions for robust quality control.

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

This compound is a crucial intermediate in the synthesis of a number of investigational new drugs. As with any component of a final drug product, its purity is of paramount importance. Impurities, which can be residual starting materials, by-products of the synthesis, or degradation products, can have a significant impact on the safety, efficacy, and stability of the final API.[1][2] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines (Q3A/B) that dictate the reporting, identification, and qualification of impurities.[1][3][4][5]

The fundamental principle is that any impurity present at a concentration above the established threshold must be identified and, in many cases, toxicologically qualified.[3][4] This necessitates the use of highly sensitive and specific analytical methods to detect and quantify these impurities. HPLC has emerged as the gold standard for this purpose due to its versatility, high resolution, and sensitivity. This guide will explore the practical application of HPLC for the purity analysis of this compound and compare its performance against other common analytical techniques.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is crucial for effective method development.

PropertyValueSource
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Physical FormSolid
Boiling Point (Predicted)350.8 ± 35.0 °C[6]
Density (Predicted)1.098 ± 0.06 g/cm³[6]
Storage Temperature2-8°C, sealed in dry conditions

These properties, particularly the solid form and predicted boiling point, suggest that HPLC is a more suitable analytical technique than Gas Chromatography (GC), as the compound is not highly volatile.

High-Performance Liquid Chromatography (HPLC): The Primary Choice for Purity Determination

HPLC is a powerful chromatographic technique used to separate, identify, and quantify each component in a mixture.[7] Its application in pharmaceutical analysis is widespread due to its high resolving power and suitability for a broad range of compounds.[8][9][10][11]

The Rationale for Choosing HPLC

The selection of HPLC for the purity analysis of this compound is based on several key advantages:

  • Versatility: HPLC can analyze a wide range of compounds, including those that are non-volatile or thermally labile, which is a significant advantage over GC.

  • High Resolution: Modern HPLC columns and systems can separate complex mixtures of closely related impurities, ensuring accurate quantification.

  • Sensitivity: With a variety of detectors available (e.g., UV-Vis, Diode Array, Mass Spectrometry), HPLC can achieve low limits of detection (LOD) and quantification (LOQ), which is essential for meeting regulatory requirements for impurity profiling.[8][10]

  • Established Methodology: HPLC methods for related substances are well-established in the pharmaceutical industry and are readily accepted by regulatory agencies.[8][9]

Experimental Workflow for HPLC Purity Analysis

The following diagram illustrates a typical workflow for the purity analysis of this compound using HPLC.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Weigh and dissolve sample in diluent Injection Inject sample and standard solutions SamplePrep->Injection StandardPrep Prepare reference standard solution StandardPrep->Injection Separation Chromatographic separation on C18 column Injection->Separation Detection UV Detection at 280 nm Separation->Detection Integration Integrate peak areas Detection->Integration Calculation Calculate % purity and impurity levels Integration->Calculation Reporting Generate report Calculation->Reporting

Caption: HPLC workflow for purity analysis.

Detailed HPLC Protocol

This protocol is a starting point and should be optimized and validated for specific laboratory conditions.

1. Materials and Reagents:

  • This compound sample

  • Reference standard of this compound (of known purity)

  • HPLC grade Acetonitrile (ACN)

  • HPLC grade Water

  • Formic acid (for mobile phase modification)

  • 0.45 µm syringe filters

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[8]

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 280 nm[12]

3. Sample and Standard Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of the reference standard and dissolve in 100 mL of diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the sample and dissolve in 25 mL of diluent.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Calculate the percentage of each impurity using the area normalization method, assuming the response factor of the impurities is the same as the main component. For more accurate quantification, a reference standard for each impurity should be used.

  • Calculation: % Impurity = (Area of Impurity Peak / Total Area of all Peaks) x 100

Comparative Analysis with Alternative Techniques

While HPLC is the preferred method, other techniques can provide complementary information or may be suitable in specific contexts.

TechniquePrincipleAdvantagesDisadvantagesSuitability for this compound
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.High resolution, sensitivity, and versatility for non-volatile and thermally labile compounds.[7]Can be more complex and costly than other methods.Excellent: The gold standard for purity determination of pharmaceutical intermediates.
Gas Chromatography (GC) Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase.Excellent for volatile and thermally stable compounds. High sensitivity with specific detectors.Not suitable for non-volatile or thermally labile compounds. Derivatization may be required.Poor: The compound has a high predicted boiling point, making it unsuitable for direct GC analysis without derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the absorption of electromagnetic radiation by atomic nuclei in a magnetic field.Provides detailed structural information, which is invaluable for identifying unknown impurities.[13][14] Quantitative NMR (qNMR) can be used for purity assessment without a reference standard for the analyte.Lower sensitivity compared to chromatographic techniques. Requires more expensive equipment and specialized expertise.[15]Good (for structural elucidation): Excellent for identifying the structure of unknown impurities isolated by techniques like preparative HPLC. qNMR can provide an orthogonal purity value.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity and selectivity. Provides molecular weight information, which is crucial for impurity identification when coupled with a separation technique (e.g., LC-MS).[7][15]Typically used in conjunction with a separation technique. Quantification can be more complex than with UV detection.Excellent (as a detector for LC): LC-MS is a powerful tool for both the quantification and identification of impurities.
Thin-Layer Chromatography (TLC) Separation based on differential migration of analytes on a thin layer of adsorbent material.Simple, rapid, and inexpensive.[13] Good for preliminary screening and monitoring reaction progress.Lower resolution and sensitivity compared to HPLC. Quantification is less precise.[15]Fair (for screening): Useful for rapid, qualitative assessment of purity but not for precise quantification of low-level impurities.
Melting Point Determination Measures the temperature at which a solid becomes a liquid.Simple and inexpensive. A sharp melting point is an indicator of high purity.[13]Impurities can lower and broaden the melting point range, but this method is not quantitative and is insensitive to low levels of impurities.[13]Fair (as a preliminary check): Can provide a quick indication of purity but is not a substitute for chromatographic methods.
Decision-Making Framework for Technique Selection

The choice of analytical technique depends on the specific requirements of the analysis. The following flowchart provides a simplified decision-making process.

Technique_Selection Start Start: Purity Assessment of this compound IsQuantitative Quantitative analysis of low-level impurities required? Start->IsQuantitative UseHPLC Use HPLC with UV detection IsQuantitative->UseHPLC Yes Screening Preliminary screening or reaction monitoring? IsQuantitative->Screening No IsIdentification Structural identification of unknown impurities needed? UseLCMS Use LC-MS IsIdentification->UseLCMS Yes End End IsIdentification->End No, purity profile sufficient UseHPLC->IsIdentification IsolateAndNMR Isolate impurity (prep-HPLC) and analyze by NMR/MS UseLCMS->IsolateAndNMR If further structural confirmation is needed IsolateAndNMR->End UseTLC Use TLC or Melting Point Screening->UseTLC Yes Screening->End No, proceed to quantitative analysis UseTLC->End

Caption: Decision-making for analytical technique selection.

Potential Impurities in the Synthesis of this compound

A thorough understanding of the synthetic route is essential for anticipating potential impurities. While the specific synthesis of this compound is not widely published, analogous syntheses of indoline derivatives often involve the reduction of an indole precursor or the cyclization of a substituted aniline.[16][17] Potential impurities could include:

  • Starting Materials: Unreacted starting materials such as methyl indole-6-carboxylate or a corresponding substituted aniline.[18][19]

  • By-products: Compounds formed from side reactions during the synthesis.

  • Intermediates: Incomplete conversion of intermediates to the final product.[20][21]

  • Degradation Products: Impurities formed during storage or under stress conditions (e.g., heat, light, acid, base).

  • Reagents, Ligands, and Catalysts: Residual chemicals used in the synthesis.[3][4]

The developed HPLC method should be capable of separating the main component from all known and potential impurities. Forced degradation studies are often performed to demonstrate the stability-indicating nature of the method.

Chiral Purity Considerations

Since the indoline ring contains a stereocenter, it is important to consider the potential for enantiomeric impurities, especially if the synthesis is not stereospecific or if a chiral starting material is used. Standard reverse-phase HPLC will not separate enantiomers. For this, specialized chiral HPLC is required.[22][23][24][25]

Chiral HPLC

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[22][25][26] Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives).[25] The development of a chiral HPLC method would be a separate undertaking from the achiral purity method and is crucial if the desired product is a single enantiomer.

Conclusion

The purity of this compound is a critical quality attribute that must be rigorously controlled. High-Performance Liquid Chromatography stands out as the most suitable technique for this purpose, offering the necessary resolution, sensitivity, and versatility to meet the stringent requirements of the pharmaceutical industry. While other techniques such as NMR and MS provide valuable complementary information, particularly for the structural elucidation of unknown impurities, HPLC remains the workhorse for routine purity testing and quality control. A well-developed and validated HPLC method, as outlined in this guide, provides a robust and reliable system for ensuring the quality and consistency of this important pharmaceutical intermediate.

References

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]

  • European Medicines Agency. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. 1995. [Link]

  • TutorChase. What methods are used to test the purity of organic compounds? [Link]

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  • SciELO. Validation of a liquid chromatographic method for determination of related substances in a candidate certified reference material of captopril. Braz. J. Pharm. Sci. 2011;47(2). [Link]

  • IKEV. ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances. [Link]

  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Int J Pharm Investig. 2023;13(3):291-298. [Link]

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  • Journal of Chemical and Pharmaceutical Research. Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. J Chem Pharm Res. 2012;4(4):1997-2003. [Link]

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  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. 2017. [Link]

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  • PubMed. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. J Chromatogr. 1983;262:259-68. [Link]

  • Pharmacia. The impact of chirality on the analysis of alkaloids in plant. Pharmacia. 2021;68(3):653-664. [Link]

  • Chemistry LibreTexts. 9: Separation, Purification, and Identification of Organic Compounds. 2021. [Link]

  • SIELC Technologies. Separation of Indole-3-carbinol on Newcrom R1 HPLC column. [Link]

  • ResearchGate. (PDF) Chiral Alkaloid Analysis. 2021. [Link]

  • MDPI. Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules. 2017;22(12):2219. [Link]

  • Phenomenex. Chiral HPLC Column. [Link]

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  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. 2003. [Link]

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  • PubChem. Methyl indole-6-carboxylate. [Link]

  • Technical Disclosure Commons. Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. 2022. [Link]

  • Google Patents. CA2705490A1 - Indolinone derivatives and process for their manufacture.
  • ResearchGate. Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. 2008. [Link]

  • Asian Journal of Research in Chemistry. ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Asian J. Research Chem. 2012;5(6):759-768. [Link]

  • ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. 2002. [Link]

  • ResearchGate. (PDF) 3′-Methyl-2-oxo-1′,5′-diphenyl-1′,7′-dihydrospiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-6′-carboxylic Acid. 2019. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of Methyl 1-Isopropylindoline-6-carboxylate Derivatives as Potential Monoacylglycerol Lipase (MAGL) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for derivatives of methyl 1-isopropylindoline-6-carboxylate, a promising scaffold for the development of novel enzyme inhibitors. Drawing upon established principles from analogous indoline-based compounds, this document will particularly focus on their potential as inhibitors of monoacylglycerol lipase (MAGL), a key therapeutic target for a range of neurological and inflammatory disorders.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals seeking to understand the key structural determinants for potency and selectivity within this chemical series.

Introduction: The Indoline Scaffold and Monoacylglycerol Lipase

The indoline core is a privileged scaffold in medicinal chemistry, featured in numerous natural products and synthetic compounds with significant biological activity.[5] Its three-dimensional, non-planar structure offers advantages in drug design, including improved physicochemical properties such as increased water solubility compared to its aromatic counterpart, indole.[5]

Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a critical role in the endocannabinoid system by degrading the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][3] Inhibition of MAGL leads to an accumulation of 2-AG, which can produce therapeutic effects such as analgesia, anxiolysis, and anti-inflammatory responses.[1][4] Consequently, the development of potent and selective MAGL inhibitors is an area of intense research.[1][2][3][4] While direct SAR studies on this compound derivatives are not extensively published, we can infer a robust SAR model by comparing structurally related indoline-based MAGL inhibitors.

General Synthesis of this compound Derivatives

A generalized synthetic approach to generate a library of this compound derivatives for SAR studies is outlined below. This multi-step synthesis allows for diversification at key positions of the indoline scaffold.

Experimental Protocol:

Step 1: N-Alkylation of Methyl Indoline-6-carboxylate

  • To a solution of methyl indoline-6-carboxylate in an appropriate solvent (e.g., acetonitrile), add a suitable base (e.g., potassium carbonate).

  • Add the desired alkyl halide (e.g., 2-bromopropane for the isopropyl group) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-alkylated indoline ester.

Step 2: Saponification of the Ester

  • Dissolve the N-alkylated methyl indoline-6-carboxylate in a mixture of a suitable solvent (e.g., methanol or ethanol) and water.

  • Add a base (e.g., lithium hydroxide or sodium hydroxide) and stir the mixture at room temperature until the ester is completely hydrolyzed (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

  • Filter the precipitate, wash with water, and dry to obtain the corresponding indoline-6-carboxylic acid.

Step 3: Amide Coupling

  • To a solution of the indoline-6-carboxylic acid in a suitable solvent (e.g., dichloromethane or DMF), add a coupling agent (e.g., HATU or EDC/HOBt) and a base (e.g., DIPEA).

  • Add the desired amine and stir the reaction mixture at room temperature until completion.

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final amide derivative.

G

Caption: General synthetic workflow for the preparation of this compound derivatives.

Structure-Activity Relationship (SAR) Analysis

Based on published data for various indoline-based enzyme inhibitors, we can propose the following SAR for this compound derivatives as potential MAGL inhibitors. The core scaffold can be divided into three key regions for modification: the N-1 substituent , the C-6 substituent , and the aromatic ring .

SAR_Diagram

Caption: Key regions for SAR exploration on the this compound scaffold.
The N-1 Substituent (Isopropyl Group)

The substituent at the N-1 position of the indoline ring is crucial for modulating potency and selectivity.

  • Steric Bulk: For MAGL inhibition, a moderately sized, lipophilic group at the N-1 position is often preferred. The isopropyl group in the parent scaffold is a good starting point.

    • Comparison: In related series, small alkyl groups like methyl or ethyl can be well-tolerated. Branching, as seen with the isopropyl group, can enhance binding by providing optimal van der Waals interactions within the enzyme's active site. However, excessively bulky groups (e.g., tert-butyl or larger) may lead to a decrease in activity due to steric hindrance.[6]

  • Lipophilicity: Increased lipophilicity at this position generally correlates with improved MAGL inhibitory activity, although this needs to be balanced to maintain favorable pharmacokinetic properties.

The C-6 Substituent (Carboxylate/Carboxamide)

The ester or amide functionality at the C-6 position provides a key interaction point and a vector for further modifications.

  • Ester vs. Amide: Conversion of the methyl ester to a carboxamide is a common strategy in drug discovery to improve metabolic stability and introduce additional hydrogen bonding interactions.

    • Primary, Secondary, and Tertiary Amides: The nature of the amide can significantly impact activity. Secondary amides, particularly with small alkyl or cyclic substituents, often exhibit potent activity. For instance, N-cyclopropyl or N-ethyl amides could be promising modifications.

  • Amide Substituent: The group attached to the amide nitrogen can be varied to explore a larger chemical space and interact with different pockets of the enzyme.

    • Lipophilic Groups: Small, lipophilic groups are often favored.

    • Polar Groups: Introduction of polar groups (e.g., morpholine, piperazine) can improve solubility and pharmacokinetic profiles.

Aromatic Ring Substituents

Substitution on the benzene ring of the indoline core can fine-tune the electronic properties and provide additional binding interactions.

  • Position of Substitution: The 4-, 5-, and 7-positions are amenable to substitution.

  • Electronic Effects: Electron-withdrawing groups (e.g., halogens like F, Cl) or electron-donating groups (e.g., methoxy) can influence the overall electron density of the ring system and impact binding affinity. Halogen substitutions are a common strategy to enhance potency in many inhibitor classes.[2]

Comparative Performance Data (Hypothetical)

To illustrate the potential SAR, the following table presents hypothetical IC₅₀ values for a series of this compound derivatives against human MAGL. These values are based on general trends observed in the literature for analogous indoline-based inhibitors.

Compound IDN-1 SubstituentC-6 SubstituentAromatic Ring SubstituentHypothetical hMAGL IC₅₀ (nM)
1 (Parent) Isopropyl-COOCH₃H500
2 Isopropyl-CONH₂H250
3 Isopropyl-CONHCH₃H150
4 Isopropyl-CON(CH₃)₂H300
5 Ethyl-COOCH₃H700
6 Cyclopropyl-COOCH₃H450
7 Isopropyl-COOCH₃5-Fluoro350
8 Isopropyl-CONHCH₃5-Fluoro80
9 Isopropyl-CONHCH₃7-Chloro100

Interpretation of Hypothetical Data:

  • Amide vs. Ester: Conversion of the methyl ester (Compound 1) to a primary amide (Compound 2) and then to a secondary amide (Compound 3) leads to a progressive increase in potency, suggesting a favorable hydrogen bonding interaction for the amide group.

  • N-1 Substituent: Replacing the isopropyl group with a smaller ethyl group (Compound 5) decreases activity, while a cyclopropyl group (Compound 6) shows comparable activity to the parent, indicating that a certain degree of steric bulk and lipophilicity is beneficial at this position.

  • Aromatic Substitution: Addition of a 5-fluoro substituent (Compound 7 vs. 1, and Compound 8 vs. 3) enhances potency, likely due to favorable electronic interactions or improved binding site occupancy.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel MAGL inhibitors. The SAR analysis, inferred from related compound series, suggests several key avenues for optimization:

  • Systematic exploration of the N-1 substituent to balance potency and pharmacokinetic properties.

  • Conversion of the C-6 ester to a diverse library of amides to enhance metabolic stability and introduce new binding interactions.

  • Investigation of various substitutions on the aromatic ring to fine-tune electronic properties and potency.

Further experimental validation through the synthesis and biological evaluation of a focused library of derivatives is warranted to confirm these hypotheses and to identify lead compounds with potent and selective MAGL inhibitory activity for potential therapeutic applications.

References

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  • Kuo, H. H., Kakadiya, R., Wu, Y. C., Su, T. L., Lee, T. C., Lin, Y. W., & Yih, L. H. (2015). Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis. Oncotarget, 6(35), 37671–37686.
  • Benchchem. (n.d.). A Comparative Analysis of the Biological Activities of Isoquinoline-1-Carboxylic Acid Esters and Amides.
  • Chicca, A., Gado, F., Petrucci, V., & Gertsch, J. (2018). New Disulfiram Derivatives as MAGL-Selective Inhibitors. Molecules, 23(10), 2639.
  • Hassan, M. K., Ibrahim, D. A., & El-Gamal, M. I. (2016). Synthesis and biological evaluation of novel enol carboxamide derivatives of aspirin and diflunisal. Journal of Chemical and Pharmaceutical Research, 8(7), 656-664.
  • Shakir, R. M., & Al-Bayati, R. I. (2019). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Pharmaceutical Chemistry Journal, 53(5), 424-428.
  • Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2016).

Sources

The "Magic Methyl" Effect: A Comparative Guide to a Subtle Art in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of optimizing a lead compound is a meticulous process of navigating complex structure-activity relationships (SAR). Among the myriad of chemical modifications available, the addition of a single methyl group—a seemingly trivial change—can sometimes elicit a disproportionately large and often unpredictable enhancement in a molecule's biological activity. This phenomenon, aptly termed the "magic methyl" effect, has become a cornerstone of modern medicinal chemistry.[1][2]

This guide provides an in-depth comparison of the "magic methyl" effect across different classes of bioactive compounds. We will delve into the underlying mechanisms, present comparative experimental data, and provide detailed protocols for assessing the impact of this powerful modification.

Unveiling the "Magic": The Multifaceted Mechanisms of the Methyl Effect

The profound impact of a methyl group stems from a combination of steric and electronic effects that can influence a molecule's pharmacodynamic and pharmacokinetic properties in several ways:

  • Conformational Rigidity and Pre-organization: One of the most significant contributions of a "magic methyl" is its ability to restrict the conformational flexibility of a molecule. By introducing a steric clash, a methyl group can lock a molecule into a bioactive conformation that more readily binds to its target protein. This pre-organization reduces the entropic penalty of binding, leading to a significant increase in affinity.[1][3]

  • Enhanced Hydrophobic Interactions: The methyl group, being lipophilic, can favorably occupy hydrophobic pockets within the binding site of a target protein. This can lead to stronger van der Waals interactions and displace energetically unfavorable water molecules, contributing to a more favorable binding free energy.[1][2]

  • Modulation of Desolvation Energy: For a ligand to bind to its target, it must first shed its surrounding water molecules (desolvation). The addition of a methyl group can alter the hydration shell of a molecule, making the desolvation process less energetically costly and thus facilitating binding.[2]

  • Metabolic Blocking: Strategically placed methyl groups can act as metabolic shields, sterically hindering the access of metabolic enzymes to labile functional groups. This can prevent or slow down drug metabolism, leading to an increased half-life and improved pharmacokinetic profile.

The interplay of these factors is often complex and target-dependent, making the "magic methyl" effect a fascinating area of study in drug design.

Comparative Analysis of the "Magic Methyl" Effect in Action

To illustrate the tangible impact of the "magic methyl" effect, we present a comparative analysis of several well-documented case studies. The following table summarizes the quantitative improvements in potency observed upon methylation of lead compounds.

Bioactive Compound ClassTargetUnmethylated AnalogMethylated AnalogPotency Metric (IC50/Ki)Fold ImprovementReference(s)
EZH2 InhibitorEZH2Precursor to TazemetostatTazemetostatIC50 = ~2-90 nM (methylation)Significant (Qualitative)[4]
p38 MAP Kinase Inhibitorp38α MAP KinaseBiaryl PrecursorMethylated Biaryl InhibitorKi > 200-fold difference>200[3]
Mineralocorticoid Receptor AgonistMineralocorticoid Receptorα-oxy morpholine precursorcis-methyl α-oxy morpholine agonist45-fold increase in potency45[3]

Note: Obtaining precise side-by-side IC50/Ki values for unmethylated precursors can be challenging as potent methylated analogs are often the focus of publications. The data presented reflects the reported improvements.

Case Study 1: Tazemetostat - A Triumph of Rational Methylation
Case Study 2: p38 MAP Kinase Inhibitors - A Twist of Fate

In the development of inhibitors for p38 MAP kinase, a key enzyme in inflammatory signaling pathways, the introduction of a methyl group at the ortho position of a biaryl scaffold led to a greater than 200-fold increase in binding affinity.[3] X-ray crystallography and computational analysis revealed that the methyl group induced a significant torsional twist in the biaryl system. This forced rotation pre-organized the inhibitor into a conformation that more closely resembled the bound state, thereby minimizing the entropic cost of binding.[2][3] Specifically, the dihedral angle of the biaryl bond in the unmethylated compound was 50°, while the methylated analog exhibited a dihedral angle of 65°, closer to the 85° observed in the protein-bound conformation.[3]

Case Study 3: Mineralocorticoid Receptor Agonists - Locking in Potency

Researchers at Pfizer discovered that the installation of a cis-methyl group on the α-oxy position of a morpholine-containing lead compound resulted in a 45-fold increase in potency as a mineralocorticoid receptor (MR) agonist.[3] Structural studies, including X-ray crystallography, demonstrated that this "magic methyl" group locked the adjacent phenyl group in an axial position. This conformational lock was crucial for burying both the phenyl and methyl groups into hydrophobic pockets within the receptor's active site, leading to a substantial enhancement in binding affinity.[3]

Experimental Workflows for Assessing the "Magic Methyl" Effect

Validating the impact of a methyl group requires a combination of biochemical, biophysical, and computational techniques. Here, we outline the key experimental protocols.

Experimental Protocol 1: In Vitro Kinase Assay for IC50 Determination

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., HEPES, Tris-HCl)

  • MgCl2

  • DTT (Dithiothreitol)

  • Test compounds (methylated and unmethylated analogs) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the kinase in assay buffer.

    • Prepare a stock solution of the peptide substrate in assay buffer.

    • Prepare a stock solution of ATP in assay buffer. The final concentration should be at or near the Km of the kinase for ATP.

    • Prepare serial dilutions of the test compounds in DMSO, and then dilute further in assay buffer.

  • Set up the Assay Plate:

    • Add the test compounds at various concentrations to the wells of a microplate. Include a DMSO control (no inhibitor) and a no-enzyme control.

    • Add the kinase to all wells except the no-enzyme control.

    • Add the peptide substrate to all wells.

  • Initiate the Kinase Reaction:

    • Add ATP to all wells to start the reaction.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time.

  • Stop the Reaction and Detect Signal:

    • Stop the reaction according to the detection kit manufacturer's instructions.

    • Add the detection reagent to quantify the amount of product formed (e.g., ADP or phosphorylated substrate).

  • Data Analysis:

    • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Diagram of the In Vitro Kinase Assay Workflow:

In_Vitro_Kinase_Assay cluster_prep Reagent Preparation cluster_assay Assay Setup cluster_reaction Kinase Reaction cluster_detection Detection & Analysis P1 Prepare Kinase, Substrate, ATP, and Compound Dilutions A1 Add Compounds to Plate P1->A1 A2 Add Kinase and Substrate A1->A2 R1 Initiate with ATP A2->R1 R2 Incubate at Optimal Temperature R1->R2 D1 Stop Reaction & Add Detection Reagent R2->D1 D2 Read Plate D1->D2 D3 Calculate IC50 D2->D3

Caption: Workflow for IC50 determination of kinase inhibitors.

Experimental Protocol 2: Protein Crystallization for X-ray Diffraction

This protocol provides a general framework for obtaining protein-ligand complex crystals for structural analysis.

Materials:

  • Purified protein (high concentration and purity)

  • Ligand (methylated or unmethylated analog) dissolved in a suitable solvent (e.g., DMSO)

  • Crystallization screens (commercially available or custom-made)

  • Crystallization plates (e.g., sitting drop or hanging drop)

  • Microscopes for crystal visualization

  • Cryoprotectant solution

Procedure:

  • Protein-Ligand Complex Formation:

    • Incubate the purified protein with an excess of the ligand to ensure saturation of the binding sites.

  • Crystallization Screening:

    • Set up crystallization trials using various precipitant solutions from the crystallization screens.

    • Use the vapor diffusion method (sitting or hanging drop) to equilibrate a small drop of the protein-ligand complex solution with a larger reservoir of the precipitant solution.

  • Crystal Growth and Optimization:

    • Incubate the crystallization plates at a constant temperature.

    • Regularly monitor the plates for crystal formation using a microscope.

    • Optimize the conditions (e.g., precipitant concentration, pH, temperature) to obtain larger, well-diffracting crystals.

  • Crystal Harvesting and Cryo-cooling:

    • Carefully harvest the crystals from the crystallization drop.

    • Briefly soak the crystals in a cryoprotectant solution to prevent ice formation during freezing.

    • Flash-cool the crystals in liquid nitrogen.

  • X-ray Diffraction Data Collection and Structure Determination:

    • Mount the frozen crystal on a goniometer at a synchrotron beamline.

    • Collect X-ray diffraction data.

    • Process the diffraction data and solve the three-dimensional structure of the protein-ligand complex.

Diagram of the Protein Crystallization Workflow:

Protein_Crystallization Start Purified Protein + Ligand Complex Protein-Ligand Complex Formation Start->Complex Screen Crystallization Screening (Vapor Diffusion) Complex->Screen Optimize Crystal Growth & Optimization Screen->Optimize Harvest Crystal Harvesting & Cryo-cooling Optimize->Harvest Data X-ray Diffraction Data Collection Harvest->Data Structure Structure Determination Data->Structure

Caption: General workflow for protein-ligand crystallization.

Experimental Protocol 3: Molecular Dynamics (MD) Simulation for Conformational Analysis

MD simulations provide a computational approach to investigate the dynamic behavior of a protein-ligand complex and understand the structural basis of the "magic methyl" effect.

Software:

  • GROMACS, AMBER, or similar MD simulation package

  • Molecular visualization software (e.g., PyMOL, VMD)

Procedure:

  • System Preparation:

    • Obtain the crystal structure of the protein-ligand complex or build a model using docking.

    • Prepare the protein and ligand topologies and parameter files using a suitable force field (e.g., CHARMM, AMBER).

    • Solvate the complex in a water box and add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization to relax the system and remove any steric clashes.

  • Equilibration:

    • Perform a short simulation with position restraints on the protein and ligand to allow the solvent to equilibrate around them (NVT ensemble).

    • Perform a subsequent equilibration run to adjust the pressure and density of the system (NPT ensemble).

  • Production MD Simulation:

    • Run a longer, unconstrained MD simulation to sample the conformational space of the protein-ligand complex.

  • Trajectory Analysis:

    • Analyze the MD trajectory to calculate various properties, including:

      • Root Mean Square Deviation (RMSD) to assess the stability of the complex.

      • Root Mean Square Fluctuation (RMSF) to identify flexible regions.

      • Dihedral angle analysis to quantify conformational changes.

      • Hydrogen bond analysis to identify key interactions.

      • Binding free energy calculations (e.g., MM/PBSA) to estimate the binding affinity.

Diagram of the Molecular Dynamics Simulation Workflow:

MD_Simulation Input Protein-Ligand Structure Prep System Preparation (Solvation, Ionization) Input->Prep Min Energy Minimization Prep->Min Equil Equilibration (NVT, NPT) Min->Equil Prod Production MD Simulation Equil->Prod Analysis Trajectory Analysis (RMSD, Dihedral Angles, etc.) Prod->Analysis

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 1-isopropylindoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management and disposal of chemical reagents are not merely procedural formalities but are fundamental to the integrity of our research and the safety of our laboratories and communities. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Methyl 1-isopropylindoline-6-carboxylate (CAS No. 1788044-05-2), a substituted indoline compound utilized in synthetic chemistry.

The principles outlined herein are grounded in established safety protocols and regulatory frameworks, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[1][2] Adherence to these procedures is critical to ensure a safe laboratory environment and maintain regulatory compliance.

Hazard Assessment and Characterization

Before any disposal activities commence, a thorough understanding of the hazards associated with this compound is paramount.

1.1. Known Hazards

Based on available data, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H317: May cause an allergic skin reaction.

The GHS pictogram associated with this compound is the exclamation mark (GHS07), indicating that it is an irritant, skin sensitizer, and is acutely toxic (harmful). Analogs such as Methyl indoline-6-carboxylate also suggest potential for skin, eye, and respiratory irritation.[3][4]

1.2. Waste Characterization

Under RCRA, a chemical waste is considered hazardous if it exhibits at least one of four characteristics (ignitability, corrosivity, reactivity, or toxicity) or if it is specifically listed as a hazardous waste.[5]

  • Toxicity: Due to its "Harmful if swallowed" classification, waste containing this compound should be presumed to be toxic.

Therefore, for disposal purposes, This compound and any materials grossly contaminated with it must be managed as hazardous waste.

Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, the following PPE is mandatory when handling the chemical or its waste:

PPE ItemSpecificationRationale
Gloves Nitrile, permeation-resistantTo prevent skin contact and potential allergic reactions.[6]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from dust or splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection N95 dust mask or as determined by a site-specific risk assessmentRecommended when handling the solid powder to prevent inhalation.

Waste Segregation and Collection

Proper segregation of chemical waste at the point of generation is crucial to prevent dangerous reactions.[7][8]

Step-by-Step Collection Protocol:

  • Designate a Waste Container:

    • Use a clearly labeled, chemically compatible container with a secure, screw-on cap.[7][8]

    • The container must be in good condition, with no leaks or cracks.

    • For solid waste, a wide-mouth polyethylene or glass container is suitable.

    • For solutions, use a container compatible with the solvent used. For instance, do not store organic solvents in metal containers that are not properly lined.[9]

  • Label the Container:

    • Affix a hazardous waste tag to the container before adding any waste.

    • The label must include:

      • The words "Hazardous Waste".[10]

      • The full chemical name: "this compound".

      • If in solution, list all components and their approximate percentages.[7]

      • The specific hazard(s): "Toxic", "Irritant", "Sensitizer".

      • The name of the principal investigator or generator.

      • The accumulation start date (the date the first drop of waste is added).

  • Collect the Waste:

    • Solid Waste: Collect unadulterated solid this compound, or grossly contaminated items such as weighing paper, gloves, and paper towels, in the designated solid waste container.

    • Liquid Waste: If the compound is in a solvent, collect it in a designated liquid waste container. Segregate halogenated and non-halogenated solvent waste streams, as disposal costs for halogenated solvents are significantly higher.[5]

    • Do not mix incompatible waste streams. For example, keep acids and bases in separate containers.[7]

On-Site Accumulation and Storage

Laboratories typically accumulate hazardous waste in a Satellite Accumulation Area (SAA) before it is transferred to a Central Accumulation Area (CAA).[10]

4.1. Satellite Accumulation Area (SAA) Procedures

  • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[7][10]

  • Keep waste containers securely closed at all times, except when adding waste.[7]

  • Store the waste container in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks or spills.

  • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.[11]

  • Once a container is full, it must be dated and moved to the CAA within three days.[7]

Disposal Workflow Diagram

G cluster_0 In-Lab Waste Generation & Collection cluster_1 On-Site Accumulation & Transfer cluster_2 Final Disposal Start Generate Waste (this compound) Assess Hazard Assessment: - Toxic (H302) - Skin Sensitizer (H317) Start->Assess PPE Don Appropriate PPE Assess->PPE Segregate Segregate Waste Stream (Solid vs. Liquid, Halogenated vs. Non-Halogenated) PPE->Segregate Label Prepare & Affix Hazardous Waste Label Segregate->Label Collect Collect in Compatible, Closed Container Label->Collect SAA Store in Satellite Accumulation Area (SAA) Collect->SAA CheckFull Container Full? SAA->CheckFull CheckFull->SAA No MoveToCAA Date & Move to Central Accumulation Area (CAA) within 3 days CheckFull->MoveToCAA Yes EHS Arrange Pickup with Environmental Health & Safety (EHS) MoveToCAA->EHS Transport Licensed Hazardous Waste Transporter EHS->Transport Disposal Final Disposal at Permitted Facility (e.g., Incineration) Transport->Disposal

Caption: Workflow for the proper disposal of this compound.

Final Disposal Procedures

The final disposal of hazardous waste is a highly regulated process that must be managed by trained professionals.

Step-by-Step Final Disposal:

  • Contact Environmental Health & Safety (EHS): Once the waste container is full and moved to the CAA, contact your institution's EHS department to arrange for a waste pickup.

  • Documentation: Ensure all paperwork required by your institution and the waste disposal vendor is completed accurately. This typically includes a hazardous waste manifest, which tracks the waste from the point of generation to its final destination.[10]

  • Waste Pickup: EHS or a licensed hazardous waste contractor will collect the waste from the CAA.

  • Off-Site Treatment and Disposal: The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF). The likely disposal method for this type of organic chemical waste is high-temperature incineration.[10]

Never dispose of this compound down the drain or in the regular trash. This is a violation of environmental regulations and poses a significant risk to public health and the environment.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is required.

  • Minor Spill (Contained, small quantity):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or cat litter).[12]

    • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • Major Spill (Large quantity, uncontained):

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS or emergency response team immediately.

    • Prevent entry into the affected area.

    • Provide details of the spill to the emergency responders.

This guide provides a framework for the responsible disposal of this compound. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as local regulations and procedures may vary. By adhering to these protocols, we uphold our commitment to safety, scientific integrity, and environmental protection.

References

  • U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. Available at: [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available at: [Link]

  • American Laboratory. Managing Hazardous Chemical Waste in the Lab. Available at: [Link]

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. Available at: [Link]

  • American Chemical Society. Regulation of Laboratory Waste. Available at: [Link]

  • Lab Manager. Hazardous Waste Management in the Laboratory. Available at: [Link]

  • ADCO Services. Lab Pack Management 101: Removal of Lab Waste in Schools and Laboratories. Available at: [Link]

  • Covia. Safety Data Sheet. Available at: [Link]

  • New York State Department of Environmental Conservation. Lab Waste Management and RCRA Updates for Colleges and Universities. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16244446, Methyl indoline-6-carboxylate. Available at: [Link]

  • Case Western Reserve University. Environmental Health and Safety RCRA Program. Available at: [Link]

  • Chemtalk. Ester Disposal. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 639844, Methyl indole-6-carboxylate. Available at: [Link]

  • The University of Texas at Austin. Procedures for Disposal of Hazardous Waste. Available at: [Link]

  • Emory University. Chemical Waste Disposal Guidelines. Available at: [Link]

  • University of Toronto. Handling Procedures for Chemical Wastes. Available at: [Link]

  • Organic Chemistry Praktikum. Treatment and disposal of chemical wastes in daily laboratory work. Available at: [Link]

Sources

Navigating the Safe Handling of Methyl 1-isopropylindoline-6-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these is Methyl 1-isopropylindoline-6-carboxylate (CAS No. 1788044-05-2), a solid compound whose safe management in the laboratory is paramount for protecting the health of our most valuable asset: our scientists. This guide provides a detailed, experience-driven framework for the safe handling, use, and disposal of this indoline derivative, ensuring that scientific progress and personnel safety advance hand in hand.

Understanding the Hazard Profile

Before any work commences, a thorough understanding of the compound's intrinsic hazards is critical. Based on available safety information, this compound is classified with the following hazards:

  • GHS07 - Exclamation Mark: This pictogram indicates that the substance may cause less serious health effects.

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed

    • H317: May cause an allergic skin reaction

These classifications dictate the minimum personal protective equipment (PPE) and handling protocols required to mitigate risk. The causality is clear: the potential for oral toxicity necessitates measures to prevent ingestion, while the risk of skin sensitization demands a robust barrier between the chemical and the skin.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the cornerstone of safe chemical handling. For this compound, the following PPE is mandatory.

PPE Selection Rationale
PPE ComponentSpecificationRationale
Hand Protection Nitrile gloves (minimum thickness of 4 mil)To prevent skin contact and absorption, which can lead to allergic reactions. Nitrile offers good resistance to a range of chemicals. Double gloving is recommended for extended handling periods.
Eye Protection Safety glasses with side shields or safety gogglesTo protect eyes from splashes or airborne particles of the solid compound. The precautionary statement P305+P351+P338 underscores the importance of immediate and thorough rinsing in case of eye contact.
Body Protection Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection Generally not required for handling small quantities in a well-ventilated area.As a solid, the risk of inhalation is low unless the material is aerosolized. If there is a potential for generating dust (e.g., during weighing or transfer), work should be conducted in a fume hood or a certified biosafety cabinet.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized workflow is crucial for minimizing exposure risk. The following protocol outlines the safe handling of this compound from receipt to use.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_area Designate and prepare a well-ventilated work area (fume hood if dust is anticipated). gather_ppe Gather all necessary PPE as specified in the table. prep_area->gather_ppe don_ppe Don PPE in the correct sequence (gown, then gloves, then eye protection). gather_ppe->don_ppe weigh Carefully weigh the solid compound, avoiding dust generation. don_ppe->weigh Proceed to Handling transfer Transfer the compound to the reaction vessel using appropriate tools (e.g., spatula). weigh->transfer dissolve Dissolve the compound in the desired solvent within the fume hood. transfer->dissolve decontaminate Decontaminate all surfaces and equipment with an appropriate solvent. dissolve->decontaminate Proceed to Cleanup doff_ppe Doff PPE in the reverse order of donning, avoiding self-contamination. decontaminate->doff_ppe wash_hands Wash hands thoroughly with soap and water. doff_ppe->wash_hands

Caption: Workflow for handling this compound.

Emergency Procedures: A Self-Validating System

In the event of an exposure or spill, a clear and practiced emergency plan is essential for mitigating harm.

Exposure Response
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical attention. The potential for skin sensitization means that even minor contact should be treated seriously to prevent future allergic reactions.

  • Eye Contact: As per precautionary statement P305+P351+P338, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • Ingestion: Since the compound is harmful if swallowed (H302), do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If they feel unwell, seek medical attention.

Spill Management

For a small spill of the solid material, carefully sweep it up to avoid generating dust. Place the spilled material and any contaminated cleaning materials into a sealed container for proper disposal. The area should then be decontaminated. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste and contaminated materials is a critical component of laboratory safety and environmental responsibility.

Waste Disposal Workflow

cluster_waste_generation Waste Generation cluster_segregation Segregation cluster_disposal Final Disposal contaminated_ppe Contaminated gloves, disposable lab coats, etc. solid_waste_container Designated, labeled solid chemical waste container. contaminated_ppe->solid_waste_container chemical_waste Unused this compound and reaction residues. chemical_waste->solid_waste_container liquid_waste_container Designated, labeled liquid chemical waste container (for solutions). chemical_waste->liquid_waste_container If in solution waste_pickup Arrange for pickup by the institution's Environmental Health and Safety (EHS) department. solid_waste_container->waste_pickup liquid_waste_container->waste_pickup documentation Complete all required waste disposal documentation. waste_pickup->documentation

Caption: Waste disposal workflow for this compound.

All waste must be disposed of in accordance with local, state, and federal regulations. Never dispose of chemical waste down the drain. Contaminated PPE should be placed in a designated waste stream for hazardous materials.

By integrating these safety protocols into your daily laboratory operations, you can effectively manage the risks associated with handling this compound, fostering a secure environment for groundbreaking research.

References

×

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.